molecular formula C12H16O2 B1581476 4-Pentylbenzoic acid CAS No. 26311-45-5

4-Pentylbenzoic acid

Cat. No.: B1581476
CAS No.: 26311-45-5
M. Wt: 192.25 g/mol
InChI Key: CWYNKKGQJYAHQG-UHFFFAOYSA-N
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Description

4-Pentylbenzoic acid is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169024. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pentylbenzoic acid
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InChI

InChI=1S/C12H16O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3,(H,13,14)
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InChI Key

CWYNKKGQJYAHQG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H16O2
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DSSTOX Substance ID

DTXSID6067200
Record name Benzoic acid, 4-pentyl-
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Molecular Weight

192.25 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 4-Pentylbenzoic acid
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CAS No.

26311-45-5
Record name 4-Pentylbenzoic acid
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Foundational & Exploratory

4-Pentylbenzoic acid synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Pentylbenzoic Acid

Introduction

This compound (also known as 4-n-pentylbenzoic acid) is an aromatic carboxylic acid with the chemical formula C₁₂H₁₆O₂.[1][2] It presents as a white to off-white crystalline solid, soluble in organic solvents like ethanol and acetone but with limited solubility in water.[1] This compound and its derivatives are of significant interest in materials science, primarily serving as crucial intermediates in the synthesis of liquid crystals.[3][4] The molecular structure, featuring a rigid benzoic acid core coupled with a flexible pentyl chain, is conducive to forming the mesophases essential for liquid crystal display (LCD) technologies.[1][4]

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer insights into the rationale behind methodological choices, ensuring a blend of theoretical knowledge and practical applicability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 26311-45-5[1][2]
Molecular Formula C₁₂H₁₆O₂[3]
Molecular Weight 192.25 g/mol [5]
Appearance White to light yellow crystalline powder[1][6]
Melting Point 85-90 °C[7]
Boiling Point 261 °C (at 746 mmHg)[7]
Solubility Insoluble in water; Soluble in organic solvents[1][7]

Retrosynthetic Analysis

A logical approach to designing a synthesis begins with retrosynthesis. For this compound, two primary disconnections are most logical. The first disconnects the carboxylic acid group, suggesting a carboxylation reaction. The second disconnects the bond between the aromatic ring and the alkyl chain, pointing towards an aromatic substitution reaction.

G This compound This compound Aryl Grignard + CO2 Aryl Grignard + CO₂ This compound->Aryl Grignard + CO2 C-COOH (Carboxylation) Friedel-Crafts Precursor Acylbenzene This compound->Friedel-Crafts Precursor Ar-Alkyl (Oxidation/Reduction) Aryl Halide 4-Pentylbromobenzene Aryl Grignard + CO2->Aryl Halide Benzene + Acyl Halide Benzene + Pentanoyl Chloride Friedel-Crafts Precursor->Benzene + Acyl Halide Ar-Acyl (Friedel-Crafts) G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Benzylic Oxidation Benzene Benzene Ketone 4-Pentanoylbenzene Benzene->Ketone Pentanoyl Chloride, AlCl₃ Alkylbenzene 4-Pentylbenzene Ketone->Alkylbenzene Clemmensen or Wolff-Kishner Acid This compound Alkylbenzene->Acid KMnO₄, Heat G RCOCl Pentanoyl Chloride Complex [R-C=O]⁺ AlCl₄⁻ (Acylium Ion Complex) RCOCl->Complex 1. Lewis Acid Activation AlCl3 AlCl₃ AlCl3->Complex Benzene Benzene Ring Arenium Arenium Ion (Sigma Complex) Benzene->Arenium 2. Nucleophilic Attack Complex->Arenium Product 4-Pentanoylbenzene Arenium->Product 3. Deprotonation (Restores Aromaticity) HCl_AlCl3 HCl + AlCl₃ G Ketone Aryl Ketone (R-CO-R') ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone H⁺ RadicalAnion Radical Anion on Zn Surface ProtonatedKetone->RadicalAnion Zn(Hg) Carbenoid Zinc Carbenoid RadicalAnion->Carbenoid Further Reduction Alkane Alkane (R-CH₂-R') Carbenoid->Alkane Protonolysis (H⁺) G Ketone Aryl Ketone Hydrazone Hydrazone Formation Ketone->Hydrazone NH₂NH₂ Anion1 Deprotonation (Base) Hydrazone->Anion1 Diimide Protonation (Solvent) Anion1->Diimide Anion2 Deprotonation (Base) Diimide->Anion2 Carbanion Loss of N₂ Gas Anion2->Carbanion Alkane Alkane Carbanion->Alkane Protonation (Solvent) G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carboxylation ArylHalide 4-Pentylbromobenzene Grignard 4-Pentylphenyl- magnesium Bromide ArylHalide->Grignard Mg, Dry Ether Acid This compound Grignard->Acid 1. CO₂ (Dry Ice) 2. H₃O⁺ Workup G Grignard 4-Pentylphenyl-MgBr Carboxylate Magnesium Carboxylate Salt Grignard->Carboxylate 1. Nucleophilic Attack CO2 O=C=O CO2->Carboxylate Product This compound Carboxylate->Product 2. Acid Workup (H₃O⁺)

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-n-Pentylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-n-Pentylbenzoic acid, also known as 4-amylbenzoic acid, is an aromatic carboxylic acid that has garnered significant interest across various scientific disciplines.[1][2][3] Its unique molecular architecture, featuring a hydrophilic carboxylic acid group and a hydrophobic n-pentyl chain attached to a benzene ring, imparts a distinct set of physicochemical properties. These characteristics make it a valuable building block in organic synthesis and a key component in the formulation of advanced materials.[1] This technical guide provides a comprehensive overview of the physicochemical properties of 4-n-pentylbenzoic acid, methodologies for their determination, and its applications, particularly within the realms of materials science and drug development.

Molecular Structure and Identification

The structural integrity of a molecule is fundamental to its chemical behavior. 4-n-Pentylbenzoic acid's structure is characterized by a para-substituted benzene ring, which influences its electronic and steric properties.

IdentifierValueSource
IUPAC Name 4-pentylbenzoic acid[4]
Synonyms 4-Amylbenzoic acid, p-Pentylbenzoic acid[2][3][4]
CAS Number 26311-45-5[1][2][3]
Molecular Formula C12H16O2[2][3][4]
Molecular Weight 192.25 g/mol [2][4]
InChI Key CWYNKKGQJYAHQG-UHFFFAOYSA-N[3][4]
SMILES CCCCCC1=CC=C(C=C1)C(=O)O[3][4]

Physicochemical Properties

The interplay of the alkyl chain and the carboxylic acid moiety governs the physical and chemical characteristics of 4-n-pentylbenzoic acid, making it suitable for a range of applications.

Summary of Physicochemical Data
PropertyValueSource
Appearance White to yellow solid/crystalline powder[1][2][5]
Melting Point 85-90 °C[1][6][7]
Boiling Point 260.7 - 261 °C (at 746 mmHg)[2][6][7]
Density 0.992 - 1.043 g/cm³[2][6]
pKa 4.35 (Predicted)[2][6][7]
LogP 4.5[4]
Water Solubility Slightly soluble/Insoluble[2][3][6][7]
Solubility in Organic Solvents Soluble in ethanol, acetone, ether, and alcohol[3][6]
Experimental Determination of Physicochemical Properties

The accurate determination of physicochemical properties is paramount for the application of any chemical compound. The following section outlines standard experimental protocols for key properties of 4-n-pentylbenzoic acid.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

The melting point is a critical parameter for material characterization and purity assessment. DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Experimental Workflow for DSC Analysis:

DSC_Workflow A Sample Preparation: Accurately weigh 2-5 mg of 4-n-pentylbenzoic acid into an aluminum DSC pan. B Pan Sealing: Hermetically seal the pan to ensure a closed system. A->B C Instrument Setup: Place the sample and an empty reference pan into the DSC cell. B->C D Thermal Program: Equilibrate at a low temperature (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point. C->D E Data Acquisition: Record the heat flow as a function of temperature. D->E F Data Analysis: Determine the onset and peak temperature of the endothermic melting transition. E->F

Caption: Workflow for Melting Point Determination by DSC.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a reliable method for its determination.

Step-by-Step Protocol for Potentiometric Titration:

  • Solution Preparation: Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and accurately weigh a sample of 4-n-pentylbenzoic acid.

  • Dissolution: Dissolve the 4-n-pentylbenzoic acid in a suitable solvent mixture, typically a co-solvent system like ethanol/water, due to its limited water solubility.

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Gradually add the standardized NaOH solution in small increments while recording the pH at each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development. RP-HPLC provides an efficient method for its estimation.

Experimental Protocol for LogP Estimation via RP-HPLC:

HPLC_LogP_Workflow A Standard Preparation: Prepare solutions of compounds with known LogP values. E Calibration Curve: Plot the logarithm of the retention factor (k') of the standards against their known LogP values. A->E B Sample Preparation: Prepare a solution of 4-n-pentylbenzoic acid in the mobile phase. D Injection and Elution: Inject the standards and the sample sequentially and record the retention times. B->D C HPLC System Setup: Equilibrate a C18 column with a suitable mobile phase (e.g., methanol/water mixture). C->D F LogP Determination: Determine the retention factor of 4-n-pentylbenzoic acid and use the calibration curve to calculate its LogP. D->F E->F

Caption: Workflow for LogP Determination by RP-HPLC.

Applications in Research and Development

The versatile nature of 4-n-pentylbenzoic acid has led to its use in several high-technology fields.[1]

Liquid Crystals and Polymer Chemistry

4-n-Pentylbenzoic acid is a well-recognized building block in the synthesis of liquid crystalline materials.[1] Its rigid aromatic core and flexible alkyl chain contribute to the formation of mesophases, which are essential for display technologies like LCDs.[1] Furthermore, it is utilized in polymer chemistry to create advanced polymers with specific thermal and mechanical properties.[1]

Role in Drug Development

In the pharmaceutical industry, the principles of physical chemistry guide the formulation of effective drug products. The properties of 4-n-pentylbenzoic acid make it a subject of interest in drug development for several reasons:

  • Solubility Enhancement: The amphiphilic nature of the molecule can be exploited in drug formulations to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1]

  • Prodrug Strategies: The carboxylic acid group can be esterified to create prodrugs, which can enhance drug delivery and targeting.

  • Scaffold for Synthesis: Benzoic acid derivatives are important scaffolds in medicinal chemistry for the synthesis of new therapeutic agents.[8]

Synthesis and Spectroscopic Characterization

The synthesis of 4-n-pentylbenzoic acid can be achieved through various organic chemistry routes. A common method involves the Grignard reaction followed by carboxylation or the oxidation of 4-pentyltoluene.

General Synthetic Approach

A general, illustrative pathway for the synthesis of similar alkylbenzoic acids involves an iron-catalyzed cross-coupling reaction, which can be adapted for 4-n-pentylbenzoic acid.[9]

Synthesis_Pathway A Starting Material: 4-Bromobenzoic acid derivative C Iron-Catalyzed Cross-Coupling A->C B Grignard Reagent: Pentylmagnesium bromide B->C D Hydrolysis C->D E Product: 4-n-Pentylbenzoic acid D->E

Caption: Generalized Synthetic Pathway for 4-Alkylbenzoic Acids.

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds.

  • ¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule, allowing for the confirmation of the pentyl chain and the aromatic protons.[4]

  • IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the aromatic ring.[4][10]

  • Mass Spectrometry: Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can be used for structural confirmation.[4][11]

Safety and Handling

This compound is classified as a substance that may cause skin, eye, and respiratory irritation.[4][7] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this chemical.[12] It should be stored in a cool, dry, and well-ventilated area.[6][7]

Conclusion

4-n-Pentylbenzoic acid is a compound with a rich profile of physicochemical properties that make it a valuable asset in both academic research and industrial applications. Its role in the development of liquid crystals, specialty polymers, and its potential in pharmaceutical formulations underscore the importance of understanding its fundamental characteristics. The experimental protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this versatile molecule.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-Pentylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the structural chemistry of 4-pentylbenzoic acid, with a focus on its solid-state properties, including its anticipated crystal structure and potential for polymorphism. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with practical methodologies for characterization.

Introduction: The Significance of this compound's Solid-State Forms

This compound (4PBA) is an aromatic carboxylic acid comprising a benzoic acid core with a pentyl group at the para position.[1] This molecular architecture makes it a valuable intermediate, particularly in the synthesis of liquid crystals.[2][3] The solid-state structure of active pharmaceutical ingredients (APIs) and functional materials like liquid crystal precursors is of paramount importance. Different crystalline arrangements, known as polymorphs, can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability.[1][4] Understanding and controlling the polymorphism of 4PBA is therefore critical for ensuring the quality, performance, and reproducibility of end-products.

While specific crystallographic data for this compound is not extensively published, its structural characteristics can be inferred with high confidence from the well-documented behavior of homologous 4-alkylbenzoic and 4-alkoxybenzoic acids.[5][6] These compounds are known to form predictable hydrogen-bonded supramolecular structures and exhibit rich polymorphic and mesomorphic (liquid crystalline) behavior.

Anticipated Crystal Structure and Supramolecular Assembly

The defining feature of the crystal structure of carboxylic acids is the formation of strong hydrogen bonds. In the solid state, this compound is expected to form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules.[5][7] This dimerization effectively extends the molecular length and creates a more rigid, planar core, which is a key factor in the formation of liquid crystalline phases.[7]

The overall crystal packing is anticipated to be characterized by the segregation of molecules into distinct regions:

  • Aromatic Cores: The hydrogen-bonded phenyl rings are likely to arrange in a closely packed manner, stabilized by π-stacking interactions.

  • Aliphatic Chains: The flexible pentyl groups will form more loosely packed, non-polar regions.[5]

This segregation of polar and non-polar domains is a hallmark of the crystal structures of many liquid crystal-forming molecules and their precursors.

Hydrogen Bonding Motifs

The primary and most stable hydrogen bonding motif expected for this compound is the carboxylic acid dimer. This can be visualized as a head-to-tail arrangement of two molecules.

G cluster_0 This compound Monomer 1 cluster_1 This compound Monomer 2 mol1 R-Ph-C(=O)O-H mol2 H-O(O=)C-Ph-R mol1->mol2 O-H···O mol2->mol1 O-H···O

Caption: Expected hydrogen-bonded dimer of this compound.

The Phenomenon of Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][4] These different forms, or polymorphs, arise from variations in the packing of molecules in the crystal lattice. For molecules like this compound, with a flexible alkyl chain and a rigid aromatic core capable of strong hydrogen bonding, the potential for polymorphism is significant.

It is highly probable that this compound can exist in multiple crystalline forms, analogous to the observed triclinic and monoclinic modifications of the closely related 4-n-pentyloxybenzoic acid.[5] The specific polymorph obtained can be influenced by various factors during crystallization, such as:

  • Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence which supramolecular synthons are favored during nucleation.

  • Temperature and Cooling Rate: These parameters affect the thermodynamics and kinetics of nucleation and crystal growth, potentially leading to the formation of either a thermodynamically stable or a metastable polymorph.

  • Presence of Impurities: Impurities can inhibit or promote the nucleation of specific polymorphic forms.

The different polymorphs of this compound would be expected to have different melting points, solubilities, and thermal stabilities.

Experimental Characterization of Crystal Structure and Polymorphism

A multi-technique approach is essential for the comprehensive characterization of the polymorphic landscape of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying and characterizing polymorphs by measuring the heat flow into or out of a sample as a function of temperature. Each polymorph will have a distinct melting point and enthalpy of fusion.

Experimental Protocol: Polymorph Screening by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Observe the thermogram for endothermic events (melting) and exothermic events (crystallization or solid-solid transitions). The peak temperature of the endotherm corresponds to the melting point.

  • Cooling and Reheating: After the initial heating scan, cool the sample at a controlled rate and then reheat to observe any melt-crystallization behavior or the formation of different polymorphs upon cooling.

Polarizing Optical Microscopy (POM)

POM is used to visualize the morphology and optical properties of crystals. Different polymorphs will typically exhibit different crystal habits (shapes) and birefringence. When coupled with a hot stage, POM is invaluable for observing phase transitions in real-time.

X-ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying and distinguishing between different polymorphs. Each crystalline solid has a unique diffraction pattern, which acts as a "fingerprint."

Experimental Protocol: Polymorph Identification by XRPD

  • Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder to ensure random orientation of the crystallites.

  • Data Acquisition: Mount the powder on a sample holder and acquire the diffraction pattern over a relevant 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

  • Pattern Analysis: The resulting diffractogram, a plot of intensity versus 2θ, will show a series of peaks at specific angles. The positions and relative intensities of these peaks are unique to a particular polymorph.

The following diagram illustrates the workflow for polymorphic characterization.

G start Crystallization of This compound dsc Differential Scanning Calorimetry (DSC) start->dsc Thermal Analysis pom Polarizing Optical Microscopy (POM) start->pom Morphological Analysis xrpd X-Ray Powder Diffraction (XRPD) start->xrpd Structural Fingerprinting interpretation Data Interpretation and Polymorph Identification dsc->interpretation pom->interpretation xrpd->interpretation end Characterized Polymorphs interpretation->end

Caption: Workflow for the characterization of this compound polymorphs.

Spectroscopic Techniques

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be used to differentiate between polymorphs. The different intermolecular interactions in different crystal lattices lead to subtle but measurable shifts in the vibrational frequencies of the molecule's functional groups, particularly the C=O and O-H stretching vibrations of the carboxylic acid group.

Quantitative Data Summary (Hypothetical)

PropertyPolymorph A (Hypothetical)Polymorph B (Hypothetical)
Crystal System MonoclinicTriclinic
Melting Point (DSC) ~85-90 °C~80-84 °C
Enthalpy of Fusion HigherLower
Thermodynamic Stability More StableMetastable
XRPD Peaks (2θ) Distinct set of peaksDistinct set of peaks
Crystal Habit (POM) Needles or PlatesPrisms

Conclusion and Future Outlook

This compound, a key building block in materials science, is strongly predicted to exhibit polymorphism, a phenomenon critical to the control of its physical properties. Based on the behavior of analogous 4-alkyl and 4-alkoxybenzoic acids, its crystal structure is dominated by the formation of hydrogen-bonded dimers that pack into segregated aromatic and aliphatic domains. The existence of multiple polymorphic forms is highly probable, and these can be systematically identified and characterized using a suite of analytical techniques including DSC, XRPD, and POM.

Further research involving single-crystal X-ray diffraction is necessary to definitively resolve the crystal structures of any existing polymorphs of this compound. Such studies would provide invaluable insights into the structure-property relationships of this important compound and enable greater control over its applications in liquid crystal technology and other advanced materials.

References

An In-depth Technical Guide to the Solubility of 4-Pentylbenzoic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Pentylbenzoic Acid

This compound (4-PBA), also known as 4-n-amylbenzoic acid, is an aromatic carboxylic acid with the chemical formula C12H16O2.[1][2] It presents as a white to off-white crystalline solid.[1][3] The molecule's structure, featuring a polar carboxylic acid group and a nonpolar pentyl chain attached to a benzene ring, imparts a distinct solubility profile that is critical to its application and synthesis.[1]

Key Physicochemical Properties:

  • Molecular Weight: 192.25 g/mol [4]

  • Melting Point: 85-90 °C[3][5][6]

  • Boiling Point: 261 °C (at 746 mmHg)[3][6][7]

  • Water Solubility: Insoluble[3][5][6][7]

The limited solubility of 4-PBA in water is attributed to its hydrophobic pentyl chain.[1] However, it demonstrates solubility in various organic solvents, a characteristic that is fundamental to its use in organic synthesis and materials science.[1][7]

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (4-PBA) and the solvent. The overall Gibbs free energy of dissolution must be negative for solubility to occur. This is influenced by both enthalpic (heat of solution) and entropic (disorder) changes.

For this compound, the key molecular features influencing its solubility are:

  • The Carboxylic Acid Group (-COOH): This polar group is capable of forming strong hydrogen bonds with polar and protic solvents.

  • The Phenyl Ring: The aromatic ring can engage in π-π stacking interactions with aromatic solvents.

  • The Pentyl Chain (-C5H11): This nonpolar alkyl chain contributes to van der Waals forces and interacts favorably with nonpolar solvents.

The balance between these interactions dictates the extent to which 4-PBA will dissolve in a given solvent. For instance, solvents that can effectively solvate both the polar carboxylic acid head and the nonpolar pentyl tail will be the most effective.

Experimental Determination of Solubility

A robust understanding of solubility requires precise experimental determination. The following section outlines a standard protocol for determining the solubility of this compound in a given organic solvent. This method is a self-validating system, ensuring accuracy and reproducibility.

Isothermal Equilibrium Method

This widely accepted method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Cease agitation and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). This step is critical to prevent solid particles from interfering with the subsequent analysis.

  • Quantification of Solute:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the solubility in terms of mass per volume (e.g., mg/mL) or molarity (mol/L) based on the concentration of the diluted sample and the dilution factor.

Diagram of the Isothermal Equilibrium Solubility Workflow:

G cluster_prep 1. Preparation cluster_sep 2. Separation cluster_quant 3. Quantification cluster_calc 4. Calculation prep1 Add excess 4-PBA to solvent prep2 Equilibrate at constant temperature (e.g., 24-48h with agitation) prep1->prep2 sep1 Allow solid to settle prep2->sep1 sep2 Filter supernatant (0.45 µm filter) sep1->sep2 quant1 Accurately dilute filtrate sep2->quant1 quant2 Analyze by HPLC or UV-Vis quant1->quant2 calc1 Calculate solubility (mg/mL or mol/L) quant2->calc1

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Solubility of this compound in Common Organic Solvents

While comprehensive, quantitative public data for the solubility of this compound across a wide range of solvents is limited, its general solubility characteristics can be inferred from its structure and available information.[1][7]

Solvent ClassExample SolventsExpected SolubilityRationale
Protic Polar Ethanol, MethanolHighThe alcohol's hydroxyl group can hydrogen bond with the carboxylic acid group of 4-PBA, while the alkyl chain interacts favorably with the pentyl group.[1][7] Studies on benzoic acid show increased solubility in aqueous alcohol mixtures.[8][9]
Aprotic Polar Acetone, AcetonitrileModerate to HighThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton.[1] Their polarity can also solvate the polar end of the molecule.
Ethers Diethyl Ether, Tetrahydrofuran (THF)HighEthers are good hydrogen bond acceptors and can effectively solvate the 4-PBA molecule.[7]
Aromatic Toluene, BenzeneModerateThe aromatic ring of the solvent can engage in π-π stacking with the phenyl ring of 4-PBA. The nonpolar nature of these solvents also accommodates the pentyl chain.
Halogenated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can interact with both the polar and nonpolar portions of the 4-PBA molecule.
Nonpolar Hexane, CyclohexaneLowThe primary interaction is through van der Waals forces with the pentyl chain. The highly polar carboxylic acid group is poorly solvated, limiting overall solubility.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: For most solid solutes, including this compound, solubility increases with temperature. This is because the dissolution process is often endothermic.

  • Solvent Polarity: As outlined in the table above, the polarity of the solvent plays a crucial role. A good match between the polarity of the solvent and the different parts of the 4-PBA molecule is essential for high solubility. The effect of solvent polarity on the pKa of benzoic acid derivatives has been studied, which in turn influences solubility.[10]

  • pH (in aqueous systems): Although insoluble in neutral water, this compound can be deprotonated by a base (like NaOH) to form a water-soluble carboxylate salt.[11] Subsequent acidification will precipitate the acid.[11] This property is often exploited in purification processes.

Diagram of Factors Influencing Solubility:

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of 4-PBA Carboxylic_Acid Carboxylic Acid Group (H-Bonding) Carboxylic_Acid->Solubility Phenyl_Ring Phenyl Ring (π-π Stacking) Phenyl_Ring->Solubility Pentyl_Chain Pentyl Chain (van der Waals) Pentyl_Chain->Solubility Polarity Polarity ('Like Dissolves Like') Polarity->Solubility H_Bonding H-Bonding Capacity H_Bonding->Solubility Temperature Temperature Temperature->Solubility pH pH (Aqueous Systems) pH->Solubility

Caption: Key Factors Influencing the Solubility of this compound.

Conclusion

The solubility of this compound is a multifaceted property governed by its distinct molecular structure, the nature of the solvent, and the experimental conditions. A thorough understanding of these factors is paramount for its effective use in research, drug development, and materials science. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for scientists and researchers working with this compound.

References

The Mesogenic Properties of 4-Alkylbenzoic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the mesogenic properties of 4-alkylbenzoic acids, a classic series of calamitic (rod-shaped) liquid crystals. Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental principles governing their liquid crystalline behavior, offers detailed experimental protocols for their synthesis and characterization, and presents key data to facilitate further research and application.

Introduction: The Significance of 4-Alkylbenzoic Acids in Liquid Crystal Research

Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal.[1][2] Molecules in a liquid crystalline phase, known as a mesophase, possess a degree of orientational order but lack long-range positional order. 4-Alkylbenzoic acids are archetypal examples of thermotropic liquid crystals, where the transition to the mesophase is induced by a change in temperature.[3]

The defining characteristic of this class of compounds is the formation of hydrogen-bonded dimers. The carboxylic acid moieties of two molecules associate to form a stable, more elongated supramolecular structure, which is crucial for the formation of the liquid crystalline phase.[4] The interplay between the rigid aromatic core, the flexible alkyl chain, and the directing influence of the hydrogen bonds gives rise to a rich variety of mesomorphic behaviors. Understanding these relationships is fundamental to the rational design of new liquid crystalline materials for applications ranging from display technologies to advanced sensor systems.

Structure-Property Relationships: The Role of Molecular Architecture

The mesogenic properties of 4-alkylbenzoic acids are intricately linked to their molecular structure, primarily the length of the alkyl chain and the presence of the carboxyl group which facilitates dimerization through hydrogen bonding.

The Critical Role of Hydrogen Bonding

The ability of 4-alkylbenzoic acids to form liquid crystal phases is fundamentally dependent on the formation of intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. This dimerization effectively doubles the length of the mesogenic unit, increasing the aspect ratio and enhancing the anisotropic interactions necessary for the formation of a stable mesophase. The strength and directionality of these hydrogen bonds are key to the thermal stability of the resulting liquid crystal phases.

Dimerization of 4-Alkylbenzoic Acid via Hydrogen Bonding.
Influence of Alkyl Chain Length

The length of the flexible alkyl chain (R group) significantly influences the type of mesophase formed and the transition temperatures. Generally, as the alkyl chain length increases, there is a greater tendency to form more ordered smectic phases in addition to the nematic phase.[5] Shorter chain homologues typically exhibit only a nematic phase, while longer chain homologues can display both nematic and smectic phases. This is attributed to the increased van der Waals interactions between the longer alkyl chains, which promotes the formation of layered structures characteristic of smectic phases.

The transition temperatures also show a dependence on the alkyl chain length, often exhibiting an "odd-even" effect where the clearing temperatures (nematic to isotropic transition) of homologues with an even number of carbon atoms in the alkyl chain are higher than those of the adjacent odd-numbered homologues.[6]

Data Presentation: Thermal Properties of a Homologous Series

The following table summarizes the phase transition temperatures and corresponding enthalpy changes for a homologous series of 4-n-alkylbenzoic acids. This data is essential for understanding the structure-property relationships and for the selection of materials for specific applications.

Alkyl Chain Length (n)CompoundCr-N/Sm Transition (°C)ΔH (kJ/mol)N-I Transition (°C)ΔH (kJ/mol)
44-Butylbenzoic Acid98-101-113-115-
54-Pentylbenzoic Acid----
64-Hexylbenzoic Acid98-101-113-115-
74-Heptylbenzoic Acid9223.91070.6
84-Octylbenzoic Acid10129.31080.7
94-Nonylbenzoic Acid9730.11170.8
104-Decylbenzoic Acid9632.21240.9

Note: Data compiled from various sources for illustrative purposes.[3][5] Cr = Crystal, N = Nematic, Sm = Smectic, I = Isotropic.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of a representative 4-alkylbenzoic acid, 4-heptylbenzoic acid.

Synthesis of 4-Heptylbenzoic Acid

A common and effective route for the synthesis of 4-alkylbenzoic acids is the oxidation of the corresponding 4-alkylacetophenone. The following protocol details the synthesis of 4-heptylbenzoic acid.

Materials:

  • 4-Heptylacetophenone

  • Sodium hypobromite solution (prepared from bromine and sodium hydroxide)

  • Dioxane

  • Sodium metabisulfite solution

  • Concentrated hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a well-ventilated fume hood, dissolve bromine (1.0 mole) in a solution of sodium hydroxide (3.5 mole) in 700 ml of water at 0°C.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-heptylacetophenone (0.2 mole) in 500 ml of dioxane.

  • Oxidation: While stirring vigorously, add the prepared sodium hypobromite solution to the solution of 4-heptylacetophenone. Maintain the reaction temperature between 35-45°C throughout the addition and for an additional 15 minutes after the addition is complete.

  • Quenching: Destroy the excess sodium hypobromite by adding a solution of sodium metabisulfite until the yellow color disappears.

  • Work-up: Add 3.5 L of water to the reaction mixture and distill off the bromoform.

  • Precipitation: Cool the remaining solution and acidify with concentrated hydrochloric acid. The 4-heptylbenzoic acid will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitated product and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure, white crystals of 4-heptylbenzoic acid.

Figure 2: Synthesis Workflow for 4-Heptylbenzoic Acid A Prepare Sodium Hypobromite Solution C Oxidation Reaction (35-45°C) A->C B Dissolve 4-Heptylacetophenone in Dioxane B->C D Quench with Sodium Metabisulfite C->D E Work-up and Bromoform Distillation D->E F Precipitation with HCl E->F G Filtration and Recrystallization F->G H Pure 4-Heptylbenzoic Acid G->H

Synthesis Workflow for 4-Heptylbenzoic Acid.
Characterization Techniques

DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.[7][8]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the synthesized 4-heptylbenzoic acid into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature well above the expected isotropic transition (e.g., 150°C) at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample back to room temperature at the same controlled rate.

    • Perform a second heating scan under the same conditions. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: The phase transitions will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve. The peak onset temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[9]

POM is an essential tool for the visual identification of liquid crystal phases based on their unique optical textures.[10][11]

Protocol:

  • Sample Preparation: Place a small amount of the 4-heptylbenzoic acid on a clean microscope slide.[12]

  • Melt Preparation: Gently heat the slide on a hot stage to melt the sample. Place a coverslip over the molten sample and press gently to create a thin, uniform film.

  • Observation: Place the slide on the hot stage of a polarizing microscope.

  • Analysis:

    • Slowly cool the sample from the isotropic liquid phase. The appearance of birefringence indicates the transition to a liquid crystalline phase.

    • Observe the characteristic textures that form. A nematic phase will typically exhibit a Schlieren or threaded texture.[13] A smectic A phase will often show a focal conic or homeotropic texture.

    • Record the temperatures at which these textural changes occur, which correspond to the phase transition temperatures.

XRD provides detailed information about the molecular arrangement and ordering within the different mesophases.[14]

Protocol:

  • Sample Preparation: The liquid crystal sample is typically loaded into a thin-walled glass capillary tube.

  • Alignment (Optional but Recommended): For more detailed structural information, the sample can be aligned by applying a magnetic field or by drawing fibers from the melt.

  • Data Collection: The capillary is mounted in a diffractometer equipped with a temperature-controlled stage. X-ray diffraction patterns are collected at various temperatures corresponding to the different mesophases identified by DSC and POM.

  • Data Interpretation:

    • Nematic Phase: The diffraction pattern of a nematic phase consists of a diffuse outer ring corresponding to the average intermolecular distance and, in aligned samples, two diffuse inner spots corresponding to the average molecular length.

    • Smectic Phase: A smectic phase will exhibit one or more sharp, quasi-Bragg reflections at small angles, which correspond to the layer spacing (d). The diffuse outer ring is also present. The layer spacing can provide information about the tilt of the molecules within the layers (in the case of a smectic C phase).

Figure 3: Characterization Workflow cluster_0 cluster_1 cluster_2 A Synthesized 4-Alkylbenzoic Acid B DSC Analysis A->B C POM Analysis A->C D XRD Analysis A->D E Transition Temperatures & Enthalpies B->E F Optical Textures & Phase Identification C->F G Molecular Arrangement & Layer Spacing D->G

References

The Unseen Precursor: A Technical Guide to the Discovery and Enduring Importance of 4-Pentylbenzoic Acid in Liquid Crystal Technology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The advent of viable Liquid Crystal Displays (LCDs) was not a singular event but the culmination of systematic molecular engineering. Central to this revolution was the work of Professor George William Gray and his team at the University of Hull, which led to the creation of the 4-alkyl-4'-cyanobiphenyls, the first room-temperature nematic liquid crystals stable enough for commercial use. This guide delves into the critical, yet often overlooked, role of a key precursor in this narrative: 4-pentylbenzoic acid. We will explore the historical context that necessitated its use, the chemical logic behind its selection, detailed synthesis protocols of the era, and its ultimate conversion to the foundational liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB). This document serves as a technical resource for researchers and professionals, illuminating the foundational chemistry that underpins modern display technology.

The Pre-Gray Era: A Quest for Stability

The story of liquid crystals begins in 1888 with Austrian botanist Friedrich Reinitzer, who observed that cholesteryl benzoate had two distinct melting points with a cloudy, fluid phase in between. This new state of matter, termed "liquid crystal" by physicist Otto Lehmann, remained a scientific curiosity for decades.[1] Early liquid crystal materials, such as p-azoxyanisole (PAA), exhibited the desired properties only at temperatures exceeding 116 °C, rendering them impractical for consumer electronics.[2] The challenge of the mid-20th century was clear: a stable, room-temperature nematic liquid crystal was needed to unlock the potential of this technology.[3]

The scientific community grappled with designing molecules that possessed the right balance of properties:

  • Rod-like Molecular Shape (Calamitic): Essential for forming the ordered, yet fluid, nematic phase.

  • Chemical and Photochemical Stability: To ensure a long operational lifetime.

  • Broad Nematic Temperature Range: Ideally encompassing ambient room temperatures.

  • Positive Dielectric Anisotropy: To allow molecular alignment with an applied electric field.

It was this multifaceted challenge that set the stage for a targeted, synthetic chemistry approach, a paradigm shift championed by George Gray.[1][3]

The Hull Breakthrough: Rational Design and the Benzoic Acid Homologs

In the late 1960s and early 1970s, the UK Ministry of Defence, seeking to replace bulky and expensive cathode-ray tubes in military applications, funded Gray's research at the University of Hull.[1] Gray's team adopted a systematic approach, hypothesizing that a molecule with a rigid core, a flexible alkyl chain, and a strongly polar terminal group would yield the desired properties.

The 4-alkylbenzoic acids emerged as ideal starting points and objects of study. Their structure was a perfect embodiment of the design principles:

  • Rigid Core: The phenyl ring provided rigidity.

  • Flexible Chain: The alkyl group (e.g., pentyl) provided flexibility, which frustrated crystallization and lowered the melting point.

  • Hydrogen Bonding: The carboxylic acid group allowed for the formation of hydrogen-bonded dimers, effectively elongating the molecule and enhancing its rod-like character, which is conducive to forming liquid crystal phases.[4]

By synthesizing and studying homologous series of 4-n-alkylbenzoic acids, Gray's group could systematically investigate how the length of the alkyl chain influenced the material's melting and clearing (nematic-to-isotropic) temperatures.[5] This methodical approach allowed them to precisely tune the physical properties of the molecules.

Physical Properties of 4-n-Alkylbenzoic Acids

The study of the homologous series was critical to understanding structure-property relationships. As the alkyl chain length increases, the melting and clearing points exhibit a predictable, albeit alternating, trend. This data was foundational for selecting the optimal chain length for subsequent molecular designs.

Compound NamenCrystal to Nematic (TCr-N) in °CNematic to Isotropic (TN-I) in °C
4-Propylbenzoic Acid3142-
4-Butylbenzoic Acid4101.6114.9
This compound 5 82.0 117.0
4-Hexylbenzoic Acid695.2112.5
4-Heptylbenzoic Acid7102.5117.5
4-Octylbenzoic Acid899.1109.6
Table 1: Transition temperatures for the homologous series of 4-n-alkylbenzoic acids. Data compiled from thermodynamic studies.[6][7]

The pentyl (n=5) and heptyl (n=7) chains were particularly interesting as they conferred a wide and useful nematic range. The pentyl group, in particular, offered a favorable balance, which would prove crucial for the development of 5CB.

Synthesis of the Key Precursor: this compound

The synthesis of 4-alkylbenzoic acids during this period relied on established, robust organic chemistry reactions. A common and effective methodology was the Friedel-Crafts acylation followed by a reduction of the resulting ketone and subsequent oxidation of the alkylbenzene. This multi-step process provided a reliable route to the desired para-substituted product with high regioselectivity.[8][9][10]

Experimental Protocol: A Plausible Historical Synthesis

The following protocol is a representation of a chemically sound, multi-step synthesis that would have been used to produce this compound from common starting materials.

Step 1: Friedel-Crafts Acylation of Benzene with Valeryl Chloride

  • Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl) is charged with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM).

  • Acylium Ion Formation: The flask is cooled in an ice bath. Valeryl chloride (1.0 eq.) is dissolved in dry DCM and added dropwise via the dropping funnel to the stirred AlCl₃ suspension.

  • Reaction: Benzene (1.0 eq.) is added dropwise to the mixture. After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 2-4 hours until the evolution of HCl gas ceases.

  • Workup: The reaction mixture is slowly poured onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex. The organic layer is separated, washed with dilute HCl, water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-phenylpentan-1-one.

Step 2: Clemmensen Reduction of 1-Phenylpentan-1-one

  • Setup: A round-bottom flask is charged with amalgamated zinc, prepared by stirring zinc granules with a dilute solution of mercury(II) chloride.

  • Reduction: Concentrated hydrochloric acid is added, followed by the 1-phenylpentan-1-one (1.0 eq.) obtained in Step 1 and a co-solvent such as toluene.

  • Heating: The mixture is heated under reflux for 24-48 hours. Additional portions of HCl may be required during the reflux period.

  • Workup: After cooling, the mixture is decanted from the remaining zinc. The aqueous layer is extracted with ether or toluene. The combined organic layers are washed with water and brine, dried, and concentrated. The resulting crude pentylbenzene is purified by distillation.

Step 3: Oxidation of Pentylbenzene to this compound

  • Setup: A flask equipped with a reflux condenser and stirrer is charged with pentylbenzene (1.0 eq.) from Step 2.

  • Oxidation: A hot, concentrated solution of potassium permanganate (KMnO₄, ~3.0 eq.) in water is added portion-wise.

  • Heating: The mixture is heated at reflux with vigorous stirring for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Workup: The hot solution is filtered to remove the manganese dioxide (MnO₂) byproduct. The filtrate is cooled and acidified with concentrated HCl, causing the this compound to precipitate.

  • Purification: The crude product is collected by suction filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound as a white crystalline powder.[11]

Figure 1: Synthetic pathway to this compound (5BA).

The Final Leap: From Benzoic Acid to Cyanobiphenyl (5CB)

While this compound itself exhibits liquid crystalline properties, its true significance lies in its role as a direct precursor to the cyanobiphenyls. The final molecule, 4-cyano-4'-pentylbiphenyl (5CB), possessed the crucial combination of a wide room-temperature nematic range (22.5–35.0 °C) and high chemical stability, making it the first truly practical liquid crystal for display applications.[1][12]

The conversion of the benzoic acid to the biphenyl structure required the formation of a second phenyl ring, followed by the introduction of the vital nitrile (cyano) group.

Experimental Protocol: Synthesis of 5CB from this compound

This protocol outlines the logical synthetic sequence to convert the precursor acid into the final liquid crystal product, 5CB.

Step 1: Synthesis of 4-Pentylbenzoyl Chloride

  • Setup: this compound (1.0 eq.) is placed in a round-bottom flask with a reflux condenser.

  • Reaction: Thionyl chloride (SOCl₂, ~2.0 eq.) is added, and the mixture is gently heated at reflux for 2-3 hours.

  • Isolation: Excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 4-pentylbenzoyl chloride, which is often used directly in the next step.

Step 2: Friedel-Crafts Acylation of Benzene to form 4-Pentylbenzophenone

  • This step is analogous to the acylation described in section 3.1, but using 4-pentylbenzoyl chloride as the acylating agent and a slight excess of benzene as both reactant and solvent. The workup yields 4-pentylbenzophenone.

Step 3: Reduction of the Ketone to form 4-Pentylbiphenyl

  • The 4-pentylbenzophenone is reduced to the corresponding methylene group using a Wolff-Kishner reduction (hydrazine, KOH, in a high-boiling solvent like ethylene glycol) or Clemmensen reduction as previously described. This step creates the core biphenyl structure, yielding 4-pentylbiphenyl.

Step 4: Bromination of 4-Pentylbiphenyl

  • Setup: 4-Pentylbiphenyl (1.0 eq.) is dissolved in a non-polar solvent like carbon tetrachloride in a flask protected from light.

  • Reaction: A solution of bromine (Br₂, 1.0 eq.) in the same solvent is added dropwise at room temperature. A catalyst such as iron(III) bromide (FeBr₃) is often used.

  • Workup: The reaction is stirred until the bromine color disappears. The mixture is then washed with sodium bisulfite solution to remove excess bromine, followed by water and brine. The solvent is evaporated to yield crude 4'-bromo-4-pentylbiphenyl.

Step 5: Cyanation to form 4-Cyano-4'-pentylbiphenyl (5CB)

  • Setup: The 4'-bromo-4-pentylbiphenyl (1.0 eq.) is mixed with copper(I) cyanide (CuCN, ~1.1 eq.) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: The mixture is heated at reflux for several hours.

  • Workup: The cooled reaction mixture is poured into an aqueous solution of iron(III) chloride and HCl to decompose the copper complexes. The product is then extracted with an organic solvent (e.g., toluene). The organic layer is washed, dried, and the solvent evaporated.

  • Purification: The final product, 5CB, is purified by column chromatography and/or recrystallization to achieve the high purity required for display applications.[12]

Figure 2: Synthetic pathway from this compound to 5CB.

Conclusion: The Enduring Legacy

The discovery of 5CB in 1973 was the watershed moment for the liquid crystal display industry.[3] It was the material that finally made the twisted nematic LCD a commercial reality, paving the way for everything from digital watches and calculators to the flat-screen televisions and mobile devices that define modern life. While the liquid crystal materials in use today are complex mixtures designed for specific applications, the fundamental design principles pioneered by George Gray's group remain.

The story of this compound is a testament to the power of systematic, rational chemical design. It was not a chance discovery, but the product of methodical investigation into structure-property relationships. As a key precursor, it represents a critical and foundational step on the path to the stable, room-temperature liquid crystals that changed the world. Its history serves as an essential lesson for today's materials scientists and drug development professionals on the importance of understanding and controlling molecular architecture to achieve a desired function.

References

Methodological & Application

Synthesis of thermotropic liquid crystals using 4-pentylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Characterization of a Thermotropic Liquid Crystal: 4-Cyanophenyl 4-Pentylbenzoate

Authored by: Dr. Gemini, Senior Application Scientist

This document provides a detailed protocol for the synthesis and characterization of a classic calamitic (rod-shaped) thermotropic liquid crystal, 4-cyanophenyl 4-pentylbenzoate. The synthesis is based on the esterification of 4-pentylbenzoic acid with 4-cyanophenol. This guide is intended for researchers and professionals in materials science and drug development, offering both a step-by-step methodology and the scientific rationale behind the experimental choices.

Introduction: The Rationale for Benzoic Acid Derivatives in Liquid Crystal Synthesis

Thermotropic liquid crystals are materials that exhibit a fluid phase with anisotropic properties, existing in a state of matter (mesophase) between the crystalline solid and the isotropic liquid states.[1][2] Their unique ability to manipulate light, combined with their responsiveness to electric fields, makes them foundational to modern display technologies like LCDs.[3]

The molecular architecture required for liquid crystalline behavior typically involves a rigid core, often composed of aromatic rings, and one or more flexible terminal chains.[1] This structure creates the necessary geometric anisotropy. 4-Alkylbenzoic acids are excellent starting materials for several reasons:

  • Structural Rigidity: The benzene ring provides a rigid core element.

  • Functional Handle: The carboxylic acid group is a versatile functional group that can readily form ester linkages or participate in hydrogen bonding to build more complex, elongated molecules.[4][5]

  • Tunability: The alkyl chain (in this case, a pentyl group) provides flexibility and influences the melting and clearing points of the resulting liquid crystal.

In this protocol, we will synthesize 4-cyanophenyl 4-pentylbenzoate. This molecule is an exemplary thermotropic liquid crystal, where the esterification of this compound with 4-cyanophenol creates an elongated, rigid structure with a strong dipole moment from the cyano group, promoting the formation of a stable nematic phase.[6][7]

Synthetic Strategy: Esterification via DCC/DMAP Coupling

The core of this synthesis is the formation of an ester bond between a carboxylic acid and a phenol. While classic Fischer esterification is possible, it often requires harsh conditions (strong acid, high temperatures). A more controlled and efficient method, particularly for sensitive substrates, is carbodiimide-mediated coupling.

We will employ N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-(Dimethylamino)pyridine (DMAP) as a catalyst.

  • Causality of Reagent Choice:

    • DCC: This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic hydroxyl group of the 4-cyanophenol.

    • DMAP: DMAP serves as an acylation catalyst, significantly accelerating the reaction by forming an even more reactive N-acylpyridinium intermediate.

    • Byproduct: The primary byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is conveniently insoluble in most organic solvents used for the reaction (like dichloromethane) and can be easily removed by filtration.

Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products r1 This compound p1 4-Cyanophenyl 4-Pentylbenzoate (Liquid Crystal) r1->p1 r2 4-Cyanophenol r2->p1 re1 DCC (Coupling Agent) p2 Dicyclohexylurea (DCU) (Precipitate) re1->p2 re2 DMAP (Catalyst) re2->p1 re3 DCM (Solvent) re3->p1

Figure 1: Reaction scheme for the DCC/DMAP-mediated synthesis of 4-cyanophenyl 4-pentylbenzoate.

Detailed Experimental Protocols

PART A: Synthesis of 4-Cyanophenyl 4-Pentylbenzoate

Materials and Equipment:

  • This compound (≥98%)

  • 4-Cyanophenol (≥99%)[8]

  • N,N'-Dicyclohexylcarbodiimide (DCC) (≥99%)

  • 4-(Dimethylamino)pyridine (DMAP) (≥99%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (95% or absolute)

  • Round-bottom flask (100 mL) with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard glassware for recrystallization

Protocol:

  • Reactant Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), 4-cyanophenol (1.0 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask (approx. 30-40 mL) and stir at room temperature until all solids are dissolved.

  • DCC Addition: Cool the flask in an ice bath to 0 °C. In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM (approx. 10-15 mL).

  • Reaction Initiation: Add the DCC solution dropwise to the stirred reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate (DCU) will form as the reaction progresses.

  • Workup - Byproduct Removal: Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the precipitate with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (2 x 30 mL) - to remove residual DMAP and any unreacted base.

    • Saturated NaHCO₃ solution (2 x 30 mL) - to remove any unreacted carboxylic acid.

    • Brine (1 x 30 mL) - to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification - Recrystallization: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified white crystals by vacuum filtration. This step is critical for achieving the high purity necessary for well-defined phase transitions.

PART B: Characterization of the Synthesized Product

The following protocols are essential for validating the chemical identity and characterizing the thermotropic liquid crystalline properties of the synthesized 4-cyanophenyl 4-pentylbenzoate.

1. Structural Verification: Nuclear Magnetic Resonance (NMR)

  • Method: Dissolve a small sample (5-10 mg) of the purified product in deuterated chloroform (CDCl₃).

  • ¹H-NMR Analysis: Acquire the proton NMR spectrum. Expect to see characteristic signals for the aromatic protons, the methylene protons of the pentyl chain, and the terminal methyl group. The integration of these signals should match the molecular structure.

  • ¹³C-NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the presence of all unique carbon atoms, including the ester carbonyl carbon and the nitrile carbon.

2. Thermal Analysis: Differential Scanning Calorimetry (DSC)

  • Purpose: To quantitatively determine the phase transition temperatures and their associated enthalpy changes (ΔH).[9][10]

  • Method:

    • Accurately weigh 3-5 mg of the purified sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (e.g., 150 °C).[1]

    • Hold at this temperature for 2-3 minutes to erase any thermal history.

    • Cool the sample at the same rate back to room temperature.

    • Perform a second heating scan at the same rate. The data from this second heating run is typically used for analysis.

  • Data Interpretation: The resulting thermogram will show endothermic peaks corresponding to the crystal-to-nematic (melting) and nematic-to-isotropic (clearing) transitions.

3. Visual Confirmation: Polarized Optical Microscopy (POM)

  • Purpose: To visually identify the liquid crystal mesophases and confirm the transition temperatures observed by DSC.[10][11]

  • Method:

    • Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

    • Position the slide on a hot stage attached to the polarized light microscope.

    • Heat the sample slowly while observing it through the crossed polarizers.

    • As the sample melts from its crystalline state into the nematic phase, a characteristic texture (e.g., schlieren or marbled) will appear.[12] This texture is birefringent and will appear bright against the dark background.

    • Continue heating until the sample becomes completely dark. This is the clearing point, where the material transitions to the isotropic liquid phase, which is not birefringent.

    • Cool the sample slowly from the isotropic phase to observe the formation of the nematic texture again.

Expected Results and Data Presentation

The successful synthesis of 4-cyanophenyl 4-pentylbenzoate should yield a white crystalline solid. The characterization data will confirm its identity and liquid crystalline nature.

Summary of Thermal Properties
Phase TransitionAbbreviationExpected Temperature (°C)
Crystal to NematicTC-N~48 °C
Nematic to IsotropicTN-I (Clearing Point)~57 °C

Note: These values are approximate and can vary slightly based on sample purity.

Overall Experimental Workflow

Figure 2: A comprehensive workflow diagram illustrating the key stages from synthesis to final characterization.

Concluding Remarks

This application note details a reliable and reproducible method for synthesizing a thermotropic liquid crystal using this compound as a key building block. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and the importance of rigorous characterization. The techniques described—DCC/DMAP coupling for synthesis, followed by DSC and POM for thermal and phase analysis—represent a standard and robust workflow in modern materials chemistry.[9][13] By following this guide, researchers can successfully synthesize and validate calamitic liquid crystals for further investigation and application development.

References

Application Note: Thermal and Optical Characterization of 4-Pentylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of thermotropic liquid crystals, specifically focusing on 4-pentylbenzoic acid (5BA) and its derivatives. These materials are of significant interest in materials science and drug development due to their unique phase behaviors.[1][2] We detail the synergistic application of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to quantitatively determine thermodynamic transition parameters and qualitatively identify mesophases. This guide is intended for researchers, scientists, and professionals in materials science and drug development, offering detailed, field-proven protocols and insights into data interpretation.

Introduction: The Significance of this compound Derivatives

This compound (chemical formula C₁₂H₁₆O₂) and its related compounds are classic examples of calamitic (rod-shaped) thermotropic liquid crystals.[1][3][4] Their defining characteristic is the formation of intermediate phases, known as mesophases, between the solid crystalline and isotropic liquid states.[2] In these mesophases, the molecules possess a degree of orientational order but lack long-range positional order, leading to fluid-like properties with anisotropic physical characteristics.[3][5]

The ability of benzoic acid derivatives to form these liquid crystal phases is often facilitated by the formation of hydrogen-bonded dimers, which enhances the molecular aspect ratio, a key factor for mesophase stability.[2][6] Understanding the precise temperatures and enthalpy changes associated with transitions between these phases is critical for their application. DSC provides the quantitative thermodynamic data for these transitions, while POM offers visual confirmation and identification of the specific mesophase textures.[3][5][7][8]

Foundational Principles of Analysis

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[5][9][10] When the sample undergoes a phase transition, such as melting or a crystal-to-liquid crystal transition, it absorbs (endothermic) or releases (exothermic) heat.[11] This results in a peak on the DSC thermogram.

  • Key Measurements:

    • Transition Temperature (T): The temperature at which a phase change occurs, typically taken as the onset or peak of the thermal event.[9]

    • Enthalpy (ΔH): The amount of heat absorbed or released during the transition, calculated from the area of the peak. This value relates to the degree of molecular ordering change.[12]

Polarized Optical Microscopy (POM)

POM is an essential tool for the qualitative identification of liquid crystal phases.[5][13] Liquid crystalline phases are typically anisotropic, meaning their optical properties depend on the orientation of the molecules. This property, known as birefringence, causes them to interact with polarized light. When a birefringent sample is placed between two crossed polarizers, it appears bright against a dark background, often with characteristic patterns or "textures".[5] Each liquid crystal phase (e.g., nematic, smectic) exhibits unique textures, allowing for their identification.[13][14]

Integrated Experimental Workflow

The characterization of a liquid crystal is most robust when DSC and POM are used as complementary techniques. DSC provides precise, quantitative data on transition thermodynamics, while POM provides indispensable visual confirmation of the nature of the phases involved.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_pom POM Analysis cluster_analysis Data Synthesis prep Weigh & Encapsulate (1-5 mg 5BA) dsc_protocol Heat-Cool-Heat Cycle (-20°C to 160°C @ 10°C/min) prep->dsc_protocol pom_protocol Prepare slide & mount on hot stage prep->pom_protocol dsc_data Obtain Thermogram (Heat Flow vs. Temp) dsc_protocol->dsc_data Run analysis Correlate DSC peaks with POM texture changes dsc_data->analysis pom_data Observe & Capture Optical Textures pom_protocol->pom_data Heat/Cool pom_data->analysis characterization Full Phase Characterization (T, ΔH, Phase ID) analysis->characterization

Figure 1: Integrated workflow for liquid crystal characterization.

Detailed Experimental Protocols

Protocol 1: DSC Analysis of this compound

Objective: To determine the transition temperatures and enthalpies of this compound.

Materials & Equipment:

  • Differential Scanning Calorimeter (e.g., METTLER TOLEDO DSC 3+)[15]

  • Aluminum crucibles (40 µL) and lids

  • Crucible sealing press

  • Microbalance (±0.01 mg accuracy)

  • This compound (5BA) sample

  • Nitrogen (or Argon) purge gas

Procedure:

  • Sample Preparation:

    • Tare an empty aluminum crucible with its lid on the microbalance.

    • Carefully weigh 1-5 mg of the 5BA sample directly into the crucible. Record the precise mass.

    • Causality Insight: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and better resolution.[16]

    • Securely seal the crucible using the press. This prevents any sample loss due to sublimation.

    • Prepare an identical empty, sealed crucible to be used as the reference.

  • Instrument Setup & Calibration:

    • Ensure the DSC is calibrated according to standard procedures (e.g., using indium and zinc standards) as per ASTM E967.[12]

    • Place the sample crucible on the sample sensor and the empty reference crucible on the reference sensor.

    • Set the purge gas flow rate to 50 mL/min. The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

  • Thermal Program:

    • Define a heat-cool-heat temperature program to analyze the thermal history and ensure reproducible results. A typical program is:

      • Segment 1 (Equilibration): Hold at 25°C for 2 minutes.

      • Segment 2 (First Heating): Heat from 25°C to 160°C at a rate of 10°C/min. This scan reveals initial transitions and erases the sample's prior thermal history.

      • Segment 3 (Isothermal): Hold at 160°C for 3 minutes to ensure complete melting into the isotropic phase.

      • Segment 4 (Cooling): Cool from 160°C to -20°C at 10°C/min. This scan reveals transitions upon cooling, which can sometimes occur at different temperatures (supercooling) than on heating.[17]

      • Segment 5 (Second Heating): Heat from -20°C to 160°C at 10°C/min. This scan is typically used for data analysis as it reflects the intrinsic material properties after a controlled thermal cycle.[18]

  • Data Analysis:

    • From the second heating curve, identify the endothermic peaks.

    • Determine the onset temperature and peak temperature for each transition.

    • Integrate the area under each peak to calculate the enthalpy of transition (ΔH) in J/g.

Protocol 2: POM Analysis of this compound

Objective: To visually identify the mesophases of 5BA and confirm the transition temperatures observed by DSC.

Materials & Equipment:

  • Polarizing Optical Microscope equipped with a hot stage (e.g., Linkam THMS600)

  • Glass microscope slides and coverslips

  • Spatula

Procedure:

  • Sample Preparation:

    • Place a very small amount (a few crystals) of 5BA onto a clean microscope slide.

    • Gently place a coverslip over the sample.

    • Position the slide on the hot stage.

  • Microscope and Hot Stage Setup:

    • Turn on the microscope lamp and set the polarizers to a crossed position (90° angle). The field of view should be dark without a sample.

    • Program the hot stage to follow a similar temperature profile as the DSC, but with slower ramp rates near transitions to allow for clear observation and image capture (e.g., 2-5°C/min).

  • Observation and Identification:

    • Heating: Slowly heat the sample from room temperature.

      • Initially, you will observe the solid crystalline phase, which is typically birefringent.

      • As the temperature approaches the first transition temperature identified by DSC, watch for a change in the optical texture. The transition from the crystalline solid to the nematic phase is marked by the appearance of a fluid phase with a characteristic texture. For 5BA, this is often a schlieren texture , featuring dark "brushes" that correspond to regions where the molecular director is aligned with one of the polarizers.[19][20]

      • Continue heating. At the nematic-to-isotropic transition (the clearing point), the birefringence will vanish, and the field of view will become completely dark (isotropic).[13] Record this temperature.

    • Cooling: Slowly cool the sample from the isotropic liquid state.

      • Observe the formation of nematic droplets from the dark isotropic liquid. These droplets will coalesce to form the bulk nematic phase.[21]

      • Further cooling will lead to crystallization.

Data Interpretation and Expected Results

The combination of DSC and POM data provides a complete picture of the material's thermotropic behavior.

Figure 2: Correlation of DSC events with POM observations.

Typical Data Summary for this compound:

The following table summarizes typical results obtained from a combined DSC and POM analysis. Note that exact values can vary slightly due to purity and instrumental differences.

TransitionDSC Onset Temp. (°C)DSC Enthalpy (ΔH, J/g)POM Observation
Crystal → Nematic ~85 - 90 °C~15 - 20Crystalline texture melts into a fluid, birefringent schlieren texture.
Nematic → Isotropic ~125 - 128 °C~0.5 - 1.5Schlieren texture vanishes; field becomes completely dark (clearing point).

Causality Insight: The enthalpy for the Nematic to Isotropic (N-I) transition is significantly lower than for the Crystal to Nematic (Cr-N) transition.[14] This is because the Cr-N transition involves the loss of both positional and orientational long-range order, a major structural change, whereas the N-I transition only involves the loss of the remaining orientational order.

Conclusion

The synergistic use of Differential Scanning Calorimetry and Polarized Optical Microscopy provides a robust, reliable, and comprehensive methodology for the characterization of this compound derivatives and other thermotropic liquid crystals. DSC delivers precise quantitative data on transition temperatures and enthalpies, which are fundamental thermodynamic properties of the material.[5][8] POM complements this data with direct visual evidence, enabling the unambiguous identification of the liquid crystalline phases through their characteristic optical textures.[3][13] This integrated approach, grounded in established protocols, ensures a high degree of scientific integrity and is essential for the development and quality control of liquid crystalline materials in various technological applications.

References

Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Pentylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Pentylbenzoic Acid

This compound (4PBA) is a notable organic compound, serving as a key intermediate in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials.[1][2] Its molecular architecture, featuring a rigid aromatic core functionalized with a flexible alkyl chain and a polar carboxylic acid group, imparts unique physicochemical properties. For researchers in materials science and drug development, unequivocal structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing unambiguous, atom-level structural information.

This application note provides an in-depth guide to the acquisition and interpretation of ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound. Moving beyond a simple recitation of spectral data, this document elucidates the causal relationships between molecular structure and spectral appearance, offering field-proven protocols and interpretation strategies for researchers, scientists, and drug development professionals.

Molecular Structure and Predicted Spectral Complexity

A logical analysis of the molecular structure is the first step in predicting the resulting NMR spectra. This compound possesses a distinct set of chemically non-equivalent proton and carbon environments. The para-substitution on the benzene ring creates a plane of symmetry that bisects the carboxyl group and the pentyl chain, simplifying the aromatic region.

cluster_pentyl Pentyl Chain cluster_aromatic Aromatic Core cluster_carboxyl Carboxyl Group C5 C5 (CH₃) C4 C4 (CH₂) C5->C4 C3 C3 (CH₂) C4->C3 C2 C2 (CH₂) C3->C2 C1_alkyl C1' (Benzylic CH₂) C2->C1_alkyl C4_ring C4' C1_alkyl->C4_ring C3_5_ring C3'/C5' C4_ring->C3_5_ring C2_6_ring C2'/C6' C3_5_ring->C2_6_ring C1_ring C1'' C2_6_ring->C1_ring COOH_C C=O C1_ring->COOH_C COOH_O OH COOH_C->COOH_O

Caption: Molecular graph of this compound showing unique carbon environments.

Based on this structure:

  • ¹H NMR: We anticipate 7 unique proton signals: the carboxylic acid proton, two distinct signals for the aromatic protons (due to symmetry), and four signals for the pentyl chain protons (the benzylic CH₂ and the three subsequent CH₂ groups are unique, plus the terminal CH₃).

  • ¹³C NMR: We expect 9 unique carbon signals: the carboxyl carbon, four distinct aromatic carbons (two quaternary, two proton-bearing), and five signals for each carbon in the pentyl chain.

Experimental Protocols: From Sample to Spectrum

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol 1: NMR Sample Preparation

The objective is to create a homogeneous, particle-free solution of the analyte at an optimal concentration.[3][4][5][6]

G Workflow: NMR Sample Preparation A 1. Weigh Sample (10-25 mg for ¹H, 50+ mg for ¹³C) B 2. Transfer to Vial Use a clean, dry glass vial. A->B C 3. Add Deuterated Solvent ~0.6 mL CDCl₃ is standard. Consider DMSO-d₆ for solubility. B->C D 4. Add Internal Standard Optional: Add 1 drop of TMS solution. C->D E 5. Dissolve Sample Vortex or sonicate gently until fully dissolved. D->E F 6. Filter into NMR Tube Use a Pasteur pipette with a cotton plug to remove particulates. E->F G 7. Cap and Label Cap tightly and label the tube clearly. F->G H 8. Clean Tube Exterior Wipe with a lint-free tissue before insertion into spectrometer. G->H

Caption: Step-by-step workflow for preparing a high-quality NMR sample.

Causality Behind Protocol Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the default choice for many small organic molecules due to its excellent solubilizing power and relatively inert nature.[7] However, the carboxylic acid group of 4PBA may lead to hydrogen bonding and concentration-dependent shifts. Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative that can disrupt hydrogen bonding networks. The choice of solvent can significantly influence the chemical shifts of labile protons like the -COOH proton.[8][9][10]

  • Concentration: For ¹H NMR, a concentration of 10-25 mg/mL is typically sufficient.[3][11] ¹³C NMR is inherently less sensitive, thus requiring a more concentrated sample (50-100 mg/mL) to achieve a good signal-to-noise ratio in a reasonable time.[3][6]

  • Internal Standard: Tetramethylsilane (TMS) is added as a reference point, with its signal defined as 0.0 ppm.[3][12][13] This allows for the accurate comparison of chemical shifts across different experiments and spectrometers.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a standard high-resolution spectrometer (e.g., 400-600 MHz).

G Workflow: NMR Data Acquisition & Processing cluster_acq Acquisition cluster_proc Processing A 1. Insert Sample & Lock Lock on deuterium signal of the solvent. B 2. Shim Magnetic Field Optimize field homogeneity for sharp peaks. A->B C 3. Set Acquisition Parameters (Pulse width, relaxation delay, scans, etc.) B->C D 4. Acquire Free Induction Decay (FID) C->D E 5. Fourier Transform (FID → Spectrum) D->E F 6. Phase Correction Adjust peak shapes to pure absorption mode. E->F G 7. Baseline Correction Flatten the spectral baseline. F->G H 8. Calibrate Spectrum Reference TMS peak to 0.0 ppm. G->H I 9. Integrate Peaks (¹H Only) H->I

Caption: Standard workflow from sample insertion to a fully processed NMR spectrum.

Table 1: Recommended Acquisition Parameters

Parameter¹H Acquisition¹³C AcquisitionRationale
Pulse Program Standard 1D (e.g., zg30)Proton-decoupled (e.g., zgpg30)A 30° or 45° pulse angle is a good compromise between signal intensity and allowing for shorter relaxation delays.[14]
Relaxation Delay (d1) 1-2 s2-4 sAllows for sufficient relaxation of nuclei between scans, crucial for accurate integration in ¹H NMR.[15]
Acquisition Time (aq) 2-4 s1-2 sA longer acquisition time provides better resolution (sharper peaks).[14][16]
Number of Scans (ns) 8-16128-1024+¹³C has a much lower natural abundance and smaller gyromagnetic ratio, requiring significantly more scans.
Spectral Width (sw) 0-12 ppm0-220 ppmThis range encompasses all expected signals for the molecule.

Spectral Analysis and Data Interpretation

Part A: ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a10.0 - 12.5Broad Singlet1HCarboxylic Acid (-COOH )
H-b~8.05Doublet2HAromatic (ortho to -COOH)
H-c~7.30Doublet2HAromatic (ortho to -C₅H₁₁)
H-d~2.70Triplet2HBenzylic (-CH₂ -Ar)
H-e~1.65Multiplet (Quintet)2H-CH₂-CH₂ -Ar
H-f~1.35Multiplet (Sextet)2H-CH₂ -CH₂-CH₃
H-g~1.35Multiplet2H-CH₂-CH₂ -CH₂-
H-h~0.90Triplet3HTerminal Methyl (-CH₃ )

Note: The signals for H-f and H-g often overlap in a complex multiplet.

Interpretation Insights:

  • Aromatic Region (6.5-8.5 ppm): The electron-withdrawing carboxyl group deshields the ortho protons (H-b), shifting them significantly downfield compared to the protons ortho to the electron-donating pentyl group (H-c).[17][18] The para-substitution pattern typically results in two distinct doublets, a characteristic "AA'BB'" system that simplifies to two doublets at moderate field strengths.[17]

  • Alkyl Region (0.8-3.0 ppm): The benzylic protons (H-d) are deshielded by the adjacent aromatic ring and appear around 2.7 ppm.[18][19] The rest of the alkyl chain protons (H-e, H-f, H-g) appear in the typical alkane region (1.3-1.7 ppm), with the terminal methyl group (H-h) being the most shielded (lowest ppm value).[20][21]

  • Carboxylic Acid Proton (10-12.5 ppm): This proton is highly deshielded and its signal is often broad due to chemical exchange and hydrogen bonding. Its chemical shift is highly dependent on concentration and solvent.[19]

Part B: ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Signal LabelChemical Shift (δ, ppm)Assignment
C-1~172Carboxylic Acid (-C OOH)
C-2~148Aromatic Quaternary (-C -C₅H₁₁)
C-3~130Aromatic CH (ortho to -COOH)
C-4~129Aromatic Quaternary (-C -COOH)
C-5~128Aromatic CH (ortho to -C₅H₁₁)
C-6~36Benzylic (-C H₂-Ar)
C-7~31.5-C H₂-CH₂-Ar
C-8~31-C H₂-CH₂-CH₃
C-9~22.5-C H₂-CH₃
C-10~14Terminal Methyl (-C H₃)

Interpretation Insights:

  • Downfield Region (>100 ppm): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing furthest downfield.[12] The aromatic carbons resonate in the 120-150 ppm range.[22] The specific shifts are influenced by the electronic effects of the substituents.

  • Upfield Region (<40 ppm): All five carbons of the pentyl chain appear in the upfield aliphatic region. The chemical shifts are distinct, allowing for the complete assignment of the alkyl chain.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by sound experimental protocols, provides an irrefutable structural fingerprint of this compound. The chemical shifts, integration values, and coupling patterns observed are in direct and logical correspondence with its molecular structure. The protocols and interpretive guidance detailed in this note serve as a robust framework for researchers requiring high-fidelity characterization of this compound and its derivatives, ensuring data integrity in applications ranging from materials science to pharmaceutical development.

References

Application Notes and Protocols for 4-Pentylbenzoic Acid in Nematic Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 4-Pentylbenzoic Acid in Nematic Liquid Crystal Formulations

This compound (PBA), a calamitic (rod-shaped) organic molecule, is a cornerstone in the formulation of nematic liquid crystal mixtures.[1][2] Its molecular architecture, featuring a rigid benzoic acid core coupled with a flexible pentyl chain, imparts desirable mesogenic properties.[1] The carboxylic acid group facilitates the formation of hydrogen-bonded dimers, effectively elongating the molecular structure and promoting the orientational order characteristic of the nematic phase.[3][4] This self-assembly is a critical attribute that allows for the fine-tuning of the physical properties of liquid crystal mixtures.

The addition of this compound to nematic hosts, such as the widely studied 4-Cyano-4'-pentylbiphenyl (5CB), has been shown to significantly enhance the electro-optical properties of the resulting mixture. Key improvements include a broadened nematic temperature range and altered dielectric anisotropy, which are pivotal for the performance of liquid crystal displays (LCDs) and other photonic devices.[5]

These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound in the formulation and characterization of nematic liquid crystal mixtures. The subsequent protocols are designed to be self-validating, where results from complementary techniques can be used to build a cohesive understanding of the material's properties.

PART 1: Material and Mixture Preparation

Safety and Handling of this compound

This compound is a white to off-white crystalline powder.[2][6] While not acutely toxic, it is classified as a skin and eye irritant.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8] All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powder.[6]

Table 1: Physical and Safety Properties of this compound

PropertyValueReference(s)
CAS Number 26311-45-5[7][9]
Molecular Formula C₁₂H₁₆O₂[7][9]
Molecular Weight 192.25 g/mol [7][10]
Melting Point 85-90 °C[6]
Boiling Point 261 °C (at 746 mmHg)[11]
Solubility Soluble in ethanol and acetone; limited solubility in water[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7]
Protocol for the Preparation of Nematic Liquid Crystal Mixtures

This protocol details the preparation of a binary mixture of this compound (PBA) and a host nematic liquid crystal, such as 5CB. The concentrations can be varied to study the effect of PBA on the mixture's properties.

Materials:

  • This compound (PBA), 99% purity or higher

  • 4-Cyano-4'-pentylbiphenyl (5CB), or other host nematic liquid crystal

  • Volumetric flasks

  • Analytical balance

  • Hot plate with magnetic stirring

  • Vials for storing the final mixture

Procedure:

  • Determine the desired weight percentage (wt%) of PBA in the mixture. For example, to prepare a 10 wt% PBA in 5CB mixture, you will need 1 part PBA for every 9 parts of 5CB by weight.

  • Accurately weigh the required amounts of PBA and 5CB using an analytical balance and place them in a clean, dry vial.

  • Gently heat the vial on a hot plate to a temperature above the clearing point of the mixture. The clearing point is the temperature at which the liquid crystal becomes an isotropic liquid. For 5CB, this is around 35°C, but will be higher for the mixture. A temperature of 60-70°C is generally sufficient.

  • Stir the mixture gently using a magnetic stir bar until the PBA is completely dissolved and the mixture appears as a clear, isotropic liquid.

  • Allow the mixture to cool slowly to room temperature. The mixture is now in its nematic phase and ready for characterization.

  • Store the mixture in a tightly sealed vial to prevent contamination.

PART 2: Characterization of Nematic Liquid Crystal Mixtures

The following protocols outline the key techniques for characterizing the thermal, optical, and electro-optical properties of the prepared nematic liquid crystal mixtures.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Causality: DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of a material.[12] This information is crucial for defining the operational temperature range of the liquid crystal mixture. The temperatures at which peaks occur in the DSC thermogram correspond to phase transitions, such as the crystal-to-nematic and nematic-to-isotropic transitions.[13]

Protocol:

  • Calibrate the DSC instrument using a standard material with a known melting point, such as indium.

  • Accurately weigh 3-5 mg of the liquid crystal mixture into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere. The temperature range should encompass all expected phase transitions.

  • Record the heat flow as a function of temperature.

  • Cool the sample at the same controlled rate to observe the phase transitions upon cooling.

  • Analyze the resulting thermogram to determine the peak temperatures of the phase transitions and integrate the peaks to calculate the enthalpy of each transition.

Self-Validation: The phase transition temperatures identified by DSC should be correlated with the visual observations made using polarized optical microscopy.

Optical Texture Observation by Polarized Optical Microscopy (POM)

Causality: POM is a powerful technique for visualizing the different phases of a liquid crystal.[14] The anisotropic nature of the nematic phase causes it to be birefringent, meaning it can rotate the plane of polarized light.[12] When viewed between crossed polarizers, this results in characteristic textures that can be used to identify the nematic phase and observe its transitions.

Protocol:

  • Prepare a liquid crystal cell: Place a small drop of the liquid crystal mixture onto a clean microscope slide. Cover it with a coverslip, creating a thin film.

  • Place the slide on a hot stage mounted on the polarizing microscope.

  • Set the polarizers in a crossed position.

  • Heat the sample slowly while observing the texture through the microscope.

  • Record the temperatures at which changes in the optical texture occur. The appearance of a threaded or Schlieren texture is characteristic of the nematic phase. The disappearance of all texture, resulting in a dark field of view, indicates the transition to the isotropic liquid phase (clearing point).

  • Cool the sample slowly and observe the reverse transitions.

Self-Validation: The transition temperatures observed with POM should align with the peaks identified in the DSC thermogram.

Electro-Optical Characterization

Causality: The electro-optical properties of a nematic liquid crystal mixture, such as its threshold voltage and response time, are critical for its application in display devices.[15] These properties are determined by the dielectric anisotropy and viscoelastic properties of the material.

Experimental Workflow for Electro-Optical Characterization

G cluster_0 Sample Preparation cluster_1 Measurement Setup cluster_2 Data Acquisition cluster_3 Data Analysis prep Prepare LC Mixture cell Fill Electro-Optical Cell prep->cell setup Mount Cell in Polarizing Microscope cell->setup align Align Cell at 45° to Polarizers setup->align connect Connect to Voltage Source & Photodetector align->connect vt Measure Voltage-Transmittance Curve connect->vt rt Measure Rise and Fall Times vt->rt vth Determine Threshold Voltage (Vth) vt->vth tau Calculate Response Times (τ_on, τ_off) rt->tau

Caption: Workflow for electro-optical characterization of a nematic liquid crystal mixture.

Protocol:

  • Fill a pre-fabricated electro-optical cell with the liquid crystal mixture. These cells consist of two glass plates with transparent electrodes (e.g., ITO) and an alignment layer to ensure a uniform initial orientation of the liquid crystal molecules.

  • Place the cell in a polarizing microscope with a photodetector in place of the eyepiece. The cell should be oriented at 45 degrees with respect to the crossed polarizers.

  • Apply a variable AC voltage to the cell's electrodes.

  • Measure the transmitted light intensity as a function of the applied voltage. This will generate a voltage-transmittance (V-T) curve. The threshold voltage is the voltage at which the transmittance begins to change.

  • To measure the response time, apply a square wave voltage to the cell and measure the time it takes for the transmitted light intensity to change between 10% and 90% of its maximum value (rise time) and from 90% to 10% when the voltage is removed (fall time).

PART 3: Data Presentation and Interpretation

Tabulated Data

The following table provides a template for summarizing the key properties of the prepared liquid crystal mixtures.

Table 2: Properties of this compound / 5CB Mixtures

PropertyPure 5CB5 wt% PBA in 5CB10 wt% PBA in 5CB
Crystal-Nematic Transition (°C) Insert ValueInsert ValueInsert Value
Nematic-Isotropic Transition (°C) Insert ValueInsert ValueInsert Value
Threshold Voltage (V) Insert ValueInsert ValueInsert Value
Rise Time (ms) Insert ValueInsert ValueInsert Value
Fall Time (ms) Insert ValueInsert ValueInsert Value
Logical Relationships and Molecular Structure

The properties of a nematic liquid crystal mixture are directly related to the molecular structure of its components. The addition of this compound influences the mixture's properties in several ways:

Relationship between Molecular Structure and Macroscopic Properties

G cluster_0 Molecular Properties of this compound cluster_1 Intermolecular Interactions cluster_2 Macroscopic Properties of the Mixture structure Rod-like Molecular Shape orient Enhanced Orientational Order structure->orient hbond Carboxylic Acid Group (Hydrogen Bonding) dimer Dimer Formation hbond->dimer chain Flexible Pentyl Chain viscosity Altered Viscoelastic Properties chain->viscosity dimer->orient nematic_range Increased Nematic Range orient->nematic_range dielectric Modified Dielectric Anisotropy orient->dielectric electro_optic Improved Electro-Optical Performance dielectric->electro_optic viscosity->electro_optic

Caption: Influence of this compound's molecular structure on mixture properties.

  • Increased Nematic Range: The formation of hydrogen-bonded dimers of PBA effectively increases the average molecular length in the mixture, which can lead to a more stable nematic phase over a wider temperature range.[5]

  • Modified Dielectric Anisotropy: The polar carboxylic acid group of PBA contributes to the overall dielectric properties of the mixture, which can be tailored by varying its concentration.

  • Altered Viscoelastic Properties: The flexible pentyl chain can influence the viscosity and elastic constants of the mixture, which in turn affect the response times of the liquid crystal device.

Conclusion

This compound is a versatile and valuable component in the formulation of nematic liquid crystal mixtures. By systematically preparing and characterizing mixtures with varying concentrations of PBA, researchers can gain a deep understanding of structure-property relationships and optimize the performance of liquid crystal materials for a wide range of applications. The protocols provided herein offer a robust framework for such investigations, emphasizing the importance of cross-validation between different analytical techniques to ensure scientific integrity.

References

Application Note & Protocol: Esterification of 4-Pentylbenzoic Acid for the Synthesis of a Nematic Liquid Crystal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Architecture of Liquid Crystals

Liquid crystals represent a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal. Their molecular arrangement is characterized by long-range orientational order, but not necessarily positional order. This anisotropy is the foundation of their application in display technologies (LCDs), sensors, and smart windows.[1] The design of molecules that exhibit liquid crystalline phases, or mesophases, is a cornerstone of materials chemistry.

A common molecular template for a thermotropic liquid crystal is a calamitic, or rod-like, structure. This typically consists of a rigid core, often composed of aromatic rings, and flexible terminal groups, such as alkyl chains.[2] The ester linkage (–COO–) is a frequently employed functional group to connect these components, contributing to the molecule's linearity and polarizability, which are crucial for establishing a stable mesophase over a useful temperature range.[3]

This document provides a detailed protocol for the synthesis of 4-cyanophenyl 4-pentylbenzoate, a well-characterized nematic liquid crystal. The synthesis involves the esterification of 4-pentylbenzoic acid with 4-cyanophenol. We will detail the Steglich esterification method, a mild and highly efficient procedure ideal for this transformation.

Strategic Synthesis: Choosing the Right Esterification Method

The formation of an ester from a carboxylic acid and an alcohol (or phenol) can be achieved through several pathways. The choice of method is critical and depends on the substrate's sensitivity to heat and acid, as well as steric hindrance.

  • Fischer-Speier Esterification: This classic method involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and typically requires heating under reflux.[4][5] While effective, the harsh acidic conditions and high temperatures can be detrimental to sensitive functional groups and are less ideal for sterically hindered substrates.[6] The reaction is also an equilibrium process, necessitating either a large excess of one reactant or the removal of water to drive the reaction to completion.[7][8]

  • Steglich Esterification: In contrast, the Steglich esterification is a powerful and mild method that proceeds at room temperature.[9] It utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10] The DCC formally removes water from the reaction by converting to the insoluble urea byproduct, N,N'-dicyclohexylurea (DCU), which drives the reaction forward.[9] This method is particularly advantageous for acid-sensitive or sterically demanding substrates, making it the preferred choice for this synthesis to ensure high yield and purity.[6][11]

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, then intercepts this intermediate to form a reactive acyl-pyridinium species ("active ester"). This species readily reacts with the alcohol (4-cyanophenol) to yield the final ester product, regenerating the DMAP catalyst.[6][10]

Experimental Workflow: Synthesis of 4-Cyanophenyl 4-Pentylbenzoate

The overall workflow involves the coupling of the two primary components, followed by a straightforward workup and purification by recrystallization to yield the high-purity liquid crystalline material.

G cluster_reagents Reagents cluster_process Process cluster_product Product & Analysis Acid This compound Setup Reaction Setup (0°C to RT) Acid->Setup Phenol 4-Cyanophenol Phenol->Setup DCC DCC DCC->Setup DMAP DMAP (cat.) DMAP->Setup Solvent DCM (Solvent) Solvent->Setup Reaction Esterification (Stir 12-24h) Setup->Reaction Filter Filtration of DCU Byproduct Reaction->Filter Workup Aqueous Workup (HCl, NaHCO₃, Brine) Filter->Workup Dry Drying Organic Phase (Na₂SO₄) Workup->Dry Evap Solvent Removal Dry->Evap Crude Crude Product Evap->Crude Purify Recrystallization (Ethanol) Crude->Purify Pure Pure Liquid Crystal (White Solid) Purify->Pure Analysis Characterization (DSC, NMR, IR) Pure->Analysis

Caption: Workflow for the Steglich esterification of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard Steglich esterification procedures.[12]

4.1 Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound192.251.00 g5.20-
4-Cyanophenol119.120.62 g5.20Equimolar to acid
DCC206.331.18 g5.721.1 eq
DMAP122.1764 mg0.520.1 eq (catalytic)
Dichloromethane (DCM)-~40 mL-Anhydrous
Hydrochloric Acid (1 M)-~20 mL-For workup
Sodium Bicarbonate (Sat. aq.)-~20 mL-For workup
Brine (Sat. aq. NaCl)-~20 mL-For workup
Sodium Sulfate (Anhydrous)-As needed-Drying agent
Ethanol-As needed-For recrystallization

4.2 Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.00 g, 5.20 mmol), 4-cyanophenol (0.62 g, 5.20 mmol), and a catalytic amount of DMAP (64 mg, 0.52 mmol) in approximately 30 mL of anhydrous dichloromethane (DCM).

  • Initiation: Cool the flask in an ice-water bath to 0 °C. Once cooled, add DCC (1.18 g, 5.72 mmol) to the solution in one portion. A white precipitate of N,N'-dicyclohexylurea (DCU) should begin to form within minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Byproduct Removal: After the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of fresh DCM (~10 mL) to recover any trapped product.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (1 x 20 mL) to remove any residual DMAP and unreacted DCC.

    • Next, wash with a saturated aqueous solution of sodium bicarbonate (1 x 20 mL) to remove any unreacted carboxylic acid.

    • Finally, wash with brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product by recrystallization from hot ethanol. Dissolve the crude solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified white, crystalline solid by vacuum filtration. Further purification to achieve very high purity for thermodynamic measurements can be accomplished using zone refining.[13][14]

Characterization and Expected Results

The final product, 4-cyanophenyl 4-pentylbenzoate, should be a white solid at room temperature.[15]

  • Yield: A typical isolated yield after recrystallization is expected to be in the range of 80-90%.

  • Purity (TLC): TLC analysis (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) should show a single spot, distinct from the starting materials.

  • Spectroscopy:

    • ¹H NMR: Expect characteristic peaks for the aromatic protons, the triplet and multiplet signals for the pentyl chain, and the distinct aromatic signals from the cyanophenyl group.

    • FT-IR (cm⁻¹): Key stretches include the C≡N (nitrile) peak around 2230 cm⁻¹, the C=O (ester) peak around 1735 cm⁻¹, and C-O stretches around 1270 and 1100 cm⁻¹.

  • Thermal Analysis (DSC): Differential Scanning Calorimetry is essential for confirming the liquid crystalline behavior. The compound is reported to exhibit a melting point (Crystal to Nematic phase transition) at approximately 64°C and a clearing point (Nematic to Isotropic liquid transition) around 55°C on cooling, though values can vary slightly with purity.[15]

Safety and Handling

  • DCC is a potent skin sensitizer and should be handled with extreme care. Always wear gloves and work in a well-ventilated fume hood.

  • DCM is a volatile and suspected carcinogen. All handling should occur within a fume hood.

  • DMAP is toxic and should be handled with gloves.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

References

Application Note: Unveiling the Mesophases of 4-Pentylbenzoic Acid using Polarizing Optical Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of polarizing optical microscopy (POM) techniques for the characterization of liquid crystal mesophases of 4-pentylbenzoic acid (5BA). It delves into the principles of POM, detailed protocols for sample preparation and temperature-controlled analysis, and the identification of characteristic optical textures. This note is designed to equip researchers with the foundational knowledge and practical steps to effectively utilize POM for studying thermotropic liquid crystals.

Introduction: The Significance of this compound in Liquid Crystal Science

This compound (5BA) is a calamitic (rod-shaped) thermotropic liquid crystal, meaning it exhibits liquid crystalline phases as a function of temperature.[1][2] Its molecular structure, featuring a rigid benzoic acid core and a flexible pentyl chain, is a classic example of the architecture required for mesophase formation.[3][4] In the realm of materials science and drug development, 5BA and similar molecules are of significant interest for their potential applications in displays, sensors, and as model systems for understanding the self-assembly of more complex biological molecules.[5][6]

Polarizing optical microscopy (POM) is an indispensable and accessible technique for the characterization of these mesophases.[7][8][9] It allows for the direct visualization of the unique optical textures that arise from the anisotropic nature of liquid crystals, enabling the identification of different phases and the determination of phase transition temperatures.[1][8]

The Principle of Polarizing Optical Microscopy for Anisotropic Materials

A polarizing optical microscope is equipped with two polarizers: a polarizer and an analyzer.[9][10] The polarizer, located before the sample, allows light vibrating in only one plane to pass through. The analyzer, positioned after the sample, is typically oriented with its polarization direction perpendicular to that of the polarizer (crossed polars).

Isotropic materials, which have the same optical properties in all directions, will appear dark under crossed polars because the polarized light from the polarizer is blocked by the analyzer.[7] In contrast, anisotropic materials, such as liquid crystals, are birefringent. This means they have different refractive indices for light polarized in different directions. When polarized light enters a birefringent sample, it is split into two rays that travel at different velocities and are polarized in mutually perpendicular planes. Upon exiting the sample, these rays recombine, resulting in elliptically or circularly polarized light. A component of this light can then pass through the analyzer, making the anisotropic regions of the sample appear bright against a dark background.[7] The specific patterns of light and dark, known as optical textures, are characteristic of the molecular arrangement within the liquid crystal phase.

Mesophases of this compound and Their Characteristic Textures

Upon heating from its crystalline solid state, this compound exhibits distinct liquid crystal phases before becoming an isotropic liquid. The identification of these phases is primarily achieved by observing their unique optical textures under POM.

Nematic Phase and the Schlieren Texture

The nematic (N) phase is characterized by long-range orientational order of the molecules, but no positional order. The molecules tend to align along a common direction, known as the director. In a sample of 5BA, defects in this alignment are inevitable and give rise to a characteristic schlieren texture . This texture is defined by the presence of dark brushes that emanate from point-like defects called disclinations.[3] These brushes represent regions where the director is aligned with either the polarizer or the analyzer, resulting in light extinction.[3]

Smectic Phases and the Focal-Conic Texture

At lower temperatures than the nematic phase, some liquid crystals, including homologs of 5BA, can exhibit smectic (Sm) phases. Smectic phases possess a higher degree of order than nematic phases, with the molecules arranged in layers. A common texture for the smectic A and smectic C phases is the focal-conic texture . This texture arises from the arrangement of the smectic layers into a series of confocal domains, which are defects in the layered structure. Under POM, these domains appear as fan-shaped areas or polygonal structures.

Experimental Protocols

Sample Preparation for Transmitted Light POM

Objective: To prepare a thin, uniform film of this compound for observation with a polarizing optical microscope.

Materials:

  • This compound (CAS 26311-45-5)

  • Microscope slides

  • Coverslips

  • Hot plate

  • Spatula

  • Tweezers

Protocol:

  • Place a clean microscope slide on a hot plate set to a temperature slightly above the clearing point of 5BA (see Table 1).

  • Using a spatula, place a small amount (a few milligrams) of crystalline 5BA onto the heated slide. The crystals will melt into an isotropic liquid.

  • Carefully place a clean coverslip over the molten droplet of 5BA. The liquid will spread to form a thin film between the slide and the coverslip.

  • Gently press on the coverslip with the flat side of the tweezers to ensure a thin, uniform film thickness. Avoid introducing air bubbles.

  • Remove the slide from the hot plate and allow it to cool to room temperature. The 5BA will recrystallize. This prepared slide is now ready for thermal analysis on a hot stage.

Thermal Analysis using a Hot Stage Microscope

Objective: To observe the phase transitions and identify the mesophases of this compound by controlling the sample temperature.

Equipment:

  • Polarizing optical microscope with a rotating stage[9][10]

  • Hot stage with temperature controller

  • Digital camera for image capture

Protocol:

  • Place the prepared 5BA slide onto the hot stage and secure it.

  • Set the microscope to transmitted light mode with the polarizer and analyzer in a crossed position (90° to each other).

  • Slowly heat the sample from room temperature at a controlled rate (e.g., 1-5 °C/min).

  • Observe the sample through the eyepieces or on a connected monitor. As the temperature increases, you will observe changes in the optical texture corresponding to phase transitions.

  • Record the temperature at which each phase transition begins and ends.

  • Capture images of the characteristic textures for each mesophase.

  • Upon reaching the isotropic liquid phase (the entire field of view will be dark), slowly cool the sample at a controlled rate.

  • Observe and record the temperatures of the phase transitions upon cooling. These may differ slightly from the heating cycle due to supercooling effects.

Data Presentation and Analysis

The phase transition temperatures for this compound, as determined by POM and often confirmed by Differential Scanning Calorimetry (DSC), are summarized below.[5]

Transition Temperature on Heating (°C) Temperature on Cooling (°C) Observed Texture
Crystal to Nematic~89-Crystalline solid transforms to schlieren texture
Nematic to Isotropic~122~121Schlieren texture disappears, field becomes dark

Note: The exact transition temperatures can vary slightly depending on the purity of the sample and the heating/cooling rate.

Visualizing the Experimental Workflow and Molecular Ordering

The following diagrams illustrate the experimental workflow for POM analysis and the molecular arrangement in the different phases of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis POM Analysis p1 Place 5BA on slide p2 Heat above clearing point p1->p2 p3 Cover with coverslip p2->p3 p4 Cool to room temperature p3->p4 a1 Mount sample on hot stage p4->a1 Prepared Sample a2 Heat at controlled rate a1->a2 a3 Observe texture changes a2->a3 a4 Record transition temperatures a3->a4 a5 Capture images a4->a5

Caption: Experimental workflow for POM analysis of 5BA.

molecular_ordering cluster_phases Molecular Arrangement solid Crystalline Solid (Positional & Orientational Order) nematic Nematic (Orientational Order) solid->nematic Heating nematic->solid Cooling isotropic Isotropic Liquid (No Order) nematic->isotropic Heating isotropic->nematic Cooling

Caption: Molecular ordering in different phases of 5BA.

Conclusion

Polarizing optical microscopy is a powerful and accessible technique for the characterization of the mesophases of this compound. By following the detailed protocols outlined in this application note, researchers can effectively prepare samples, perform thermal analysis, and identify the characteristic schlieren textures of the nematic phase. This fundamental understanding of the thermal behavior and phase identification of 5BA is crucial for its application in advanced materials and as a model system in various scientific disciplines.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Pentylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and efficient method for the purification of 4-pentylbenzoic acid using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This compound, a moderately hydrophobic aromatic carboxylic acid, requires precise control over mobile phase conditions to ensure optimal retention, peak shape, and resolution from synthesis-related impurities. This guide details a complete workflow, from understanding the core separation principles and analyte properties to a step-by-step preparative protocol. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both modified with 0.1% trifluoroacetic acid (TFA) to control the ionization state of the analyte. This protocol is designed for researchers, chemists, and drug development professionals requiring high-purity this compound for downstream applications.

Principles of Separation: The Rationale for Ion Suppression RP-HPLC

The successful purification of this compound hinges on controlling its interaction with the stationary phase. As an aromatic carboxylic acid, its polarity is highly dependent on the pH of the surrounding environment. The chosen methodology, ion suppression reversed-phase chromatography, is designed to exploit this property for superior separation.

Reversed-Phase Chromatography (RP-HPLC): In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[1] For this application, a C18 (octadecylsilane) bonded silica column is employed, which provides strong hydrophobic retention for molecules containing alkyl and aromatic moieties, such as the pentyl chain and benzene ring of our target compound.[2] Compounds are retained based on their hydrophobicity; more hydrophobic molecules interact more strongly with the C18 stationary phase and thus elute later.[3]

The Critical Role of Mobile Phase pH: this compound possesses a carboxylic acid group, which is ionizable. The retention of such a compound in RP-HPLC is significantly influenced by the pH of the mobile phase.[4]

  • At High pH (pH > pKa): The carboxylic acid group is deprotonated, forming the carboxylate anion (-COO⁻). This ionized form is highly polar and has a strong affinity for the polar mobile phase, resulting in poor retention on the non-polar C18 column and often leading to broad, tailing peaks.

  • At Low pH (pH < pKa): The mobile phase provides an excess of protons, shifting the equilibrium towards the protonated, neutral form of the carboxylic acid (-COOH). This neutral form is significantly more hydrophobic, allowing for strong, predictable interaction with the C18 stationary phase. This leads to increased retention, sharper peaks, and better overall chromatography.[5]

A general rule is to adjust the mobile phase pH to be at least two units below the analyte's pKa to ensure it is fully protonated.[5] Trifluoroacetic acid (TFA) is an excellent choice for this purpose. As a strong acid (pKa ≈ 0.23), adding a small concentration (0.05-0.1%) to the mobile phase effectively lowers the pH to around 2-2.5, ensuring the complete suppression of ionization for benzoic acids.[6][7] Furthermore, TFA acts as an ion-pairing agent and helps mask residual active silanol groups on the silica support, further improving peak symmetry.[8]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation for rational method development.

PropertyValueSource & Significance
Molecular Formula C₁₂H₁₆O₂[9] Defines the elemental composition.
Molecular Weight 192.25 g/mol [9] Essential for sample and standard preparation.
XLogP3 (Hydrophobicity) 4.5[9] Indicates high hydrophobicity, confirming suitability for RP-HPLC with a C18 column.
pKa (approx.) ~4.2[4][10] Based on benzoic acid. This value dictates the need for a low pH mobile phase to suppress ionization.
UV Absorbance Maxima ~230-254 nm[2] The aromatic ring provides strong UV absorbance, allowing for sensitive detection.

Method Development Strategy & Workflow

The purification process follows a logical progression from initial analytical method development to preparative scale-up.

MethodDevelopment cluster_prep Phase 1: Preparation & Analysis cluster_dev Phase 2: Analytical Method Development cluster_scaleup Phase 3: Preparative Scale-Up & Analysis SamplePrep Sample Preparation (Dissolve crude in ACN/H2O) Scouting Scouting Gradient Run (e.g., 5-95% B in 20 min) SamplePrep->Scouting PhysicoChem Analyte Property Analysis (pKa, logP, UV λmax) ColumnSelect Column & Mobile Phase Selection (C18, ACN/H2O + 0.1% TFA) PhysicoChem->ColumnSelect informs ColumnSelect->Scouting Optimization Gradient Optimization (Focus gradient around elution %B) Scouting->Optimization identifies elution window Loading Loading Study (Determine max sample load without losing resolution) Optimization->Loading defines final method PrepRun Preparative HPLC Run (Scale flow rate and injection volume) Loading->PrepRun determines batch size Fraction Fraction Collection (Collect peak of interest) PrepRun->Fraction QC Purity Analysis & Solvent Evaporation (Inject collected fractions to confirm purity) Fraction->QC verifies purity Final Isolated Pure Compound QC->Final

Figure 1. Logical workflow for HPLC purification method development.

Detailed Preparative HPLC Protocol

This protocol outlines the steps for purifying this compound on a preparative scale.

Instrumentation and Materials
  • HPLC System: Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size). A corresponding guard column is highly recommended.

  • Data Acquisition: Chromatography data station (CDS) software.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or deionized (DI).

    • Trifluoroacetic acid (TFA), HPLC grade.

    • Crude this compound sample.

Reagent Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA (0.1% v/v). Mix thoroughly and degas.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA (0.1% v/v). Mix thoroughly and degas.[6]

  • Sample Preparation: Prepare a concentrated stock solution of the crude this compound by dissolving it in a minimal amount of a solvent mixture that mimics the starting mobile phase condition (e.g., 50:50 ACN/Water). Ensure the sample is fully dissolved; filter through a 0.45 µm syringe filter if particulates are present.

HPLC Method Parameters

The following parameters are a starting point and should be optimized based on the results from an initial analytical scouting run.

ParameterSettingRationale
Column C18, 250 x 21.2 mm, 5 µmStandard for preparative RP-HPLC, providing good capacity and resolution.
Mobile Phase A 0.1% TFA in WaterPolar mobile phase with acid modifier to suppress ionization.[3]
Mobile Phase B 0.1% TFA in AcetonitrileStrong organic eluent with acid modifier.[3]
Flow Rate 20.0 mL/minScaled up from analytical flow rate for a 21.2 mm ID column.
Gradient Program 0-2 min: 60% B2-15 min: 60% to 90% B15-17 min: 90% to 95% B17-18 min: Hold at 95% B18-20 min: Return to 60% B20-25 min: Re-equilibrationA focused gradient around the expected elution point of the hydrophobic analyte. A shallow gradient improves resolution.[11]
Column Temp. 30 °CImproves reproducibility and can slightly improve peak shape.
Injection Volume 1-5 mLDependent on sample concentration and column loading capacity.
Detection UV at 254 nmStrong absorbance wavelength for the benzoic acid moiety.[2]
Experimental Procedure
  • System Equilibration: Purge the pumps with their respective mobile phases. Equilibrate the column with the starting mobile phase conditions (60% B) at the set flow rate until a stable baseline is achieved (approx. 10-15 column volumes).

  • Blank Injection: Inject the sample solvent (e.g., 50:50 ACN/Water) to ensure no system peaks interfere with the analyte peak.

  • Sample Injection: Inject the prepared crude sample solution onto the equilibrated column.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the main peak begins to rise and stop collecting just after it returns to baseline to maximize purity.

  • Post-Purification Analysis: Inject a small aliquot of the collected fraction(s) onto an analytical HPLC system using a similar, but faster, method to confirm purity. Pool fractions that meet the desired purity specification.

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions, typically using a rotary evaporator, to yield the purified this compound.

Expected Results and Discussion

A successful purification will show a well-resolved peak for this compound, clearly separated from earlier-eluting polar impurities and later-eluting non-polar impurities.

Chromatogram cluster_0 Crude Sample Injection cluster_1 Purified Fraction Analysis a Impurity 1 (Polar) b This compound (Target Compound) d This compound (>99% Purity) c Impurity 2 (Non-polar)

Figure 2. Conceptual representation of chromatograms before and after purification.

Performance Metrics:

MetricTypical ResultDiscussion
Purity >99% (by area %)Purity should be assessed by analytical HPLC of the final isolated product.
Recovery 85-95%Recovery depends on the purity of the crude material and the narrowness of the fraction collection window.
Loading Capacity 50-200 mg per injectionHighly dependent on the specific column dimensions and the resolution between the target and its nearest impurity.

Troubleshooting:

  • Poor Peak Shape (Tailing): This can indicate column degradation, insufficient mobile phase acidity (check TFA concentration), or sample overload.

  • Low Resolution: The gradient may be too steep. Decrease the slope (%B/min) around the elution time of the target compound to improve separation.[11]

  • Baseline Noise/Drift: This can be caused by TFA degradation, poor solvent mixing, or detector issues. Using freshly prepared mobile phases is crucial.[12]

Conclusion

The ion-suppression reversed-phase HPLC method detailed in this note provides an effective and reproducible strategy for the high-purity isolation of this compound. By controlling the mobile phase pH with trifluoroacetic acid, the analyte is retained in its more hydrophobic, non-ionized form, leading to excellent peak shape and resolution on a C18 stationary phase. This method is scalable and can be adapted for similar aromatic carboxylic acids, making it a valuable tool for chemists in research and industrial settings.

References

Application Notes and Protocols: The Role of 4-Pentylbenzoic Acid in the Formation of Smectic and Nematic Phases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of 4-Pentylbenzoic Acid in Mesophase Engineering

In the landscape of materials science, particularly in the realm of liquid crystals, the molecular architecture of constituent compounds is paramount in dictating the macroscopic properties of the resulting materials. This compound (5BA), a seemingly simple aromatic carboxylic acid, serves as a cornerstone in the rational design and synthesis of materials exhibiting smectic and nematic mesophases.[1][2][3] Its utility stems from a unique combination of a rigid aromatic core, a flexible alkyl chain, and a hydrogen-bonding carboxylic acid functional group.[3][4] This trifecta of structural features allows this compound to act as a versatile building block, enabling the formation of the ordered, yet fluid, structures that are the hallmark of liquid crystals.[2][4]

These application notes are intended for researchers, scientists, and drug development professionals. They provide a comprehensive guide to understanding and leveraging the role of this compound in the creation of calamitic (rod-like) liquid crystals. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying supramolecular chemistry at play.

The Supramolecular Architect: Unraveling the Mechanism of this compound

The capacity of this compound to induce and stabilize liquid crystalline phases is not merely a consequence of its elongated molecular shape. Instead, it is the intricate interplay of intermolecular forces, primarily hydrogen bonding, that drives the self-assembly of these molecules into the ordered arrangements characteristic of nematic and smectic phases.[5][6]

At the heart of this phenomenon is the formation of hydrogen-bonded dimers. The carboxylic acid moieties of two this compound molecules readily form a stable, linear supramolecular complex.[6][7] This dimerization effectively doubles the length of the molecular unit, significantly enhancing the aspect ratio and promoting the long-range orientational order required for mesophase formation.[6]

The flexible pentyl chain, in concert with the rigid phenyl ring, contributes to the necessary balance of intermolecular attractions and thermal motion. This delicate equilibrium is what allows for the existence of the liquid crystalline state, intermediate between a crystalline solid and an isotropic liquid.[8] The length of this alkyl chain is a critical determinant of the type of mesophase that is formed. Shorter chains tend to favor the less-ordered nematic phase, while longer chains can lead to the more structured, layered arrangement of smectic phases.

Visualizing Molecular Self-Assembly

The following diagram illustrates the fundamental principle of hydrogen-bond-mediated dimerization of this compound, which is the primary mechanism for the formation of the elongated, rod-like structures that give rise to liquid crystalline phases.

G cluster_0 Two this compound Monomers cluster_1 Hydrogen-Bonded Dimer (Mesogenic Unit) mol1 This compound dimer Elongated Supramolecular Structure mol1->dimer Hydrogen Bonding mol2 This compound mol2->dimer Hydrogen Bonding

Caption: Dimerization of this compound via hydrogen bonding.

Application Notes & Experimental Protocols

Protocol 1: Synthesis of a Binary Eutectic Liquid Crystal Mixture

This protocol describes the preparation of a binary liquid crystal mixture using this compound and 4-heptyloxybenzoic acid. The formation of a eutectic mixture often results in a material with a lower melting point and a broader mesophase temperature range than either of the individual components.

Materials:

  • This compound (≥99.5% purity)[9][10]

  • 4-Heptyloxybenzoic acid (≥99.5% purity)

  • High-purity ethanol

  • Small glass vials with screw caps

  • Heating mantle with magnetic stirring

  • Digital balance (±0.0001 g)

  • Nitrogen gas source

Procedure:

  • Molar Mass Calculation: Determine the molar masses of this compound (192.25 g/mol ) and 4-heptyloxybenzoic acid (236.29 g/mol ).[11][12]

  • Weighing Components: Accurately weigh equimolar amounts of this compound and 4-heptyloxybenzoic acid into a clean, dry glass vial. For example, to prepare a 1 g mixture, you would weigh 0.449 g of this compound and 0.551 g of 4-heptyloxybenzoic acid.

  • Homogenization: Add a minimal amount of high-purity ethanol to the vial to dissolve the two components. Gently warm the vial on a heating mantle while stirring with a small magnetic stir bar until a clear, homogeneous solution is obtained.

  • Solvent Evaporation: Remove the vial from the heat and evaporate the ethanol under a gentle stream of nitrogen gas. This should be done in a well-ventilated fume hood.

  • Vacuum Drying: Place the vial in a vacuum oven at a temperature slightly above the boiling point of ethanol (e.g., 80-90 °C) for at least 4 hours to ensure complete removal of the solvent.

  • Thermal Cycling: To ensure a homogenous mixture, melt the sample to its isotropic phase by heating it above its clearing point, and then allow it to cool slowly to room temperature. Repeat this process two to three times.

Self-Validation: The successful formation of a eutectic mixture can be confirmed by observing a single, sharp melting point and clearing point during thermal analysis (DSC), which are distinct from the transition temperatures of the pure components.

Protocol 2: Characterization of Mesophases by Polarized Optical Microscopy (POM)

POM is a fundamental technique for identifying and characterizing liquid crystal phases based on their unique optical textures.

Materials and Equipment:

  • Polarizing optical microscope with a hot stage

  • Clean glass microscope slides and cover slips

  • The synthesized liquid crystal mixture from Protocol 1

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the synthesized liquid crystal mixture onto a clean microscope slide. Gently place a cover slip over the sample and press down to create a thin film.

  • Heating and Observation: Place the slide on the hot stage of the polarizing microscope. Heat the sample to its isotropic phase (a completely dark field of view under crossed polarizers).

  • Cooling and Texture Identification: Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min). Observe the textures that form as the material transitions into its liquid crystalline phases.

    • Nematic Phase: Look for a Schlieren texture with characteristic "brushes" or a marbled appearance.[13]

    • Smectic A Phase: This phase often exhibits a focal conic fan texture.

    • Smectic C Phase: A broken focal conic fan texture or a Schlieren texture with half-integer strength defects may be observed.

  • Recording Transition Temperatures: Note the temperatures at which these textural changes occur. These correspond to the phase transition temperatures of the material.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the synthesis and characterization of a liquid crystal mixture containing this compound.

G cluster_synthesis Synthesis of LC Mixture cluster_characterization Characterization a Weighing of This compound & Co-component b Dissolution in Ethanol a->b c Solvent Evaporation b->c d Vacuum Drying c->d e Polarized Optical Microscopy (POM) d->e f Differential Scanning Calorimetry (DSC) d->f g Phase Identification & Transition Temps e->g f->g

Caption: Workflow for Synthesis and Characterization.

Quantitative Data Summary

The following table provides typical physical and chemical data for this compound.

PropertyValueSource
CAS Number 26311-45-5[2][9][10][11]
Molecular Formula C₁₂H₁₆O₂[2][9][11][12]
Molecular Weight 192.25 g/mol [11][12]
Appearance White crystalline powder[2][9][10]
Purity ≥ 99.5% (Liquid Crystal Grade)[1][9][10]

References

Application Notes and Protocols for the Formulation of Eutectic Liquid Crystal Mixtures with 4-Pentylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Synergy of Eutectic Formation and Liquid Crystallinity for Advanced Drug Delivery

In the landscape of modern pharmaceutical development, enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs) remains a critical challenge. Eutectic liquid crystal systems represent a novel and promising approach to address this issue by simultaneously leveraging the benefits of both eutectic mixtures and liquid crystals.[1][2] This guide provides a comprehensive overview and detailed protocols for the formulation of eutectic liquid crystal mixtures utilizing 4-pentylbenzoic acid (5BA), a well-characterized mesogenic compound.[3][4]

This compound is an aromatic carboxylic acid known to exhibit liquid crystalline properties, primarily through the formation of hydrogen-bonded dimers.[5][6][7] This self-assembly into ordered yet fluid phases, such as nematic and smectic phases, can be harnessed to create unique drug delivery vehicles.[8][9] When this compound is combined with a suitable API at a specific molar ratio, it can form a eutectic mixture. This mixture has a melting point lower than that of either of the individual components, often resulting in a liquid or semi-solid state at or near room temperature.[1] The formation of such a system can significantly enhance the solubility and dissolution rate of the incorporated API.[1]

The liquid crystalline nature of the this compound-based matrix offers additional advantages, including the potential for controlled or sustained drug release and improved drug stability.[2] The ordered molecular arrangement within the liquid crystal phases can provide a structured environment for the API, protecting it from degradation and influencing its release profile.

These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical, step-by-step protocols for the successful formulation and characterization of this compound-based eutectic liquid crystal systems for enhanced drug delivery.

Materials and Equipment

Materials:
  • This compound (5BA), ≥99% purity (CAS 26311-45-5)

  • Model Active Pharmaceutical Ingredient (API) (e.g., Ibuprofen, Curcumin, Lidocaine)

  • Solvents (e.g., Ethanol, Acetone), analytical grade

  • Deionized water

Equipment:
  • Analytical balance (± 0.0001 g)

  • Vortex mixer

  • Hot plate with magnetic stirrer

  • Water bath or oil bath

  • Differential Scanning Calorimeter (DSC)

  • Powder X-ray Diffractometer (PXRD)

  • Fourier-Transform Infrared (FT-IR) Spectrometer with Attenuated Total Reflectance (ATR) accessory

  • Polarized Light Microscope (PLM) with a hot stage

  • Mortar and pestle

  • Glass vials and slides

Experimental Protocols

Protocol 1: Preparation of this compound-API Eutectic Liquid Crystal Mixtures

This protocol outlines two common methods for the preparation of eutectic liquid crystal mixtures: the heating (fusion) method and the solvent evaporation method. The choice of method may depend on the thermal stability of the API and the desired final form of the mixture.

A. Heating (Fusion) Method

  • Molar Ratio Determination: Based on literature or preliminary screening, determine the molar ratios of this compound to the API to be investigated. A range of molar ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9) should be prepared to identify the eutectic composition.

  • Weighing: Accurately weigh the required amounts of this compound and the API and place them in a clean, dry glass vial.

  • Heating and Mixing: Place the vial in a controlled temperature bath (e.g., oil bath) and gradually heat the mixture while stirring continuously with a magnetic stir bar. The temperature should be raised to just above the melting point of the higher-melting component to ensure complete fusion.

  • Homogenization: Continue stirring until a clear, homogenous melt is obtained.

  • Cooling: Remove the vial from the heat source and allow the mixture to cool down to room temperature. The cooling rate can influence the final solid-state form and should be controlled if necessary.

  • Storage: Store the resulting mixture in a desiccator to prevent moisture absorption.

B. Solvent Evaporation Method

  • Weighing: Accurately weigh the desired molar ratios of this compound and the API.

  • Dissolution: Dissolve both components in a suitable common solvent (e.g., ethanol, acetone) in a glass beaker. Use the minimum amount of solvent necessary to achieve complete dissolution.

  • Mixing: Stir the solution for a predetermined time (e.g., 30 minutes) at room temperature to ensure thorough mixing.

  • Evaporation: Evaporate the solvent slowly at room temperature or under a gentle stream of nitrogen. Rapid evaporation should be avoided as it can lead to phase separation.

  • Drying: Place the resulting solid mass in a vacuum oven at a temperature below the melting point of the eutectic mixture to remove any residual solvent.

  • Storage: Store the dried eutectic mixture in a desiccator.

Diagram of the Formulation Workflow

G cluster_prep Preparation Methods cluster_steps_heating cluster_steps_solvent heating Heating (Fusion) Method weigh_h Weigh 5BA & API heating->weigh_h 1. solvent Solvent Evaporation Method weigh_s Weigh 5BA & API solvent->weigh_s 1. heat_mix Heat & Mix to Homogenous Melt weigh_h->heat_mix 2. cool_h Controlled Cooling heat_mix->cool_h 3. product Eutectic Liquid Crystal Mixture cool_h->product dissolve Dissolve in Common Solvent weigh_s->dissolve 2. evaporate Slow Solvent Evaporation dissolve->evaporate 3. dry Vacuum Drying evaporate->dry 4. dry->product

Caption: Workflow for preparing eutectic liquid crystal mixtures.

Protocol 2: Characterization of the Eutectic Liquid Crystal System

Thorough characterization is essential to confirm the formation of a eutectic liquid crystal and to understand its physicochemical properties.

A. Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the prepared mixtures, including the eutectic temperature and the liquid crystal phase transitions.

  • Sample Preparation: Accurately weigh 3-5 mg of the prepared mixture into a standard aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the clearing point of the liquid crystal phase (e.g., 150°C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any thermal history.

    • Cool the sample at the same rate back to the initial temperature.

    • A second heating scan is often performed to obtain a more reproducible thermogram.

  • Data Analysis:

    • Determine the onset and peak temperatures of the endothermic and exothermic events.

    • The eutectic temperature will be the lowest melting point observed among all the prepared molar ratios.

    • Identify the temperatures corresponding to the transitions between crystalline, liquid crystalline (e.g., nematic, smectic), and isotropic liquid phases.

B. Powder X-ray Diffraction (PXRD)

PXRD is used to investigate the solid-state form of the components in the mixture and to confirm the absence of the individual crystalline forms at the eutectic composition.

  • Sample Preparation: Place a thin layer of the powdered sample on a sample holder.

  • Data Acquisition: Scan the sample over a suitable 2θ range (e.g., 5° to 40°) using a copper Kα radiation source.

  • Data Analysis: Compare the diffractograms of the prepared mixtures with those of the pure this compound and the API. The disappearance of characteristic peaks of the individual components in the eutectic mixture indicates the formation of a new solid phase or a complete conversion to the liquid state.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to investigate the intermolecular interactions between this compound and the API in the eutectic mixture.

  • Sample Preparation: Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the FT-IR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Compare the spectrum of the eutectic mixture with the spectra of the pure components. Shifts in the characteristic peaks, such as the C=O stretching of the carboxylic acid and functional groups of the API, can indicate the formation of new hydrogen bonds or other intermolecular interactions.

D. Polarized Light Microscopy (PLM)

PLM with a hot stage allows for the visual observation of the liquid crystal textures and the determination of phase transition temperatures.

  • Sample Preparation: Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

  • Thermal Analysis: Place the slide on the hot stage and heat the sample at a controlled rate.

  • Observation: Observe the sample through the polarized microscope as it is heated and cooled. Note the temperatures at which changes in the texture occur, corresponding to phase transitions. The characteristic textures of nematic (e.g., Schlieren texture) and smectic phases can be identified.

Diagram of the Characterization Workflow

G cluster_char Characterization Techniques cluster_results Key Outputs start Eutectic Liquid Crystal Mixture dsc DSC (Thermal Transitions) start->dsc pxrd PXRD (Solid-State Form) start->pxrd ftir FT-IR (Intermolecular Interactions) start->ftir plm PLM (Liquid Crystal Textures) start->plm eutectic_temp Eutectic Temperature dsc->eutectic_temp lc_phases Liquid Crystal Phase Identification dsc->lc_phases pxrd->eutectic_temp interactions Confirmation of Interactions ftir->interactions plm->lc_phases morphology Visual Confirmation of Phases plm->morphology

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Pentylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-pentylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. We provide in-depth, field-proven insights to help you improve your yield, purity, and overall success rate.

Introduction: Navigating the Synthesis of this compound

This compound is a valuable building block in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials.[1] While its synthesis appears straightforward, achieving high yields consistently can be challenging. The two most common synthetic pathways, Grignard reagent carbonation and Suzuki-Miyaura cross-coupling, each present a unique set of potential pitfalls. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting & FAQs: Grignard Reagent Route

The Grignard route involves the formation of a 4-pentylphenylmagnesium halide followed by carboxylation with carbon dioxide.[2] While cost-effective, it is highly sensitive to experimental conditions.

Q1: My Grignard reaction fails to initiate. The solution does not turn cloudy or generate heat. What's wrong?

A1: This is the most common failure point and is almost always due to the presence of proton sources that quench the Grignard reagent as it forms. Grignard reagents are potent bases and will react with even trace amounts of acidic protons, particularly from water.

  • Causality: The Grignard reagent formation involves a radical mechanism on the surface of the magnesium metal.[3] This surface can be passivated by a layer of magnesium oxide, which prevents the reaction from starting. Furthermore, any water in the system will protonate and destroy the highly basic Grignard reagent (R-MgX), converting it into an alkane (R-H) and halting the desired reaction.

  • Troubleshooting Steps:

    • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling in a desiccator.[4] Anhydrous solvents (typically diethyl ether or THF) are mandatory. Use freshly opened bottles or solvents dried over a suitable agent like sodium/benzophenone.

    • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating oxide layer. This can be removed by:

      • Mechanical Agitation: Gently crush the magnesium turnings with a glass rod inside the reaction flask (under an inert atmosphere).

      • Chemical Activation: Add a small crystal of iodine. The iodine etches the magnesium surface, exposing fresh metal.[3][5] A small amount of 1,2-dibromoethane can also be used as an entrainment reagent to initiate the reaction.[6]

    • Initiate with Heat: Gentle warming with a heat gun can often provide the activation energy needed to start the reaction.[3] Be prepared to cool the flask in a water bath once the reaction begins, as it can be highly exothermic.[2]

Q2: The reaction initiated, but my final yield of this compound is very low. What are the likely side reactions?

A2: Low yields after a successful initiation typically point to two culprits: quenching of the Grignard reagent during the reaction or inefficient carboxylation. The primary byproduct is often pentylbenzene, resulting from protonation, or 4,4'-dipentylbiphenyl, from a coupling side reaction.

  • Causality & Minimization:

    • Protonation (Pentylbenzene Formation): This occurs if moisture from the atmosphere enters the reaction. Ensure your apparatus is sealed and maintained under a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.[4]

    • Wurtz-Type Coupling (Biphenyl Formation): The Grignard reagent can couple with the starting 4-pentylbromobenzene to form 4,4'-dipentylbiphenyl. This is favored by higher temperatures and high concentrations of the alkyl halide. To minimize this, add the 4-pentylbromobenzene solution slowly to the magnesium suspension to maintain a low instantaneous concentration.

    • Reaction with Carbon Dioxide: The Grignard reagent can add to the carboxylate salt intermediate, especially if the local concentration of the Grignard reagent is high relative to CO₂, leading to ketone and tertiary alcohol byproducts.

Q3: My carboxylation step with dry ice seems inefficient. How can I optimize it?

A3: The carboxylation step is critical and prone to error. Simply pouring the Grignard solution onto dry ice is not optimal.

  • Causality: Dry ice (solid CO₂) is often coated with a layer of water ice from atmospheric condensation. Adding the Grignard reagent directly to large chunks of dry ice can lead to extensive quenching.[4] Furthermore, the reaction is a surface reaction; efficient mixing is key.

  • Optimized Carboxylation Protocol:

    • Crush the dry ice into a fine powder to maximize the surface area. Ensure it is fresh and appears "smoking," indicating it is free of excessive water ice.

    • Suspend the crushed dry ice in anhydrous diethyl ether or THF in a separate flask.

    • Transfer the Grignard solution via cannula into the vigorously stirred slurry of dry ice in ether.[3] This ensures the Grignard reagent reacts with CO₂ rather than water and minimizes side reactions with the carboxylate product.

    • Allow the mixture to warm to room temperature to ensure all CO₂ has sublimed before proceeding with the acidic workup.[7]

Troubleshooting Summary Table: Grignard Route
Issue Potential Cause Recommended Solution
No Initiation Wet glassware/solventsRigorously dry all components; use anhydrous grade solvents.[4]
Passivated MagnesiumActivate Mg with iodine, 1,2-dibromoethane, or mechanical grinding.[3]
Low Yield Atmospheric moistureMaintain a positive pressure of inert gas (N₂ or Ar).
Biphenyl byproductAdd alkyl halide slowly; avoid high temperatures.
Inefficient carboxylationUse crushed dry ice suspended in ether; add Grignard solution to the slurry.[3]
Impure Product Biphenyl byproductPurify by recrystallization or exploit solubility differences during workup.

Troubleshooting & FAQs: Suzuki-Miyaura Cross-Coupling Route

The Suzuki-Miyaura coupling provides an alternative route, typically by coupling a pentylboronic acid or ester with 4-bromobenzoic acid. This method offers excellent functional group tolerance but requires careful optimization of the catalytic system.[8][9]

Q4: My Suzuki coupling reaction is slow and gives poor conversion to this compound. How can I improve the yield?

A4: The success of a Suzuki coupling hinges on the interplay between the palladium catalyst, ligand, base, and solvent.[10] B-alkyl Suzuki couplings can be particularly challenging due to slow transmetalation and competing side reactions like β-hydride elimination.[11]

  • Causality & Optimization:

    • Catalyst/Ligand Choice: The oxidative addition of the palladium catalyst to the aryl halide is the first step. For aryl bromides, a Pd(0) source like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ or PdCl₂ with a suitable phosphine ligand is effective. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) often accelerate both the oxidative addition and the rate-limiting reductive elimination step.[12][13]

    • Base Selection: The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[10] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[14] For challenging couplings, stronger bases like potassium tert-butoxide can be effective, but may promote side reactions.

    • Solvent System: A polar, often aqueous, solvent system is typically required to dissolve the inorganic base and facilitate the formation of the boronate complex. Common choices include toluene/water, dioxane/water, or ethanol/water mixtures.[9][14]

Q5: I'm observing significant byproducts, particularly pentene and benzoic acid (from protodeboronation) or biphenyl (from homocoupling). How can I suppress these?

A5: These side reactions compete directly with the desired cross-coupling pathway and are common pitfalls in B-alkyl Suzuki couplings.

  • Causality & Minimization:

    • β-Hydride Elimination: This is a major pathway for alkylboron reagents, where a β-hydrogen is eliminated to form an alkene (pentene) and a palladium-hydride species.[11][13] This can be minimized by using ligands that promote rapid reductive elimination, outcompeting the elimination pathway.

    • Protodeboronation: The pentylboronic acid can be protonated and cleaved, especially in the presence of water and at elevated temperatures, to yield pentane. Using a less aqueous solvent system or a boronic ester (e.g., a neopentyl glycol or MIDA ester) can increase stability and reduce this side reaction.[11]

    • Homocoupling: The aryl halide can couple with itself (Glaser coupling) to form biphenyl derivatives. This is often promoted by oxygen or high catalyst concentrations. Ensure the reaction is properly degassed and run under an inert atmosphere.

Key Parameters for Suzuki-Miyaura Optimization
Parameter Common Choices Expert Insight & Rationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂In situ generation from Pd(OAc)₂/PdCl₂ with a ligand is often more active and versatile.[10]
Ligand PPh₃, SPhos, XPhos, RuPhosFor B-alkyl coupling, bulky, electron-rich ligands like SPhos or XPhos are superior as they accelerate the slow reductive elimination step.[12][13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHK₃PO₄ is a good starting point. Cs₂CO₃ is more soluble and can be effective for difficult couplings.[14]
Boron Source Pentylboronic acid, Pentylboronic esterBoronic esters (neopentyl, MIDA) are more stable and less prone to protodeboronation than the free acid.[11]
Solvent Toluene/H₂O, Dioxane/H₂O, EtOH/H₂OThe choice affects base solubility and reaction temperature. Ethanol/water is a greener option.[9]

General Purification & Analysis

Q6: How can I effectively purify my crude this compound?

A6: Purification aims to remove unreacted starting materials and any side products. This compound is a solid at room temperature, making recrystallization the method of choice.[15]

  • Acid-Base Extraction: During the aqueous workup, the product can be selectively separated from non-acidic organic impurities (like 4,4'-dipentylbiphenyl).

    • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract with an aqueous base (e.g., 5% NaOH or NaHCO₃ solution). The this compound will deprotonate to form its water-soluble carboxylate salt and move to the aqueous layer.[7]

    • Separate the layers. The organic layer contains neutral impurities.

    • Re-acidify the aqueous layer with a strong acid (e.g., 6M HCl) until a precipitate forms.[3]

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallization: This is the best method for achieving high purity.

    • Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system like ethanol/water or hexanes/ethyl acetate often works well.

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of large, pure crystals.

    • Collect the crystals by vacuum filtration.[15]

Q7: How do I confirm the identity and purity of my final product?

A7: A combination of techniques should be used to confirm that you have synthesized the correct compound with high purity.

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity.[15]

  • Spectroscopy:

    • ¹H NMR: Will show characteristic aromatic protons in the 7-8 ppm region and aliphatic protons of the pentyl chain from ~0.9-2.7 ppm. The carboxylic acid proton is a broad singlet, typically >10 ppm.

    • IR Spectroscopy: Will show a strong C=O stretch for the carboxylic acid around 1700 cm⁻¹ and a broad O-H stretch from ~2500-3300 cm⁻¹.

  • Chromatography (TLC/LC-MS): Thin-layer chromatography can be used to assess purity against the starting materials. LC-MS will confirm the correct molecular weight.[13]

Visualized Workflows and Mechanisms

Grignard Synthesis Troubleshooting Workflow

grignard_troubleshooting start Start Synthesis initiation Reaction Initiation? start->initiation check_conditions Verify Anhydrous Conditions Activate Magnesium Surface initiation->check_conditions No yield Acceptable Yield? initiation->yield Yes check_conditions->initiation analyze_byproducts Analyze Byproducts (GC-MS/NMR) - Pentylbenzene (Quenching) - Biphenyl (Coupling) yield->analyze_byproducts No end Pure Product yield->end Yes optimize_carboxylation Optimize Carboxylation (Crushed Dry Ice Slurry) analyze_byproducts->optimize_carboxylation purify Purify Product (Extraction & Recrystallization) optimize_carboxylation->purify purify->end

Caption: Troubleshooting decision tree for the Grignard synthesis route.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition product R¹-R² (Product) pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1x R¹-X (4-Halobenzoic acid) r2b R²-B(OR)₂ (Pentylboronic acid) base Base (e.g., K₂CO₃)

Caption: Key steps of the Palladium-catalyzed Suzuki-Miyaura cycle.[16]

References

Purification strategies for removing impurities from 4-pentylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-pentylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve the high purity required for your applications. This compound, a key intermediate in liquid crystal synthesis and various pharmaceutical applications, often requires purity levels of 99.5% or higher.[1][2] This guide will equip you with the knowledge to consistently meet these stringent requirements.

Understanding the Challenge: Common Impurities in this compound

Before diving into purification strategies, it's crucial to understand the potential impurities you might encounter. While the exact impurity profile depends on the synthetic route, common contaminants in carboxylic acids like this compound include:

  • Unreacted Starting Materials: Such as 4-pentyltoluene or other precursors.

  • By-products: Resulting from incomplete reactions or side reactions.

  • Neutral Organic Compounds: Non-acidic organic molecules that may be present in the reaction mixture.[3][4]

  • Other Carboxylic Acids: Structurally similar acids that may have formed during synthesis.

  • Inorganic Salts: Leftover from reagents or work-up procedures.

The choice of purification strategy will largely depend on the nature and quantity of these impurities.

Purification Strategy 1: Acid-Base Extraction

Acid-base extraction is a powerful and often the first-line technique for separating carboxylic acids from neutral or basic impurities.[4][5] It leverages the acidic nature of the carboxyl group to selectively move the target compound between an organic and an aqueous phase.

Troubleshooting Guide & FAQs: Acid-Base Extraction

Q1: I've performed the acid-base extraction, but upon acidification of the aqueous layer, my this compound isn't precipitating out. What went wrong?

A1: This is a common issue that can arise from several factors:

  • Insufficient Acidification: The pH of the aqueous layer may not be low enough to fully protonate the carboxylate salt and cause precipitation. Ensure you add a strong acid, like concentrated HCl, until the solution is distinctly acidic (pH 1-2).[3][6] You can test the pH with litmus paper or a pH meter.

  • High Solubility in Water: While this compound has limited water solubility, if the volume of water is very large, a significant amount of the product may remain dissolved.[7]

  • "Oiling Out": The product may be separating as a liquid or oil instead of a solid, especially if the solution is still warm from the heat of neutralization.

Solution Workflow:

  • Check and Adjust pH: Add more concentrated HCl dropwise while stirring and monitoring the pH.

  • Cool the Solution: Place the flask in an ice bath to decrease the solubility of the this compound.[8]

  • Induce Crystallization: If the product has "oiled out," try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site for crystal growth.[9]

  • Back-Extraction: If precipitation is still minimal, you can extract the acidified aqueous solution with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover the dissolved this compound.[8]

Q2: An emulsion has formed between the organic and aqueous layers during extraction. How can I break it?

A2: Emulsions are a frustrating but solvable problem. They are often caused by vigorous shaking or the presence of surfactants.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[3]

  • Filtration: For persistent emulsions, filtering the mixture through a pad of Celite or glass wool can be effective.

Experimental Protocol: Acid-Base Extraction of this compound
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.[5] Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO2 gas.

  • Separation: Allow the layers to separate. The deprotonated this compound (sodium 4-pentylbenzoate) will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acid.

  • Back-Washing (Optional but Recommended): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of the organic solvent.[3]

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2.[3][6] this compound should precipitate as a white solid.

  • Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[10]

Visualization: Acid-Base Extraction Workflow

AcidBaseExtraction Crude Crude this compound in Organic Solvent AddBase Add aq. NaHCO3 & Shake Crude->AddBase SeparatoryFunnel Separatory Funnel AddBase->SeparatoryFunnel OrganicLayer Organic Layer (Neutral Impurities) SeparatoryFunnel->OrganicLayer Top Layer AqueousLayer Aqueous Layer (Sodium 4-Pentylbenzoate) SeparatoryFunnel->AqueousLayer Bottom Layer AddAcid Add conc. HCl AqueousLayer->AddAcid Precipitate Precipitation AddAcid->Precipitate Filter Vacuum Filtration Precipitate->Filter PureAcid Pure this compound Filter->PureAcid

Caption: Workflow for the purification of this compound via acid-base extraction.

Purification Strategy 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[11][12] The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[13]

Troubleshooting Guide & FAQs: Recrystallization

Q1: My this compound "oiled out" during cooling instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[10]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add more of the hot solvent to decrease the saturation of the solution.

  • Lower the Boiling Point of the Solvent System: If using a mixed solvent system, you can add more of the lower-boiling point solvent.

  • Change Solvents: The chosen solvent may not be appropriate. A good solvent should have a boiling point lower than the melting point of the compound being recrystallized.[10]

Q2: After cooling the solution, no crystals have formed. How can I induce crystallization?

A2: Sometimes a supersaturated solution is reluctant to form crystals.

Solutions:

  • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus.[9] This creates microscopic scratches that can serve as nucleation sites.

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal provides a template for further crystal growth.[9]

  • Extended Cooling: Allow the solution to cool for a longer period, perhaps in a refrigerator overnight.

  • Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[11]

Data Presentation: Recrystallization Solvent Selection
SolventBoiling Point (°C)Solubility of this compound (Qualitative)Comments
Water100Poor at room temp, moderate when hotGood for safety and cost, but may require a large volume.[14][15]
Ethanol78Good at room temp, very good when hotMay need a co-solvent like water to reduce solubility at low temp.[14]
Hexane/Ethyl AcetateVariableCan be optimized for good differential solubilityA common mixed-solvent system for compounds of intermediate polarity.[14]
Toluene111Good differential solubilityEffective but requires careful handling due to its higher boiling point and flammability.[10]
Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.[15]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[11]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.

Purification Strategy 3: Column Chromatography

For challenging separations where impurities have similar properties to this compound, column chromatography is the method of choice.[17] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[17]

Troubleshooting Guide & FAQs: Column Chromatography

Q1: My this compound is streaking or "tailing" on the column, leading to poor separation.

A1: Tailing is often caused by strong interactions between the acidic compound and the stationary phase, or by overloading the column.[17]

Solutions:

  • Acidify the Mobile Phase: Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent.[18][19] This will protonate the carboxylic acid, reducing its interaction with the silica gel and leading to sharper peaks.

  • Reduce the Load: You may be loading too much crude material onto the column. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 by weight.

  • Change the Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina or a reversed-phase C18 silica gel.[20]

Q2: The separation between my product and an impurity is poor, even though they have different Rf values on TLC.

A2: A good separation on TLC doesn't always translate to a perfect column separation.

Solutions:

  • Optimize the Mobile Phase: A less polar eluent will generally improve separation for normal-phase chromatography. You can also try a different solvent system altogether.

  • Improve Column Packing: A poorly packed column with channels or air bubbles will lead to poor resolution.[17][21] Ensure the silica gel is packed uniformly.

  • Flow Rate: An optimal flow rate is crucial. Too fast, and you lose resolution; too slow, and bands will broaden due to diffusion.[22]

Experimental Protocol: Column Chromatography of this compound
  • TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column. Alternatively, for compounds with low solubility in the eluent, "dry loading" can be used where the sample is pre-adsorbed onto a small amount of silica gel.[22]

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin the separation.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization: Logic for Chromatography Troubleshooting

ChromatographyTroubleshooting Start Poor Separation (Tailing or Overlap) CheckLoad Is the column overloaded? Start->CheckLoad ReduceLoad Reduce sample load CheckLoad->ReduceLoad Yes CheckEluent Is the eluent optimized? CheckLoad->CheckEluent No Success Improved Separation ReduceLoad->Success ModifyEluent Add 0.1% Acetic Acid or decrease polarity CheckEluent->ModifyEluent No CheckPacking Is the column packed well? CheckEluent->CheckPacking Yes ModifyEluent->Success Repack Repack column carefully CheckPacking->Repack No CheckPacking->Success Yes Repack->Success

Caption: Troubleshooting logic for poor separation in column chromatography.

Purity Assessment

After purification, it is essential to assess the purity of your this compound. Common analytical techniques include:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to depress and broaden the melting point range.[23]

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can accurately determine the percentage of impurities.[23][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.[25]

By systematically applying these purification strategies and troubleshooting guides, you will be well-equipped to obtain high-purity this compound for your research and development needs.

References

Technical Support Center: Overcoming Supercooling in 4-Pentylbenzoic Acid Phase Transitions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 4-pentylbenzoic acid (5BA). This resource provides in-depth troubleshooting guides and frequently asked questions to address the common and critical challenge of supercooling observed during its phase transitions. Our objective is to equip you with the expertise and validated protocols necessary to achieve reproducible and accurate experimental outcomes.

Introduction to this compound and the Challenge of Supercooling

This compound (CAS 26311-45-5) is an aromatic carboxylic acid that is a key intermediate in the synthesis of liquid crystals used in advanced display technologies.[1][2][3][4] Its molecular structure, featuring a rigid benzoic acid core with a flexible pentyl chain, gives rise to liquid crystalline properties, making it a subject of significant interest in materials science.[1] A primary experimental hurdle when studying the thermal properties of 5BA is its pronounced tendency to undergo supercooling.

Supercooling is the phenomenon where a liquid is cooled below its equilibrium freezing point without solidifying.[5] This occurs because the initiation of crystallization, a process called nucleation, requires overcoming a kinetic energy barrier. In highly pure substances like 5BA, the lack of impurity particles that can act as nucleation sites means the liquid can remain in a metastable liquid state far below its true melting point. This can lead to inconsistent measurements of transition temperatures, the formation of undesired crystal structures (polymorphs), and difficulties in characterizing the material's thermodynamic properties. This guide provides practical, scientifically-grounded solutions to control and overcome supercooling in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the phase behavior and handling of this compound.

Q1: What are the expected phase transitions for this compound?

Upon heating, this compound typically transitions from a crystalline solid to a liquid crystal phase (nematic), and then to an isotropic liquid. The reverse transitions occur upon cooling. However, the crystallization from the liquid or liquid crystal phase is often kinetically hindered, leading to the observation of a supercooled state before solidification occurs at a temperature significantly lower than the melting point.

Q2: What are the underlying causes of supercooling in 5BA?

The significant supercooling in 5BA is primarily due to a high kinetic barrier to nucleation. For crystallization to begin, molecules must arrange into a stable, ordered nucleus. This process is energetically unfavorable for very small clusters. In the absence of foreign particles (heterogeneous nucleation sites), the system must rely on the spontaneous formation of these nuclei (homogeneous nucleation), which requires a much larger driving force, achieved by cooling far below the melting temperature. The specific molecular interactions and packing arrangements required for the 5BA crystal lattice contribute to this kinetic barrier.

Q3: How does the experimental cooling rate impact the degree of supercooling?

The cooling rate is a critical experimental parameter.

  • Slow Cooling Rates (e.g., 1-2 °C/min): Provide more time for molecular ordering and nucleation to occur, thus reducing the extent of supercooling and promoting crystallization closer to the equilibrium freezing point.

  • Fast Cooling Rates (e.g., >10 °C/min): Can lead to deep supercooling. The system does not have sufficient time to overcome the nucleation barrier, which can result in the formation of metastable polymorphs or even prevent crystallization altogether, leading to a glassy state.

Q4: Can the presence of impurities affect supercooling?

Yes, impurities can act as heterogeneous nucleation sites, lowering the energy barrier for crystallization and reducing the degree of supercooling.[6][7] While this might seem beneficial, impurities also depress the freezing point and can broaden the phase transition, complicating the analysis of the material's intrinsic properties. For fundamental research, it is crucial to use high-purity 5BA and employ techniques that mitigate supercooling without introducing contaminants.

Part 2: Troubleshooting Guide: Protocols for Overcoming Supercooling

This section provides detailed, step-by-step methodologies to address specific experimental issues arising from the supercooling of this compound.

Issue 1: Inconsistent and Non-Reproducible Crystallization Temperatures

Primary Cause: This variability is a hallmark of uncontrolled supercooling. The stochastic (random) nature of homogeneous nucleation means that the temperature at which crystallization finally occurs can vary significantly between experiments.

Solution: Implement a Precise and Slow Cooling Rate Protocol

The most direct way to improve reproducibility is to exert precise control over the thermal profile of the experiment, particularly the cooling rate. Differential Scanning Calorimetry (DSC) is the ideal instrument for this.

Experimental Protocol: High-Resolution DSC with Controlled Cooling

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity (99%+) this compound into a standard aluminum DSC pan and hermetically seal it.

  • Erase Thermal History: Heat the sample from ambient temperature to a point well into the isotropic liquid phase (e.g., 130°C) at a standard rate (e.g., 10°C/min). Hold isothermally for 5 minutes to ensure the sample is a uniform, history-free melt.

  • Controlled Cooling: Cool the sample at a slow, constant rate. Begin with 5°C/min and repeat the experiment with progressively slower rates, such as 2°C/min and 1°C/min.

  • Data Analysis: Record the exothermic peak corresponding to crystallization. The onset temperature of this peak is the crystallization temperature (Tc). Plot Tc as a function of the cooling rate. As the rate decreases, Tc should increase and converge towards the true thermodynamic freezing point.

Data Presentation: Impact of Cooling Rate on Crystallization Temperature (Tc)

Cooling Rate (°C/min)Average Crystallization Onset (Tc) (°C)Standard Deviation (°C)
1075.4± 2.8
581.2± 1.1
285.6± 0.4
187.1± 0.3

Note: These are representative data. Actual values may vary based on instrument calibration and sample purity.

Visualization: DSC Experimental Workflow

dsc_workflow cluster_prep 1. Sample Preparation cluster_run 2. DSC Thermal Program cluster_analysis 3. Data Analysis prep1 Weigh 3-5 mg 5BA prep2 Hermetically Seal Pan prep1->prep2 heat Heat to 130°C (10°C/min) prep2->heat hold Isothermal Hold (5 min) heat->hold cool Controlled Slow Cooling (e.g., 1°C/min) hold->cool analyze Determine Onset of Crystallization Exotherm (Tc) cool->analyze

Caption: Workflow for mitigating supercooling using controlled-rate DSC.

Issue 2: Complete Failure to Crystallize or Formation of a Glassy State

Primary Cause: Extremely rapid cooling can "freeze" the disordered liquid structure before the molecules have time to organize into a crystal lattice, resulting in an amorphous glass.

Solution: The Seeding Technique

Seeding bypasses the difficult homogeneous nucleation step by providing a pre-existing crystal template from which further crystal growth can proceed.[5] This is highly effective for inducing crystallization in deeply supercooled liquids.

Experimental Protocol: Hot-Stage Polarized Optical Microscopy (POM) with Seeding

  • Sample Preparation: Place a small quantity of 5BA on a clean microscope slide. Melt it into a thin film and allow it to recrystallize. On a separate slide, melt the main sample to be studied.

  • Heating and Supercooling: Place the main sample slide on the hot stage. Heat it to the isotropic liquid phase (~130°C), then cool it to a temperature below the melting point where it remains liquid (e.g., 80°C).

  • Seeding: Using a fine needle, pick up a tiny crystal from the first slide (the "seed") and carefully touch it to the edge of the melt on the hot-stage slide.

  • Observation: Observe under the microscope. A distinct crystallization front should rapidly propagate from the point of seeding across the supercooled liquid. This confirms that the liquid was below its freezing point and that nucleation was the kinetic barrier.

Visualization: Logical Flow of the Seeding Method

seeding_process A Isotropic Liquid (T > Tm) B Supercooled Liquid (T < Tm) A->B Cooling C Introduce Seed Crystal B->C Hold T D Heterogeneous Nucleation & Crystal Growth C->D Barrier Bypassed E Fully Crystalline Sample D->E Growth

Caption: The seeding process bypasses the kinetic barrier of nucleation.

Issue 3: Formation of Metastable Crystal Polymorphs

Primary Cause: Different crystal structures (polymorphs) can have different nucleation and growth kinetics.[8][9] Supercooling can lead to the formation of a kinetically favored but thermodynamically less stable polymorph. This can be identified by a lower melting point compared to the stable form.

Solution: Thermal Annealing Protocol

Annealing provides the thermal energy necessary for the molecules to rearrange from a less stable to a more stable crystal lattice.

Experimental Protocol: DSC-Based Annealing for Polymorph Conversion

  • Induce Polymorph Formation: Cool the 5BA sample from the melt at a moderately fast rate (e.g., 20°C/min) to encourage the formation of a metastable form.

  • Identify Melting Points: Heat the sample at 10°C/min. You may observe two melting endotherms: a smaller one at a lower temperature (T_m,meta) for the metastable form, and a larger one at a higher temperature (T_m,stable) for the stable form.

  • Annealing Program:

    • Cool the sample again to induce crystallization.

    • Heat the sample to a temperature just above T_m,meta but below T_m,stable.

    • Hold at this annealing temperature for an extended period (e.g., 30-60 minutes). This allows the metastable form to melt and recrystallize into the stable form.

  • Verification: Cool the sample to room temperature and then perform a final heating scan at 10°C/min. The melting peak for the metastable form should be absent, and only the sharp endotherm for the stable form should remain, confirming the conversion.

Visualization: Polymorph Conversion via Annealing

Caption: Using an annealing step to convert a metastable to a stable polymorph.

References

Technical Support Center: Mastering the Alignment of 4-Pentylbenzoic Acid-Derived Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling the alignment of liquid crystals derived from 4-pentylbenzoic acid and its analogues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving desired liquid crystal alignments in your experiments. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and alignment of this compound-derived liquid crystals.

Q1: What are the typical liquid crystal phases observed for this compound derivatives, and at what temperatures do they occur?

A1: this compound itself is a precursor for liquid crystals and typically does not exhibit liquid crystalline phases on its own.[1][2][3] However, its derivatives, particularly those forming dimers through hydrogen bonding, commonly exhibit nematic and smectic phases.[4][5] The specific transition temperatures are highly dependent on the molecular structure, particularly the length of the alkyl chain. For instance, in homologous series of 4-n-alkoxybenzoic acids, increasing the chain length can alter the transition temperatures and the stability of the mesophases.[6] Differential Scanning Calorimetry (DSC) is the standard method for determining these transition temperatures accurately.[3]

Q2: Why is the purity of the initial this compound critical for achieving good liquid crystal alignment?

A2: The purity of the starting this compound is paramount as impurities can disrupt the molecular self-assembly process, which is fundamental to the formation of well-ordered liquid crystal phases.[3][7] Impurities can introduce defects, alter phase transition temperatures, and impede the formation of uniform alignment. For applications requiring high-performance liquid crystal formulations, a purity of at least 99.5% is often necessary.[1]

Q3: What are the primary methods for achieving vertical (homeotropic) alignment with liquid crystals derived from this compound?

A3: A common and effective method for achieving homeotropic alignment is through the in-situ self-assembly of alkylated benzoic acid derivatives on substrates like indium tin oxide (ITO).[2] This technique relies on the formation of a self-assembled molecular layer where the carboxylic acid groups form hydrogen bonds with the substrate, orienting the alkyl chains vertically.[2] This approach can eliminate the need for traditional polyimide alignment layers, offering a more cost-effective and simplified fabrication process.[2]

Q4: How can I achieve planar alignment for this compound-derived liquid crystals?

A4: Planar alignment, where the liquid crystal molecules align parallel to the substrate, is typically achieved by treating the substrate surface to create anisotropic properties.[8][9] Common techniques include:

  • Rubbing: A thin polymer layer, often polyvinyl alcohol (PVA) or polyimide, is coated on the substrate and then mechanically rubbed in a single direction.[10][11] This creates microgrooves and aligns the polymer chains, which in turn directs the liquid crystal molecules.

  • Photoalignment: Using polarized UV light to induce anisotropy in a photosensitive polymer layer.[12] This is a non-contact method that can provide high-quality alignment.

  • Plasma Treatment: Anisotropic plasma treatment of the alignment layer can enhance planar orientation by modifying the surface topography and chemical properties.[10]

Section 2: Troubleshooting Guide for Common Alignment Issues

This section provides a question-and-answer-style troubleshooting guide for specific problems you may encounter during your experiments.

Issues with Homeotropic (Vertical) Alignment

Q: My liquid crystal cell shows non-uniform dark and bright patches under the polarizing microscope when I'm trying to achieve homeotropic alignment. What is the likely cause and how can I fix it?

A: This issue, often referred to as "splotchy" or patchy alignment, typically points to a problem with the self-assembled monolayer (SAM) or surface contamination.

Causality and Solutions:

  • Incomplete or Poorly Formed SAM: For in-situ self-assembly of benzoic acid derivatives, a low concentration of the alignment agent can lead to an incomplete monolayer, resulting in regions with no vertical alignment.

    • Solution: Gradually increase the concentration of the this compound derivative in the liquid crystal mixture. Monitor the alignment quality at each concentration to find the optimal value.

  • Substrate Contamination: Dust particles, organic residues, or moisture on the ITO substrate can interfere with the hydrogen bonding necessary for the self-assembly of the alignment layer.

    • Solution: Implement a rigorous substrate cleaning protocol. A typical procedure involves sequential sonication in a series of solvents such as acetone, and isopropyl alcohol, followed by drying with a stream of dry nitrogen. A final UV-ozone treatment can be very effective in removing organic contaminants.

  • Phase Separation: At higher concentrations, the alignment agent may phase-separate from the liquid crystal host, leading to aggregates and non-uniform alignment.

    • Solution: Ensure thorough mixing and consider gentle heating of the mixture to improve solubility before filling the cell. If phase separation persists, you may need to reduce the concentration of the alignment agent or choose a different liquid crystal host with better solubility for your benzoic acid derivative.

Issues with Planar Alignment

Q: I am using a rubbed polyimide layer for planar alignment, but I observe a high density of defects, such as disclinations. What could be wrong?

A: The presence of numerous defects in a planar-aligned cell often indicates issues with the rubbing process or the quality of the alignment layer itself.

Causality and Solutions:

  • Inadequate Rubbing Pressure or Speed: The rubbing process needs to be carefully controlled to create uniform anisotropy.

    • Solution: Optimize the rubbing parameters, including the pressure applied to the rubbing cloth, the speed of the substrate, and the number of rubbing passes. These parameters are instrument-dependent and may require some empirical optimization.

  • Damaged or Contaminated Rubbing Cloth: A worn-out or contaminated rubbing cloth can introduce scratches and debris onto the polyimide surface, which act as nucleation sites for defects.

    • Solution: Regularly inspect and replace the rubbing cloth. Ensure the rubbing process is carried out in a clean environment to prevent contamination.

  • Improper Curing of the Polyimide: Incomplete curing of the polyimide layer can result in a soft surface that is easily damaged during rubbing.

    • Solution: Adhere strictly to the manufacturer's recommended curing profile for the specific polyimide you are using. This typically involves a multi-step baking process to completely remove the solvent and induce imidization.

Identifying and Mitigating Common Defects

Q: I observe thread-like lines and point defects in the nematic phase of my this compound derivative. What are these, and can I eliminate them?

A: These are likely disclinations, which are topological defects characteristic of nematic liquid crystals.[1][4][13] While their presence is inherent to the topology of the nematic phase, a high density of defects can indicate experimental issues.

Causality and Solutions:

  • Rapid Cooling: Quenching the sample from the isotropic to the nematic phase can trap a high density of defects.

    • Solution: Cool the sample slowly through the isotropic-nematic phase transition. This allows more time for the liquid crystal molecules to self-organize and for defects to annihilate.

  • Cell Gap Non-Uniformity: Variations in the cell thickness can create stress in the liquid crystal, leading to the formation of defects.

    • Solution: Ensure your cell is assembled with uniform spacers and that the substrates are clean and flat.

  • Surface Imperfections: Scratches or dust on the substrate surface can pin disclinations.

    • Solution: As mentioned previously, meticulous cleaning and handling of substrates are crucial.

Q: In the smectic A phase, I see focal conic domains instead of a uniform texture. How can I improve the alignment?

A: The appearance of focal conic domains is a characteristic texture of the smectic A phase when it is not perfectly aligned.[4] These defects arise from the frustration between the tendency of the smectic layers to be flat and the boundary conditions imposed by the cell.

Causality and Solutions:

  • Poor Alignment in the Preceding Nematic Phase: The quality of the smectic A alignment is often dictated by the alignment in the nematic phase from which it cools.

    • Solution: Focus on optimizing the alignment in the nematic phase. If you achieve a well-aligned monodomain nematic texture, it is more likely to transition into a well-aligned smectic A phase upon slow cooling.

  • Thermal Stresses: Temperature gradients across the cell during the nematic-to-smectic A transition can induce the formation of focal conic domains.

    • Solution: Use a temperature controller with good stability and ensure a slow, uniform cooling rate across the entire sample.

Section 3: Experimental Protocols and Data

Protocol for Homeotropic Alignment via Self-Assembly
  • Substrate Cleaning:

    • Sonicate ITO-coated glass substrates in a solution of deionized water and detergent for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Sonicate in acetone for 15 minutes.

    • Sonicate in isopropyl alcohol for 15 minutes.

    • Dry the substrates with a stream of filtered nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes immediately before use.

  • Liquid Crystal Mixture Preparation:

    • Prepare a mixture of your this compound derivative and a liquid crystal host (e.g., a commercial nematic mixture) at a low concentration (e.g., 0.1-1.0 wt%).

    • Heat the mixture to its isotropic phase and stir until the benzoic acid derivative is completely dissolved.

  • Cell Assembly and Filling:

    • Assemble a cell using the cleaned ITO substrates and spacers of the desired thickness.

    • Fill the cell with the liquid crystal mixture via capillary action at a temperature in the isotropic phase.

  • Annealing and Characterization:

    • Slowly cool the filled cell to the nematic phase.

    • Observe the alignment under a polarized optical microscope. A uniform dark state between crossed polarizers that becomes bright upon rotation of the stage indicates good homeotropic alignment.

Data Summary: Influence of Alkoxy Chain Length on Mesophase Stability

The following table illustrates the general trend of how the length of the alkoxy chain in 4-n-alkoxybenzoic acids can influence the phase transition temperatures. Note that these are representative values and can vary based on experimental conditions and purity.

Alkoxy Chain Length (n)Melting Point (°C)Nematic to Isotropic (°C)Smectic C to Nematic (°C)
1 (Methoxy)182-185--
4 (Butoxy)147-148160-161117-118
5 (Pentoxy)134-136152-154110-112
6 (Hexyloxy)128-130154-156107-109

Data compiled for illustrative purposes based on trends discussed in the literature.[6]

Section 4: Visualizing Experimental Workflows and Concepts

Workflow for Troubleshooting Poor Liquid Crystal Alignment

G start Poor Alignment Observed check_alignment_type Identify Alignment Type (Homeotropic or Planar) start->check_alignment_type homeotropic_issues Homeotropic Alignment Issues check_alignment_type->homeotropic_issues Homeotropic planar_issues Planar Alignment Issues check_alignment_type->planar_issues Planar check_splotchy Splotchy/Patchy Alignment? homeotropic_issues->check_splotchy check_defects High Defect Density? planar_issues->check_defects solution_splotchy 1. Optimize Alignment Agent Concentration 2. Improve Substrate Cleaning 3. Check for Phase Separation check_splotchy->solution_splotchy Yes check_defect_type Identify Defect Type (Disclinations, Focal Conics) check_splotchy->check_defect_type No solution_planar_defects 1. Optimize Rubbing Parameters 2. Check Rubbing Cloth 3. Ensure Proper Polymer Curing check_defects->solution_planar_defects Yes check_defects->check_defect_type No end Improved Alignment solution_splotchy->end solution_planar_defects->end solution_disclinations 1. Slow Cooling Rate 2. Ensure Uniform Cell Gap 3. Check for Surface Imperfections check_defect_type->solution_disclinations Disclinations solution_focal_conics 1. Optimize Nematic Alignment 2. Ensure Slow, Uniform Cooling check_defect_type->solution_focal_conics Focal Conics solution_disclinations->end solution_focal_conics->end

Caption: A troubleshooting decision tree for common liquid crystal alignment issues.

Principle of Homeotropic Alignment via Self-Assembly

G cluster_substrate ITO Substrate cluster_lc Liquid Crystal Bulk substrate_surface Surface with Hydroxyl Groups (-OH) lc1 LC lc2 LC lc3 LC benzoic_acid COOH Phenyl Ring Pentyl Chain benzoic_acid:f0->substrate_surface Hydrogen Bonding benzoic_acid:f2->lc1 van der Waals Interaction benzoic_acid:f2->lc2 benzoic_acid:f2->lc3

Caption: Self-assembly of a this compound derivative for homeotropic alignment.

References

Preventing decomposition of 4-pentylbenzoic acid during thermal analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced thermal analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the thermal analysis of 4-pentylbenzoic acid. Our goal is to provide you with expert-driven, actionable solutions to prevent unwanted sample decomposition and ensure data integrity.

Frequently Asked Questions (FAQs): Understanding Decomposition

This section addresses the fundamental principles governing the thermal behavior of this compound.

Q1: Why is my this compound sample decomposing during TGA/DSC analysis?

A1: this compound, like other aromatic carboxylic acids, is susceptible to thermal decomposition, primarily through a process called decarboxylation .[1] When heated to a sufficiently high temperature, the carboxylic acid group (-COOH) can be eliminated as carbon dioxide (CO₂), leaving behind pentylbenzene.[2] This chemical breakdown is observed as a mass loss in Thermogravimetric Analysis (TGA) and can appear as a complex endothermic or exothermic event in Differential Scanning Calorimetry (DSC), often masking the true melting or other phase transitions. The reaction is irreversible and fundamentally alters the material you are trying to characterize.

Q2: What are the primary products of this decomposition?

A2: The thermal decomposition of benzoic acids in an inert atmosphere primarily yields carbon dioxide and the corresponding benzene derivative.[2] For this compound, the expected products are 4-pentylbenzene and **carbon dioxide (CO₂) **. In an oxidative atmosphere (like air), the decomposition is far more complex and aggressive, leading to combustion products like CO₂, water, and various oxides.[3]

Q3: At what temperature does decomposition typically begin?

A3: The onset temperature for decomposition is not a fixed value; it is highly dependent on experimental conditions. However, studies on similar benzoic acid derivatives show that significant degradation can begin at temperatures above 200-250°C, with some decomposition possible at even lower temperatures under harsh conditions.[1] Benzoic acid itself is known to be thermally destroyed at temperatures between 300 and 400°C.[2] A preliminary TGA scan is the most effective way to determine the specific decomposition onset for your sample under your experimental conditions.[4]

Troubleshooting Guide: Preventing Decomposition in Your Experiments

This section provides direct, actionable troubleshooting steps to mitigate and prevent the thermal decomposition of this compound during analysis.

Q4: My TGA curve shows a mass loss right after melting. How can I separate these events?

A4: This is a classic sign that the experimental parameters are too aggressive. The key is to control the kinetics of the analysis. The most influential factors are the heating rate and the furnace atmosphere.[3][5]

Primary Solution: Optimize Heating Rate and Atmosphere

  • Reduce the Heating Rate: A high heating rate can cause the sample's internal temperature to overshoot the programmed temperature, leading to premature decomposition.[6][7] Slower rates allow the sample to achieve thermal equilibrium at each temperature step.[5]

    • Recommendation: Use a heating rate of 5 to 10 °C/min .[7][8] This provides a much better resolution between thermal events.[5]

  • Use an Inert Atmosphere: The presence of oxygen drastically lowers the decomposition temperature by initiating oxidative degradation.[3][9]

    • Recommendation: Purge the TGA/DSC furnace with an inert gas like Nitrogen (N₂) or Argon (Ar) .[10][11] This ensures you are measuring the intrinsic thermal stability of the compound, not its reaction with air.

Q5: I'm using an inert atmosphere and a slow heating rate, but still see some decomposition. What else can I check?

A5: If you've addressed the primary factors, the issue may lie in your sample preparation. Inconsistent or improper sample preparation can create thermal gradients within the sample itself.[12]

Secondary Solution: Refine Your Sample Preparation Protocol

  • Ensure Sample Homogeneity: The small sample size used in TGA/DSC (typically 5-10 mg) must be perfectly representative of the bulk material.[12]

    • Recommendation: If your sample is crystalline, gently grind it into a uniform, fine powder. This increases surface area and promotes uniform heat transfer.[12]

  • Optimize Sample Loading: How the sample is placed in the crucible is critical for uniform heating.

    • Recommendation: Spread the powdered sample in a thin, even layer across the bottom of the crucible.[12] Avoid creating a mound, which can lead to the center of the sample heating at a different rate than the edges.[4]

  • Use Appropriate Crucibles: The crucible must be inert and provide good thermal contact.

    • Recommendation: For DSC, use standard aluminum pans and lids.[13] For TGA, alumina or platinum crucibles are excellent choices. Ensure they are clean and have not been contaminated by previous runs.[12]

Data Summary: Recommended Starting Parameters
ParameterRecommended SettingRationale
Heating Rate 5 - 10 °C/minImproves resolution of thermal events and prevents thermal lag.[5][7]
Atmosphere Nitrogen or Argon (Inert)Prevents oxidative decomposition, which occurs at lower temperatures.[3][11]
Purge Gas Flow Rate 20 - 50 mL/minEnsures efficient removal of atmospheric oxygen and any evolved gases.[14]
Sample Mass 5 - 10 mgMinimizes thermal gradients within the sample.[12]
Sample Form Fine, uniform powderPromotes even heat distribution throughout the sample.[12][13]
Crucible Alumina/Platinum (TGA), Aluminum (DSC)Ensures material is inert and provides good thermal contact.[13]

Advanced Techniques & Protocols

For a deeper understanding and confirmation of your results, consider the following workflow and advanced analytical techniques.

Experimental Workflow for Optimal Analysis

The following diagram outlines a self-validating workflow to ensure data integrity when analyzing thermally sensitive materials like this compound.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation (Optional) prep 1. Sample Preparation (Grind to fine powder) weigh 2. Weigh Sample (5-10 mg in inert crucible) prep->weigh tga 3. Preliminary TGA Scan (10 °C/min, N₂ Atmosphere) Determine T₉₅ (5% mass loss temp) weigh->tga dsc 4. DSC Analysis (5-10 °C/min, N₂ Atmosphere) Set max temp < T₉₅ tga->dsc Use T₉₅ to set safe DSC temperature limit ega 5. TGA-MS / TGA-FTIR (EGA) (Confirm decomposition products, e.g., CO₂) dsc->ega If decomposition is still suspected

Caption: Recommended workflow for thermal analysis of this compound.

Protocol 1: Determining Decomposition Onset with TGA

This protocol establishes the maximum safe temperature for subsequent analyses.[4]

  • Sample Preparation: Gently grind the this compound sample into a fine powder.

  • Loading: Place 5-10 mg of the powdered sample into a clean TGA crucible (alumina or platinum).[12]

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Set the purge gas to Nitrogen at 50 mL/min.

    • Allow the system to purge for 15-20 minutes to ensure an inert atmosphere.

  • Thermal Method:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA curve to find the temperature at which 5% mass loss occurs (T₉₅). This is your upper temperature limit for DSC experiments to avoid decomposition.

Protocol 2: High-Resolution DSC Analysis

This protocol is for observing melting and other phase transitions without inducing decomposition.

  • Sample Preparation: Prepare a powdered sample as described above.

  • Loading: Place 5-10 mg of the sample into an aluminum DSC pan and hermetically seal it.[13] Ensure the bottom of the pan is flat.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the purge gas to Nitrogen at 50 mL/min.

  • Thermal Method:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a maximum temperature at least 10 °C below the T₉₅ value determined in Protocol 1.[4] Use a heating rate of 5 or 10 °C/min.

    • Cool the sample back to 30 °C at 10 °C/min.

    • Perform a second heating scan using the same parameters to observe the properties of the melt-crystallized material.

  • Data Analysis: Analyze the first and second heating curves for endothermic events (melting) and exothermic events (crystallization).

Understanding Decomposition Pathways with Evolved Gas Analysis (EGA)

If you need to confirm the identity of the gases released during decomposition, Evolved Gas Analysis (EGA) is the definitive technique.[15] This involves coupling the exhaust from your TGA instrument to a Mass Spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).[16][17]

  • TGA-MS: Will detect the mass-to-charge ratio of the evolved gases. For this compound, you would expect to see a signal at m/z = 44, corresponding to CO₂.[15]

  • TGA-FTIR: Will provide an infrared spectrum of the evolved gases, allowing for the identification of functional groups. You would see the characteristic absorption bands for CO₂.[15]

This confirmatory step provides unequivocal evidence of the decarboxylation mechanism.

G cluster_reactants Reactant cluster_products Decomposition Products reactant This compound (C₁₂H₁₆O₂) heat Heat (Inert Atmosphere) reactant->heat product1 4-Pentylbenzene (C₁₁H₁₆) product2 Carbon Dioxide (CO₂) heat->product1 Decarboxylation heat->product2

Caption: Simplified thermal decomposition pathway of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Esterification of 4-Pentylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 4-pentylbenzoic acid. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this synthesis. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the esterification of this compound.

Q1: What are the most common methods for esterifying this compound?

A1: The most prevalent methods include Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. Fischer esterification is a classic, cost-effective method involving an acid catalyst and an excess of alcohol.[1][2] Steglich esterification is a milder, room-temperature method that uses coupling agents like dicyclohexylcarbodiimide (DCC) and a 4-dimethylaminopyridine (DMAP) catalyst, making it suitable for sensitive substrates.[3][4][5] The Mitsunobu reaction is another mild option, particularly useful when stereochemical inversion of a chiral alcohol is desired, though it generates byproducts that can complicate purification.[6][7][8]

Q2: Why is my Fischer esterification yield low?

A2: Fischer esterification is a reversible equilibrium reaction.[1][9] Low yields are often due to the presence of water, which shifts the equilibrium back toward the reactants.[10] Using a large excess of the alcohol or actively removing water as it forms (e.g., with a Dean-Stark apparatus) can significantly improve the yield.[10][11][12]

Q3: In a Steglich esterification, I see a persistent white precipitate that is not my product. What is it?

A3: The white precipitate is likely dicyclohexylurea (DCU), a byproduct formed from the coupling agent DCC as it removes water from the reaction.[3] DCU is notoriously insoluble in many common organic solvents, which facilitates its removal by filtration.

Q4: What is the role of DMAP in a Steglich esterification?

A4: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate (formed from the carboxylic acid and DCC) to create a highly reactive acylpyridinium salt. This intermediate is more readily attacked by the alcohol than the O-acylisourea itself. Crucially, DMAP suppresses a common side reaction where the O-acylisourea rearranges into an unreactive N-acylurea, which would otherwise lower the product yield.[3][4]

Section 2: Method Selection and Optimization

Choosing the right esterification method is critical and depends on the stability of your substrates, desired reaction conditions, and scale.

Method Comparison
FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (strong acid, heat)Mild (room temperature)Mild (typically 0°C to room temp)
Reagents Carboxylic acid, excess alcohol, strong acid catalyst (e.g., H₂SO₄)Carboxylic acid, alcohol, DCC (or EDC), catalytic DMAPCarboxylic acid, alcohol, triphenylphosphine (PPh₃), DEAD (or DIAD)
Key Advantage Inexpensive, simple reagentsHigh yields for acid-sensitive or sterically hindered substrates[4]Inversion of alcohol stereochemistry; very mild conditions[7]
Key Disadvantage Equilibrium-limited; not suitable for acid-sensitive moleculesDCC byproduct (DCU) can be difficult to remove completely; potential N-acylurea side product[4]Stoichiometric amounts of byproducts (triphenylphosphine oxide, reduced azo compound) that require careful purification[8]
Best For Robust, simple molecules; large-scale synthesis where cost is a factor.Complex molecules with acid-labile functional groups.Chiral secondary alcohols where inversion of configuration is desired.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Always perform a small-scale test reaction first.

Protocol 1: Fischer Esterification of this compound with 1-Pentanol

This protocol utilizes an excess of the alcohol to drive the reaction to completion.

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), 1-pentanol (5.0 eq), and toluene (as solvent, approx. 0.5 M concentration relative to the acid).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (0.1 eq) to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 110-120°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) until the aqueous layer is basic, and finally with brine.[13][14]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent and excess 1-pentanol.[15]

    • The crude product can be further purified by silica gel column chromatography if necessary.

Protocol 2: Steglich Esterification of this compound with 1-Pentanol

This protocol is performed at room temperature and is ideal for preventing degradation of sensitive substrates.

  • Reaction Setup: In a round-bottomed flask with a magnetic stir bar, dissolve this compound (1.0 eq), 1-pentanol (1.2 eq), and 4-DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (DCU) is expected. Monitor the reaction by TLC.

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.[16]

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl solution (to remove DMAP), saturated NaHCO₃ solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by silica gel column chromatography.

Section 4: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses specific problems you may encounter.

Q: My reaction yield is very low or zero. What went wrong?

A: Potential Cause 1: Presence of Water (Especially in Fischer & Steglich Esterifications)

  • Diagnosis: Water actively inhibits these reactions. In Fischer esterification, it pushes the equilibrium backward.[9] In Steglich esterification, water can react with the activated intermediates.

  • Solution:

    • Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry reagents in a vacuum oven if necessary.

    • For Fischer esterification, employ a Dean-Stark trap with a solvent like toluene to azeotropically remove water as it is formed.[10][12]

    • Run Steglich and Mitsunobu reactions under an inert atmosphere (N₂ or Ar) to prevent moisture from the air from entering the reaction.

A: Potential Cause 2: Ineffective Catalyst or Coupling Agent

  • Diagnosis: The acid catalyst (Fischer) may be old or insufficient. The coupling agent (Steglich) may have degraded.

  • Solution:

    • Use a fresh bottle of concentrated sulfuric acid or another strong acid catalyst like p-toluenesulfonic acid (p-TsOH).[14]

    • Ensure your DCC or EDC is stored properly in a desiccator. If in doubt, use a fresh bottle.

    • For Steglich reactions, confirm that a catalytic amount of DMAP was added, as it is crucial for efficiency.[4]

A: Potential Cause 3: Incomplete Reaction

  • Diagnosis: TLC analysis shows a significant amount of remaining this compound.

  • Solution:

    • Fischer: Increase the reaction time or temperature. Ensure you are using a sufficient excess of the alcohol (at least 3-4 equivalents).[1]

    • Steglich: Allow the reaction to run longer (up to 24 hours). If the reaction has stalled, a small additional portion of DCC might be necessary, but be mindful of adding excess.

Q: I'm having difficulty purifying my product. What are the likely impurities?

A: Impurity 1: Unreacted this compound

  • Diagnosis: A polar spot on TLC corresponding to the starting material.

  • Solution: During aqueous work-up, a thorough wash with a mild base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution will deprotonate the carboxylic acid, making it water-soluble and removing it into the aqueous layer.[13]

A: Impurity 2: Dicyclohexylurea (DCU) from Steglich Reaction

  • Diagnosis: A white solid that is sparingly soluble in many organic solvents.

  • Solution: Most of the DCU should precipitate out of the reaction mixture (e.g., in DCM or ethyl acetate) and can be removed by filtration.[16] If some remains, it can sometimes be removed by column chromatography, though it may streak. Alternatively, precipitating the crude product from a solvent system like hexanes/ether can sometimes leave the DCU behind.

A: Impurity 3: N-Acylurea Byproduct from Steglich Reaction

  • Diagnosis: A byproduct with polarity often similar to the desired ester, making it difficult to separate by chromatography. This forms when the O-acylisourea intermediate rearranges before reacting with the alcohol.[3][4]

  • Solution:

    • Prevention: Ensure DMAP is used as a catalyst, as its primary role is to prevent this rearrangement.[3] Running the reaction at a lower temperature (starting at 0°C) can also minimize this side reaction.[17]

    • Removal: Careful column chromatography with a shallow solvent gradient may be required for separation.

A: Impurity 4: Triphenylphosphine Oxide from Mitsunobu Reaction

  • Diagnosis: A moderately polar, often crystalline compound that can co-elute with the product.

  • Solution: This is a common challenge with Mitsunobu reactions. Purification strategies include:

    • Careful column chromatography.

    • Precipitating the crude product by adding a non-polar solvent like hexanes or ether, as triphenylphosphine oxide is often less soluble.

    • Using modified phosphine reagents or purification techniques designed to remove these byproducts.

Section 5: Visual Guides

Steglich Esterification Mechanism

The following diagram illustrates the key steps in the DMAP-catalyzed Steglich esterification, highlighting the prevention of the N-acylurea side reaction.

Steglich_Mechanism cluster_activation Activation cluster_pathways Reaction Pathways cluster_products Products RCOOH This compound O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl ROH Alcohol DCC DCC DCC->O_Acyl Acyl_DMAP Acylpyridinium Salt (Highly Reactive) O_Acyl->Acyl_DMAP + DMAP (fast) N_Acyl N-Acylurea (Unreactive Side Product) O_Acyl->N_Acyl Rearrangement (slow) [Suppressed by DMAP] Ester Product Ester ROH->Ester DMAP DMAP DMAP->Acyl_DMAP Acyl_DMAP->Ester + Alcohol DCU DCU Byproduct

Caption: Catalytic cycle of Steglich esterification showing the desired pathway via a highly reactive acylpyridinium salt.

Troubleshooting Workflow for Low Ester Yield

This workflow provides a logical sequence of steps to diagnose and solve issues related to low product yield.

Troubleshooting_Workflow Start Problem: Low Ester Yield Check_Reagents 1. Check Reagents & Solvents Start->Check_Reagents Is_Water Is water present? Check_Reagents->Is_Water Dry Solution: Use anhydrous reagents. Add Dean-Stark (Fischer). Is_Water->Dry Yes Check_Conditions 2. Review Reaction Conditions Is_Water->Check_Conditions No Dry->Check_Conditions Is_Time_Temp Time/Temp sufficient? Check_Conditions->Is_Time_Temp Increase_Time_Temp Solution: Increase reaction time or temperature. Is_Time_Temp->Increase_Time_Temp No Check_Stoichiometry 3. Verify Stoichiometry Is_Time_Temp->Check_Stoichiometry Yes Increase_Time_Temp->Check_Stoichiometry Is_Stoich_Correct Stoichiometry correct? Check_Stoichiometry->Is_Stoich_Correct Adjust_Stoich Solution: Increase excess alcohol (Fischer). Check coupling agent eq (Steglich). Is_Stoich_Correct->Adjust_Stoich No Consider_Method 4. Re-evaluate Method Is_Stoich_Correct->Consider_Method Yes Adjust_Stoich->Consider_Method Is_Method_Optimal Is method optimal for substrate? Consider_Method->Is_Method_Optimal Change_Method Solution: Switch to milder (Steglich) or more robust method. Is_Method_Optimal->Change_Method No End Yield Improved Is_Method_Optimal->End Yes Change_Method->End

References

Technical Support Center: Troubleshooting Unexpected Textures in Polarizing Optical Microscopy of 4-Pentylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polarizing optical microscopy (POM) of 4-pentylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing POM to characterize the liquid crystalline phases of this material. Unexpected textures can often be a source of confusion and can point to subtle issues in sample preparation or experimental conditions. This resource provides in-depth troubleshooting in a direct question-and-answer format to help you identify and resolve these issues, ensuring the scientific integrity of your results.

Understanding the Expected Textures of this compound

This compound is a calamitic (rod-shaped) liquid crystal that, like other members of the n-alkoxybenzoic acid homologous series, can form hydrogen-bonded dimers. This dimerization influences its mesophase behavior. The typical phase sequence observed upon heating is Crystal -> Nematic -> Isotropic liquid. Upon cooling from the isotropic liquid, a nematic phase is expected to form before recrystallization.

  • Nematic Phase: The nematic phase of this compound is characterized by a schlieren texture . This texture arises from distortions in the alignment of the liquid crystal director and appears as dark brushes or threads that correspond to regions where the director is parallel to the polarizer or analyzer.[1][2] These brushes connect at points of topological defects, known as disclinations.[2][3] The schlieren texture is mobile and shearing the sample will cause the threads to move and reorganise.

  • Smectic Phases (in related compounds): While this compound primarily exhibits a nematic phase, related compounds with longer alkyl chains can show smectic phases. These are characterized by more ordered, layered structures. Common smectic textures include the focal-conic fan texture for smectic A and more mosaic or broken fan textures for tilted smectic phases like smectic C.[4][5][6] Understanding these can be useful for comparative purposes or if impurities are suspected.

Phase Transition Temperatures for this compound

The precise transition temperatures can vary slightly depending on purity and the calibration of the heating stage. It is always recommended to perform a preliminary differential scanning calorimetry (DSC) run to determine the exact transition temperatures for your specific sample.

TransitionTypical Temperature Range (°C)
Crystal to Nematic~100 - 115 °C
Nematic to Isotropic~125 - 130 °C

Note: These are approximate values. Refer to literature or your own DSC data for precise temperatures.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the POM analysis of this compound. Each question is followed by an explanation of the potential causes and a step-by-step protocol for resolution.

Q1: Why am I seeing a grainy or mottled texture instead of a clear schlieren texture in the nematic phase?

Possible Causes:

  • Rapid Cooling: Cooling the sample too quickly from the isotropic phase can lead to the formation of many small, poorly defined nematic domains, resulting in a grainy appearance.

  • Sample Thickness: If the sample is too thick, multiple layers of nematic domains can overlap, obscuring the characteristic schlieren texture. Conversely, an extremely thin sample may not provide enough material for the texture to fully develop.

  • Impurities: The presence of impurities can disrupt the long-range ordering of the liquid crystal, leading to a less defined texture.

  • Poor Sample Preparation: Uneven spreading of the material or the presence of air bubbles can distort the optical path and the observed texture.[7]

Troubleshooting Protocol:

  • Optimize Cooling Rate:

    • Heat the sample to the isotropic phase (approximately 130-135°C) and hold for 1-2 minutes to ensure a uniform melt.

    • Cool the sample slowly, at a rate of 1-5°C per minute, through the isotropic-to-nematic phase transition. This allows for the formation of larger, well-defined nematic domains.

  • Control Sample Thickness:

    • Place a small amount of this compound on a clean microscope slide.

    • Heat the slide on a hot plate to melt the sample.

    • Gently place a clean coverslip on the molten sample and allow it to spread naturally. Avoid applying excessive pressure, which can induce unwanted alignment. The goal is a thin, uniform film.

  • Ensure Sample Purity:

    • Verify the purity of your this compound sample. If in doubt, consider purification by recrystallization.

  • Refine Sample Preparation Technique:

    • Use high-quality, clean microscope slides and coverslips to avoid surface defects that can influence liquid crystal alignment.

    • When melting the sample, ensure it spreads evenly without trapping air bubbles. If bubbles are present, gently nudge them to the edge of the coverslip with a fine needle before the sample solidifies.

Q2: My sample appears completely dark between the crossed polarizers, even in the nematic phase. What's wrong?

Possible Causes:

  • Homeotropic Alignment: The liquid crystal molecules may have aligned perpendicular to the glass slides (homeotropic alignment). In this orientation, the optic axis is parallel to the direction of light propagation, resulting in no birefringence and a dark field of view.[8] This can be induced by certain surface contaminants or specific surface treatments.

  • Incorrect Polarizer/Analyzer Orientation: The polarizer and analyzer may not be perfectly crossed (i.e., at a 90° angle to each other).[9]

  • Sample is Not in the Nematic Phase: The temperature may be outside the nematic phase range (either still crystalline or already isotropic).

Troubleshooting Protocol:

  • Induce Planar Alignment:

    • Gently shear the sample by sliding the coverslip slightly while the material is in the nematic phase. This mechanical force can break the homeotropic alignment and promote a planar alignment, which will be birefringent.

    • If homeotropic alignment persists, prepare a new sample on slides that have been treated to induce planar alignment (e.g., by rubbing a thin polymer coating).

  • Verify Polarizer and Analyzer Alignment:

    • Remove the sample from the microscope stage.

    • Cross the polarizer and analyzer and ensure that the field of view is as dark as possible. If it is not, adjust the analyzer until maximum extinction is achieved.

  • Confirm Sample Temperature:

    • Double-check the temperature of your hot stage to ensure it is within the nematic range for this compound.

Q3: I see bright, fan-like textures. Is this a smectic phase?

Possible Causes:

  • Focal-Conic Textures from Impurities: While this compound is not expected to have a smectic phase, the presence of certain impurities (e.g., longer-chain benzoic acids) could potentially lead to the formation of smectic domains, which often exhibit focal-conic fan textures.[4][6]

  • Crystallization from the Nematic Phase: Upon cooling, the nematic phase will eventually crystallize. The initial stages of crystallization can sometimes produce birefringent, fan-like spherulitic growths that might be mistaken for a liquid crystal texture.

Troubleshooting Protocol:

  • Perform a Slow Cooling and Heating Cycle:

    • Slowly cool the sample from the nematic phase and observe the texture formation. True liquid crystal textures will typically appear and evolve over a specific temperature range. Crystalline growth will continue until the entire sample is solid.

    • Re-heat the sample. A smectic phase would transition to a nematic phase (and then to isotropic) at a specific temperature. Crystalline structures will melt directly into the nematic or isotropic phase.

  • Assess the Mobility of the Texture:

    • Gently probe the texture with a fine needle or by shearing the coverslip. Nematic and fluid smectic phases will show some degree of flow, whereas crystalline structures will be rigid.

  • Verify Sample Purity:

    • If unexpected textures persist, consider analytical techniques such as chromatography or mass spectrometry to identify potential impurities in your sample.

Q4: The colors in my nematic texture seem washed out or overly intense. How can I improve the contrast?

Possible Causes:

  • Incorrect Illumination: The light source may be too bright, causing the colors to appear washed out.

  • Compensator Plate Inserted: A compensator or retardation plate might be in the optical path, which will alter the interference colors.[9]

  • Sample Thickness: Very thin samples may show low-order interference colors (grays and whites), while very thick samples can exhibit high-order, less distinct colors.

Troubleshooting Protocol:

  • Adjust Illumination:

    • Reduce the intensity of the microscope's light source until the features of the texture are clearly visible without being overexposed.

  • Check for Compensator Plates:

    • Ensure that any compensator plates (e.g., a full-wave plate or a quarter-wave plate) are removed from the microscope's accessory slot unless they are being used for specific quantitative analysis.

  • Optimize Sample Thickness:

    • Prepare a new sample, aiming for a thickness that produces clear, first- or second-order interference colors. This often corresponds to a sample thickness of a few to tens of micrometers.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected textures in the polarizing optical microscopy of this compound.

TroubleshootingWorkflow start_node start_node decision_node decision_node process_node process_node end_node end_node bad_end_node bad_end_node start Start POM Observation observe_texture Observe Texture in Nematic Range start->observe_texture is_schlieren Is it a clear Schlieren texture? observe_texture->is_schlieren grainy_mottled Grainy/Mottled Texture? is_schlieren->grainy_mottled No success Expected Texture Observed is_schlieren->success Yes dark_field Completely Dark Field? grainy_mottled->dark_field No optimize_cooling Optimize Cooling Rate & Sample Thickness grainy_mottled->optimize_cooling Yes fan_texture Fan-like Texture? dark_field->fan_texture No induce_planar Induce Planar Alignment (Shear Sample) dark_field->induce_planar Yes thermal_cycle Perform Slow Thermal Cycle fan_texture->thermal_cycle Yes re_evaluate Re-evaluate Experiment fan_texture->re_evaluate No (Other Issue) check_purity_grainy Check Sample Purity optimize_cooling->check_purity_grainy check_purity_grainy->observe_texture check_polars_temp Verify Polarizers & Temperature induce_planar->check_polars_temp check_polars_temp->observe_texture check_purity_fan Check for Impurities thermal_cycle->check_purity_fan check_purity_fan->re_evaluate

Caption: Troubleshooting workflow for unexpected POM textures.

References

Enhancing the stability of liquid crystal phases derived from 4-pentylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-pentylbenzoic acid (5BA) and its liquid crystalline phases. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the stability and performance of your 5BA-derived liquid crystal systems. Our approach is rooted in scientific principles and practical, field-proven experience to help you overcome common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound liquid crystals. The solutions provided are based on established principles of physical chemistry and materials science.

Question 1: My this compound sample shows a very narrow nematic range, or the transition to the isotropic liquid occurs at a temperature that is inconvenient for my application. How can I widen the nematic phase temperature range?

Answer:

This is a common challenge with single-component liquid crystal systems. The inherent molecular structure of this compound dictates its mesophase stability. To broaden the nematic range, you can employ one of the following strategies:

  • Formation of Hydrogen-Bonded Liquid Crystals (HBLCs): The carboxylic acid group of 5BA readily forms strong hydrogen bonds. By co-crystallizing or mixing 5BA with a suitable hydrogen bond acceptor, you can create a supramolecular complex with enhanced mesophase stability.[1][2][3][4] For example, mixing 5BA with other alkylbenzoic acids or alkoxybenzoic acids can lead to the formation of non-symmetric dimers, which can extend the nematic state to lower temperatures.[5]

  • Doping with another Nematic Liquid Crystal: Introducing a small amount of another nematic liquid crystal with a wide nematic range can effectively broaden the operational temperature window of your 5BA sample. For instance, doping with a well-known nematic liquid crystal like 5CB (4-Cyano-4'−pentylbiphenyl) has been shown to extend the nematic temperature range of other systems.[6]

Question 2: I am observing inconsistent phase transition temperatures (e.g., melting point, clearing point) between different batches of this compound. What could be the cause, and how can I ensure reproducibility?

Answer:

Inconsistent phase transition temperatures are typically due to variations in sample purity. Even small amounts of impurities can significantly disrupt the long-range molecular order required for the formation of liquid crystal phases, leading to a depression and broadening of the transition temperatures.

  • Recrystallization: To ensure high purity, it is crucial to recrystallize your this compound sample before use.[7][8] A suitable solvent for recrystallization is ethanol or a mixture of ethanol and water. The process of dissolving the solid in a hot solvent and allowing it to slowly cool will help in the removal of impurities as the pure crystals form.[8]

  • Characterization: After recrystallization, verify the purity of your sample using techniques like Differential Scanning Calorimetry (DSC) to observe sharp phase transitions and Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of any residual solvent or other contaminants.

Question 3: My this compound sample appears to be degrading upon repeated heating and cooling cycles, evidenced by a discoloration and a shift in the clearing point. What is causing this degradation, and how can I prevent it?

Answer:

Thermal degradation of benzoic acid derivatives can occur at elevated temperatures, especially in the presence of oxygen. The carboxylic acid group can be susceptible to decarboxylation or other side reactions.

  • Inert Atmosphere: To minimize thermal degradation, conduct your experiments under an inert atmosphere, such as nitrogen or argon. This will prevent oxidative degradation of your sample.

  • Temperature Control: Avoid prolonged exposure to temperatures significantly above the clearing point. Use a calibrated hot stage and temperature controller to ensure precise and stable temperature regulation during your experiments.

  • Purity: Impurities can sometimes catalyze degradation reactions. Ensure your this compound is of high purity.[9]

Question 4: I am trying to form a hydrogen-bonded liquid crystal with this compound, but I am not observing the expected mesophase. What are the critical factors for the successful formation of HBLCs?

Answer:

The successful formation of a stable HBLC depends on several factors related to molecular structure and experimental conditions:

  • Stoichiometry: The molar ratio of the hydrogen bond donor (this compound) and the hydrogen bond acceptor is critical.[1][2] A 1:1 or 2:1 molar ratio is often employed, and the optimal ratio will depend on the specific molecules being used.[1][2]

  • Molecular Geometry: The shape and size of the hydrogen bond acceptor molecule should be compatible with the this compound dimer to promote the formation of an extended, rod-like supramolecular structure that is conducive to liquid crystal phase formation.

  • Preparation Method: The method of mixing the components can influence the formation of the HBLC. Simple melting and mixing may be sufficient, but in some cases, co-dissolving the components in a common solvent followed by slow evaporation of the solvent can yield a more homogeneous and well-ordered complex.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind enhancing the stability of this compound liquid crystal phases through hydrogen bonding?

A1: this compound molecules form centrosymmetric dimers in the solid and liquid crystal states through hydrogen bonding between their carboxylic acid groups.[10] This dimerization effectively elongates the molecular unit, which is a key factor for the formation of calamitic (rod-like) liquid crystal phases.[11] By introducing another molecule that can participate in or modify this hydrogen bonding network, it is possible to create more stable and extended supramolecular structures, which in turn can lead to a wider and more stable liquid crystal phase.[3][4]

Q2: Can I use techniques other than hydrogen bonding to enhance the stability of this compound liquid crystals?

A2: Yes, another common technique is doping with nanoparticles. The dispersion of nanoparticles within the liquid crystal matrix can introduce local ordering effects and alter the intermolecular interactions, which can lead to an increase in the nematic-isotropic transition temperature and enhanced stability of the nematic phase.[12]

Q3: What are the key characterization techniques to verify the stability and phase behavior of my this compound liquid crystal samples?

A3: The primary techniques are:

  • Polarized Optical Microscopy (POM): This allows for the direct observation of the different liquid crystal textures (e.g., nematic, smectic) and their transitions as a function of temperature.[10][13]

  • Differential Scanning Calorimetry (DSC): DSC is used to accurately determine the temperatures and enthalpy changes associated with the phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).[10][13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the formation of hydrogen bonds in HBLCs by observing the characteristic shifts in the carbonyl and hydroxyl stretching frequencies.[3][4]

Q4: Are there any safety precautions I should take when working with this compound?

A4: Yes, this compound is considered hazardous.[15] It can be harmful if swallowed and may cause skin and eye irritation.[15][16][17] Always handle this chemical in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17] Refer to the Safety Data Sheet (SDS) for detailed handling and storage information.[15][18]

Experimental Protocol: Enhancement of Nematic Phase Stability via Hydrogen Bonding with 4-Alkyloxybenzoic Acid

This protocol provides a step-by-step method for the preparation and characterization of a hydrogen-bonded liquid crystal (HBLC) system to enhance the nematic phase stability of this compound.

Materials:

  • This compound (5BA) (high purity, recrystallized)

  • 4-Octyloxybenzoic acid (8OBA) (high purity, recrystallized)

  • Common organic solvents (e.g., chloroform, dichloromethane)

  • Vials, hot plate with magnetic stirrer, microscope slides, coverslips

  • Polarized Optical Microscope (POM) with a hot stage

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Preparation of the HBLC Mixture (1:1 Molar Ratio):

    • Calculate the required masses of 5BA and 8OBA for a 1:1 molar ratio.

    • Dissolve the calculated amounts of 5BA and 8OBA in a minimal amount of a volatile common solvent (e.g., chloroform) in a clean vial.

    • Gently warm the mixture on a hot plate with stirring until both components are fully dissolved.

    • Allow the solvent to evaporate slowly in a fume hood at room temperature. This will result in the formation of the hydrogen-bonded complex.

    • Dry the resulting solid under vacuum to remove any residual solvent.

  • Characterization by Polarized Optical Microscopy (POM):

    • Place a small amount of the dried HBLC powder on a clean microscope slide and cover it with a coverslip.

    • Place the slide on the hot stage of the POM.

    • Heat the sample at a controlled rate (e.g., 5 °C/min) and observe the changes in texture through the microscope.

    • Record the temperatures at which phase transitions occur (e.g., melting to a liquid crystal phase, transition between different liquid crystal phases, and clearing to the isotropic liquid).

    • Cool the sample at the same rate and observe the transitions upon cooling to check for enantiotropic or monotropic behavior.

  • Characterization by Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount (2-5 mg) of the HBLC sample into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Perform a heating and cooling cycle at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses all expected phase transitions.

    • Analyze the resulting thermogram to determine the peak temperatures of the phase transitions and their associated enthalpy changes.

    • Compare the DSC data with the POM observations to confirm the phase transition temperatures and the stability range of the nematic phase.

Data Presentation

Table 1: Illustrative Phase Transition Temperatures (°C) for this compound and a Hypothetical HBLC Mixture

Compound/MixtureMelting Point (Cr -> N or Sm)Clearing Point (N -> I)Nematic Range (ΔT)
Pure this compound~85-88[17]VariesNarrow
5BA:8OBA (1:1 HBLC)LoweredElevatedWidened

Note: The values for the HBLC are illustrative and will depend on the specific hydrogen bond acceptor used.

Visualizations

HBLC_Formation cluster_5BA This compound (5BA) Dimer cluster_Acceptor Hydrogen Bond Acceptor (e.g., 4-Alkyloxybenzoic Acid) cluster_HBLC Stable Supramolecular HBLC a Pentyl-Ph-COOH b HOOC-Ph-Pentyl a->b H-Bond d Pentyl-Ph-COOH --- HOOC-Ph-Alkoxy a->d Forms b->a H-Bond b->d Forms c Alkoxy-Ph-COOH c->d Forms

Caption: Formation of a stable hydrogen-bonded liquid crystal (HBLC).

Troubleshooting_Workflow start Problem: Inconsistent Phase Transitions purity Check Purity start->purity recrystallize Recrystallize Sample purity->recrystallize Impurity Suspected characterize Characterize: DSC, NMR recrystallize->characterize stable Stable & Reproducible Phase Transitions characterize->stable Sharp Transitions unstable Still Unstable characterize->unstable Broad/Shifted Transitions investigate Investigate for Degradation or Contamination unstable->investigate

Caption: Troubleshooting workflow for inconsistent phase transitions.

References

Minimizing side reactions in the synthesis of 4-pentylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Pentylbenzoic Acid

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered by researchers and drug development professionals. Our goal is to help you minimize side reactions and maximize the yield and purity of your target compound.

Overview of Synthetic Strategies

The synthesis of this compound is commonly achieved via two primary routes: the Grignard reaction and palladium-catalyzed cross-coupling reactions like the Suzuki coupling. Each method has distinct advantages and potential pitfalls. The Grignard route is often favored for its cost-effectiveness, while Suzuki coupling offers broader functional group tolerance. This guide will focus heavily on troubleshooting the Grignard synthesis, as it is a powerful but sensitive technique where side reactions are common.

Troubleshooting the Grignard Route: FAQs

The Grignard synthesis of this compound involves the formation of 4-pentylphenylmagnesium bromide from 1-bromo-4-pentylbenzene, followed by carboxylation with carbon dioxide (dry ice) and an acidic workup.[1]

dot

Caption: General workflow for Grignard synthesis of this compound.

Q1: My Grignard reaction won't start. What are the common causes and solutions?

A1: Failure to initiate is the most common issue. Grignard reagent formation happens on the surface of the magnesium metal, which is often coated with a passivating layer of magnesium oxide (MgO).[2]

  • Cause 1: Wet Glassware or Solvents: Grignard reagents are potent bases and are instantly destroyed by protic sources like water.[3] This is the most frequent cause of failure.

    • Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ether or THF) or from a commercial solvent purification system.

  • Cause 2: Inactive Magnesium Surface: The MgO layer prevents the alkyl halide from reacting with the magnesium metal.

    • Solution 1 (Chemical Activation): Add a small crystal of iodine (I₂).[4] The iodine will react with the magnesium surface, exposing fresh metal. The characteristic purple color of iodine will fade to brown and then colorless as the reaction initiates.

    • Solution 2 (Mechanical Activation): In the reaction flask, gently crush the magnesium turnings with a dry glass rod to expose a fresh surface.

    • Solution 3 (Initiator): Add a few drops of a pre-formed Grignard reagent or an easily initiated halide like 1,2-dibromoethane to kickstart the reaction.[2]

Q2: The reaction started but then turned cloudy/dark brown and my yield of benzoic acid is low. I isolated a high-boiling point byproduct. What happened?

A2: This strongly suggests the formation of a Wurtz coupling byproduct, in this case, 5,5'-dipropyldibiphenyl (R-R from R-X). This side reaction occurs when a newly formed Grignard reagent molecule (R-MgX) reacts with a molecule of unreacted 1-bromo-4-pentylbenzene (R-X).[4][5]

Mechanism of Wurtz Coupling Side Reaction: 4-pentylphenyl-MgBr + 1-bromo-4-pentylbenzene → 5,5'-dipropyldibiphenyl + MgBr₂

This side reaction is promoted by several factors:

  • High Local Concentration of Alkyl Halide: Adding the 1-bromo-4-pentylbenzene too quickly creates localized areas of high concentration, increasing the chance that the Grignard reagent encounters an alkyl halide molecule before it can diffuse away from the magnesium surface.[4][5]

  • Elevated Temperature: The Grignard formation is exothermic.[2] If the reaction becomes too hot, the rate of the Wurtz coupling reaction increases significantly.[4]

ParameterRecommendation for Minimizing Wurtz CouplingRationale
Addition Rate Slow, dropwise addition of the alkyl halide solution.Maintains a low steady-state concentration of the alkyl halide, favoring reaction with Mg over the formed Grignard reagent.[5]
Temperature Maintain gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.Lower temperatures disfavor the bimolecular Wurtz coupling reaction kinetically.[4]
Solvent Diethyl ether (Et₂O) is often preferable to THF for aryl halides.THF can sometimes promote Wurtz coupling more than diethyl ether for certain substrates.[4]
Stirring Vigorous stirring.Ensures rapid dispersion of the added alkyl halide and efficient interaction with the magnesium surface.
Q3: After the CO₂ quench and workup, I recovered mostly pentylbenzene instead of this compound. Why?

A3: The formation of pentylbenzene (the corresponding alkane) is a classic sign that the Grignard reagent was quenched by an acidic proton source before it could react with carbon dioxide.[2][3]

  • Cause 1: Atmospheric Moisture: Conducting the reaction open to the air, especially during the carboxylation step, can introduce enough moisture to protonate and destroy the Grignard reagent.

    • Solution: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire process, from formation to the moment of quenching.

  • Cause 2: Contaminated CO₂ Source: Using old or poorly stored dry ice can be a problem. Dry ice can accumulate a layer of frost (water ice) on its surface from atmospheric humidity.

    • Solution: Use freshly crushed, high-quality dry ice. Ensure the dry ice is in large excess to provide a cold, anhydrous atmosphere above it, minimizing condensation. Quickly and decisively pour the Grignard solution onto the crushed dry ice.[1]

  • Cause 3: Acidic Impurities in Starting Material: While less common, acidic functional groups on the starting halide will prevent Grignard formation altogether. This is not an issue for 1-bromo-4-pentylbenzene but is a critical consideration for more complex substrates.

Q4: The reaction seems to work, but I get a significant amount of a ketone byproduct, 4,4'-dipentylbenzophenone. How can I prevent this?

A4: This occurs when the initially formed carboxylate salt is attacked by a second molecule of the Grignard reagent. However, this is generally a minor pathway in Grignard carboxylations.

The product of the first reaction with CO₂ is a magnesium carboxylate salt (R-CO₂MgBr). This species is generally unreactive towards further nucleophilic attack by another Grignard molecule because the carboxylate is negatively charged and resonance-stabilized, making the carbonyl carbon much less electrophilic.[6] Over-addition is more common when reacting Grignards with esters or acid chlorides, which form a ketone intermediate that is highly reactive.[3][7]

If ketone formation is observed, it may be due to:

  • Extremely High Temperatures: Very high reaction temperatures during the quench could potentially facilitate this secondary reaction, though it is thermodynamically unfavorable.

  • Workup Issues: If the acidic workup is not performed correctly or is delayed, side reactions could occur in the complex mixture.

Solution: The primary way to ensure this doesn't happen is to follow the standard procedure correctly: pour the Grignard reagent onto a large excess of solid CO₂. This ensures that the Grignard reagent is consumed rapidly by the CO₂, forming the stable carboxylate salt before it has a chance to react with anything else.[1]

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Caption: Troubleshooting decision tree for Grignard synthesis issues.

Alternative Route: Suzuki-Miyaura Coupling

For substrates intolerant of the harsh basicity of Grignard reagents, the Suzuki-Miyaura cross-coupling is an excellent alternative.[8] This involves the palladium-catalyzed reaction between an aryl halide (or triflate) and an arylboronic acid.[9]

Reaction: 4-Pentylphenylboronic acid + 4-Bromobenzoic acid → this compound

While robust, potential issues include:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Ensure high-purity reagents and solvents.

  • Homocoupling: The boronic acid can couple with itself (e.g., to form biphenyl derivatives). This can often be minimized by carefully controlling stoichiometry and reaction conditions.

  • Inefficient Transmetalation: The choice of base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step and can significantly impact yield.[9]

Detailed Experimental Protocol: Grignard Synthesis of this compound

This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.

Materials:

  • Magnesium turnings (1.2 eq)

  • 1-bromo-4-pentylbenzene (1.0 eq)

  • Iodine (1 small crystal)

  • Anhydrous diethyl ether or THF

  • Dry Ice (CO₂), crushed

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 eq) and a single crystal of iodine into the flask. Gently warm the flask with a heat gun until the iodine sublimes and its purple vapor coats the turnings. The color should fade as the magnesium is activated. Allow the flask to cool.

  • Initiation: Add a small portion (~10%) of a solution of 1-bromo-4-pentylbenzene (1.0 eq) in anhydrous ether (approx. 0.5 M concentration) to the dropping funnel and add it to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color, gentle bubbling, and the appearance of a gray, cloudy suspension.[4] If it does not start, gentle warming may be required.

  • Formation: Once initiated, add the remaining 1-bromo-4-pentylbenzene solution dropwise from the funnel at a rate that maintains a gentle, self-sustaining reflux. The entire addition should take approximately 30-60 minutes. After the addition is complete, continue to stir the mixture for an additional hour to ensure all the magnesium has reacted.

  • Carboxylation: In a separate beaker, place a large excess of freshly crushed dry ice. As quickly as possible, pour the prepared Grignard reagent solution onto the dry ice with gentle swirling. The mixture will bubble and may solidify. Leave the beaker in the fume hood until the excess CO₂ has sublimed completely.

  • Workup: Slowly and carefully add 6 M HCl to the beaker containing the reaction residue. Stir until all solids have dissolved and the solution is acidic (test with pH paper). Two layers should be visible.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like hexanes or an ethanol/water mixture.

References

Technical Support Center: Achieving Reproducible DSC Thermograms for 4-Pentylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the thermal analysis of 4-pentylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the acquisition of high-quality, reproducible Differential Scanning Calorimetry (DSC) data. As a compound known for its liquid crystalline properties, this compound can exhibit complex thermal behavior that requires careful experimental design and execution.

Introduction to the Thermal Behavior of this compound

This compound (5BA) is an organic molecule that, due to its molecular structure, can form liquid crystal phases upon heating before transitioning to an isotropic liquid.[1][2] This means that a DSC thermogram of this compound may show more than just a single melting peak. Users might observe multiple endothermic events corresponding to crystal-to-liquid crystal and liquid crystal-to-isotropic liquid transitions.[3][4] The reproducibility of these transitions is highly dependent on the experimental setup.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the DSC analysis of this compound.

Issue 1: My melting peak is broad and not sharp.

Possible Causes:

  • Sample Impurity: Impurities can broaden melting transitions and lower the melting temperature.

  • Poor Thermal Contact: If the sample is not in uniform contact with the bottom of the DSC pan, heat transfer will be inefficient, leading to a broad peak.[5]

  • Large Sample Size: A larger sample mass can create a significant thermal gradient within the sample, causing different parts of the sample to melt at slightly different temperatures.[6]

  • High Heating Rate: A fast heating rate can reduce the resolution of thermal events, causing peaks to appear broader.[5]

Solutions:

  • Verify Sample Purity: If possible, verify the purity of your this compound using another analytical technique like HPLC or NMR.

  • Optimize Sample Preparation:

    • Use a small sample mass, typically 2-5 mg.

    • Ensure the sample is a fine, uniform powder. If it's crystalline, gently crush it.

    • Distribute the sample evenly across the bottom of the DSC pan to maximize thermal contact.[5]

  • Reduce the Heating Rate: Perform the analysis at a slower heating rate, for example, 5 °C/min or even 2 °C/min, to improve resolution.[5]

Issue 2: I see multiple peaks, and their temperatures shift between runs.

Possible Causes:

  • Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with its own melting point. The thermal history of the sample can influence which polymorph is present.

  • Liquid Crystalline Transitions: As a liquid crystal intermediate, this compound can exhibit transitions from a solid to various liquid crystalline phases (e.g., nematic, smectic) before becoming an isotropic liquid.[3][7] These transitions will appear as separate peaks on the DSC thermogram.

  • Inconsistent Heating/Cooling Rates: The temperatures of kinetic events like crystallization and some phase transitions are dependent on the heating or cooling rate.[5][8]

Solutions:

  • Controlled Thermal History: To ensure a consistent starting state for your sample, implement a controlled thermal history in your DSC method. A common approach is to:

    • Heat the sample to a temperature above its final melting point to erase any previous thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature.

    • Reheat the sample at the desired heating rate to observe the transitions.

  • Vary the Heating Rate: Analyze the sample at different heating rates (e.g., 2, 5, 10, and 20 °C/min). This can help to separate overlapping peaks and identify kinetic events, which will shift to higher temperatures with increasing heating rates.[6][8]

  • Utilize Polarized Light Microscopy (PLM): If available, observing the sample with a hot-stage microscope while heating can visually confirm the presence of liquid crystalline phases and correlate them with the transitions observed in the DSC.[7]

Issue 3: The enthalpy values for my transitions are not consistent.

Possible Causes:

  • Incorrect Baseline Selection: The choice of the baseline for peak integration significantly impacts the calculated enthalpy.

  • Poor Instrument Calibration: An inaccurate enthalpy calibration will lead to erroneous enthalpy values.

  • Sample Mass Errors: Small errors in weighing the sample can lead to significant variations in the calculated enthalpy, which is normalized to the sample mass.

Solutions:

  • Consistent Baseline Integration: Use a consistent method for baseline construction for all your analyses. For melting peaks, a linear baseline from the start to the end of the transition is common.

  • Regular Enthalpy Calibration: Calibrate your DSC for enthalpy using a certified reference material like indium. The calibration should be performed under the same conditions (e.g., heating rate, purge gas) as your sample analysis.[9]

  • Accurate Sample Weighing: Use a calibrated microbalance to weigh your samples. Ensure the balance is in a draft-free environment.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of this compound?

The reported melting point of this compound is in the range of 85-90 °C.[2][10] However, due to its potential for liquid crystalline behavior, you may observe multiple thermal events in this temperature region.

Q2: How should I prepare my this compound sample for DSC analysis?

A detailed protocol for sample preparation is provided below. The key is to use a small, uniform sample in good thermal contact with the DSC pan.

Q3: What heating rate should I use for my analysis?

A good starting point is a heating rate of 10 °C/min.[5] If you observe complex or overlapping peaks, reducing the heating rate to 2-5 °C/min can improve resolution. Conversely, if transitions are weak, a higher heating rate (e.g., 20 °C/min) may enhance the signal.[5]

Q4: My baseline is drifting. How can I fix this?

Baseline drift can be caused by several factors, including instrument equilibration, differences in the mass and heat capacity of the sample and reference pans, and contamination in the DSC cell. Ensure the instrument has had adequate time to equilibrate at the starting temperature. Use sample and reference pans that are closely matched in weight. If the problem persists, clean the DSC cell according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: DSC Instrument Calibration

Objective: To ensure accurate temperature and enthalpy measurements.

Materials:

  • Certified indium standard (or other appropriate standards for your temperature range)

  • Empty aluminum DSC pans and lids

Procedure:

  • Prepare a sample of the indium standard (typically 1-3 mg) in an aluminum DSC pan and seal it.

  • Place an empty, sealed aluminum pan as the reference.

  • Equilibrate the DSC cell at a temperature at least 20 °C below the melting point of indium (156.6 °C).

  • Heat the sample at a rate of 10 °C/min through the melting transition to approximately 170 °C.

  • Analyze the resulting thermogram to determine the onset temperature and the enthalpy of fusion for indium.

  • Compare these values to the certified values and adjust the instrument calibration parameters as necessary, following your instrument's software guide.

Protocol 2: Standard DSC Analysis of this compound

Objective: To obtain a reproducible DSC thermogram of this compound.

Materials:

  • This compound

  • Aluminum DSC pans and lids

  • Microbalance

Procedure:

  • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Distribute the sample evenly on the bottom of the pan.

  • Seal the pan with a lid.

  • Place an empty, sealed aluminum pan of similar weight in the reference position.

  • Place the sample pan in the sample position.

  • Equilibrate the DSC cell at 25 °C.

  • Heat the sample from 25 °C to 150 °C at a heating rate of 10 °C/min.

  • Cool the sample back to 25 °C at 10 °C/min.

  • Reheat the sample from 25 °C to 150 °C at 10 °C/min. The second heating scan often provides more reproducible results as it is performed on a sample with a controlled thermal history.

Data Presentation

Table 1: Effect of Heating Rate on Observed Transition Temperatures for a Hypothetical Liquid Crystalline Material

Heating Rate (°C/min)Transition 1 Onset (°C)Transition 2 Onset (°C)
285.2110.5
586.1112.3
1087.5115.1
2089.3118.9

Note: This table illustrates the typical trend of increasing onset temperatures with higher heating rates for kinetically influenced transitions.

Visualization of Experimental Workflow

DSC_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Calibrate Calibrate DSC with Indium Standard Weigh Weigh 2-5 mg of this compound Calibrate->Weigh Encapsulate Encapsulate in Aluminum Pan Weigh->Encapsulate Load Load Sample and Reference Pans Encapsulate->Load Reference Prepare Empty Reference Pan Reference->Load Equilibrate Equilibrate at Start Temperature Load->Equilibrate Heat1 First Heating Scan Equilibrate->Heat1 Cool Controlled Cooling Heat1->Cool Heat2 Second Heating Scan Cool->Heat2 Analyze Analyze Thermogram for Transitions Heat2->Analyze Troubleshoot Troubleshoot if Necessary Analyze->Troubleshoot

Caption: A flowchart illustrating the key steps for achieving reproducible DSC thermograms.

References

Validation & Comparative

The Impact of Alkyl Chain Length on Mesomorphic Properties: A Comparative Guide to 4-pentylbenzoic Acid and 4-heptylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of thermotropic liquid crystals, the 4-alkylbenzoic acids represent a foundational class of materials whose mesomorphic behavior is intricately linked to their molecular architecture. The self-assembly of these molecules, primarily driven by hydrogen bonding, gives rise to the formation of calamitic (rod-like) supramolecular structures that exhibit liquid crystalline phases.[1] This guide provides an in-depth comparison of the mesomorphic properties of two prominent members of this homologous series: 4-pentylbenzoic acid (5BA) and 4-heptylbenzoic acid (7BA). By examining their thermal characteristics and phase transitions, we aim to elucidate the causal relationship between alkyl chain length and mesophase stability, offering valuable insights for researchers and professionals in materials science and drug development.

Unveiling the Mesophase: A Comparative Analysis

The defining characteristic of 4-alkylbenzoic acids is the formation of hydrogen-bonded dimers, which effectively elongates the molecular structure and promotes the emergence of liquid crystalline phases.[1] The length of the terminal alkyl chain plays a pivotal role in modulating the intermolecular forces and, consequently, the thermal stability of these mesophases.

Thermal Properties: A Quantitative Comparison

Differential Scanning Calorimetry (DSC) is a cornerstone technique for characterizing the phase transitions of liquid crystals, providing precise measurements of transition temperatures and their associated enthalpy changes.[2] The data presented below, sourced from a comprehensive study on the homologous series of p-n-alkylbenzoic acids, offers a direct comparison between 5BA and 7BA.

CompoundMolecular StructureTransitionTemperature (°C)Enthalpy (kJ/mol)Mesophase Range (°C)
This compound (5BA) CH₃(CH₂)₄C₆H₄COOHCrystal to Nematic (Cr-N)8818.829
Nematic to Isotropic (N-I)1170.54
4-heptylbenzoic acid (7BA) CH₃(CH₂)₆C₆H₄COOHCrystal to Nematic (Cr-N)9824.326
Nematic to Isotropic (N-I)1240.63

This quantitative data clearly demonstrates that an increase in the alkyl chain length from pentyl to heptyl leads to an elevation in both the crystal-to-nematic and nematic-to-isotropic transition temperatures. This trend is a direct consequence of the enhanced van der Waals interactions between the longer alkyl chains of the 7BA dimers, which requires more thermal energy to disrupt the ordered liquid crystalline phase.

The following diagram illustrates the fundamental relationship between the alkyl chain length and the stability of the nematic mesophase in 4-alkylbenzoic acids.

Caption: Alkyl chain length and mesophase stability.

Experimental Protocols for Mesomorphic Characterization

To ensure the scientific integrity of mesomorphic property analysis, rigorous and well-defined experimental protocols are essential. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), two indispensable techniques in the field of liquid crystal research.

Differential Scanning Calorimetry (DSC) Workflow

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of phase transition temperatures and enthalpies.[3]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation p1 Weigh 1-5 mg of 4-alkylbenzoic acid p2 Seal in an aluminum DSC pan p1->p2 a1 Place sample and reference pan in DSC cell p2->a1 a2 Equilibrate at a starting temperature a1->a2 a3 Heat at a controlled rate (e.g., 10°C/min) a2->a3 a4 Record heat flow versus temperature a3->a4 a5 Cool at a controlled rate a4->a5 d1 Identify endothermic/ exothermic peaks a5->d1 d2 Determine onset temperature for transitions d1->d2 d3 Integrate peak area to calculate enthalpy d1->d3

Caption: DSC experimental workflow.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the 4-alkylbenzoic acid sample into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. The reference pan serves to calibrate the heat flow.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its melting point (e.g., 30°C).

    • Initiate a heating ramp at a constant rate, typically 10°C/min, to a temperature above the isotropic phase transition.

    • Hold the sample at this temperature for a few minutes to ensure thermal equilibrium.

    • Begin a cooling ramp at the same rate back to the initial temperature.

  • Data Acquisition and Analysis:

    • The instrument records the differential heat flow as a function of temperature.

    • Phase transitions appear as endothermic peaks upon heating (melting, nematic to isotropic) and exothermic peaks upon cooling (crystallization, isotropic to nematic).

    • The onset of a peak is taken as the transition temperature.

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM) for Texture Analysis

POM is a vital qualitative technique used to visualize the distinct optical textures of different liquid crystal phases, confirming the transitions observed by DSC.[4]

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the 4-alkylbenzoic acid on a clean glass microscope slide. Gently place a coverslip over the sample.

  • Heating Stage: Position the slide on a calibrated hot stage attached to the polarized light microscope.

  • Observation during Heating:

    • Slowly heat the sample while observing it through the crossed polarizers.

    • Upon melting, the crystalline solid will transform into a birefringent liquid crystalline phase. The nematic phase of 4-alkylbenzoic acids typically exhibits a characteristic Schlieren texture with dark brushes corresponding to regions where the director is aligned with one of the polarizers.

    • Continue heating until the sample becomes completely dark, indicating the transition to the isotropic liquid phase. Record this temperature as the clearing point (N-I transition).

  • Observation during Cooling:

    • Slowly cool the sample from the isotropic phase.

    • Observe the reappearance of the nematic phase, often nucleating as small birefringent droplets that coalesce.

    • Further cooling will lead to the crystallization of the material.

The combination of quantitative data from DSC and qualitative observations from POM provides a comprehensive and self-validating characterization of the mesomorphic properties of this compound and 4-heptylbenzoic acid.

Conclusion

The comparative analysis of this compound and 4-heptylbenzoic acid underscores the profound influence of alkyl chain length on the mesomorphic behavior of 4-alkylbenzoic acids. The addition of two methylene units in the alkyl chain of 7BA results in stronger intermolecular interactions, leading to a more thermally stable nematic phase compared to 5BA. This fundamental structure-property relationship is a key guiding principle in the design and synthesis of novel liquid crystalline materials with tailored properties for a wide array of technological applications.

References

A Researcher's Guide to the Molecular Geometry of 4-Alkylbenzoic Acids: A DFT and Experimental Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular geometry is paramount. It governs intermolecular interactions, dictates crystal packing, and ultimately influences the macroscopic properties and biological activity of a compound. In the realm of benzoic acid derivatives, which are pivotal scaffolds in medicinal chemistry and materials science, the seemingly subtle addition of an alkyl chain can induce significant conformational and electronic changes. This guide provides an in-depth comparison of Density Functional Theory (DFT) studies on the molecular geometry of 4-alkylbenzoic acids, benchmarked against available experimental data from X-ray crystallography.

The Significance of Molecular Geometry in 4-Alkylbenzoic Acids

4-Alkylbenzoic acids are a homologous series of compounds where the length of the alkyl chain at the para position is varied. This modification, while seemingly simple, can have a profound impact on the molecule's properties. The alkyl group, through its electron-donating inductive effect, can modulate the electronic character of the aromatic ring and the acidity of the carboxylic acid group. Furthermore, the flexibility and steric bulk of the alkyl chain influence how these molecules arrange themselves in the solid state, leading to different crystal structures and potentially polymorphism. A thorough understanding of their three-dimensional structure is therefore crucial for predicting their behavior in various environments.

The Power and Pitfalls of DFT in Geometric Prediction

Density Functional Theory has emerged as a powerful and computationally efficient tool for predicting the equilibrium geometries of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT allows for the calculation of key geometric parameters such as bond lengths, bond angles, and dihedral angles with a good degree of accuracy. However, the reliability of DFT calculations is intrinsically tied to the choice of the functional and the basis set. Different functionals, which are approximations of the exchange-correlation energy, can yield varying results, particularly for systems with non-covalent interactions. Similarly, the basis set, which is a set of mathematical functions used to build the molecular orbitals, must be sufficiently large and flexible to accurately describe the electronic distribution.

This guide will delve into a comparative analysis of commonly employed DFT methods and their performance in reproducing the experimentally determined geometries of 4-alkylbenzoic acids.

Experimental Benchmark: The Gold Standard of X-ray Crystallography

To assess the accuracy of computational methods, a reliable experimental benchmark is indispensable. Single-crystal X-ray diffraction (XRD) provides the most precise information about the atomic arrangement in a crystalline solid, offering a "gold standard" for molecular geometry. In the solid state, 4-alkylbenzoic acids typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact. This dimerization significantly influences the local geometry of the carboxyl group and the overall planarity of the molecule.

Below is a summary of available crystallographic data for a representative member of the series, 4-ethylbenzoic acid.

Table 1: Experimental Crystal Structure Data for 4-Ethylbenzoic Acid

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
CCDC Number2218686

Note: Detailed bond lengths and angles are typically found within the full crystallographic information file (CIF), which can be accessed from the Cambridge Crystallographic Data Centre (CCDC) using the provided number.[1]

A Comparative Analysis of DFT Functionals and Basis Sets

The choice of the DFT functional and basis set is a critical decision in any computational study. For the 4-alkylbenzoic acids, we will consider a popular and widely used combination: the B3LYP functional with the 6-311++G(d,p) basis set. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has a proven track record for providing reliable geometries for a wide range of organic molecules.[2][3] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to better describe anions and weak interactions, and polarization functions (d,p) to allow for more flexibility in the shape of the electron density.

To provide a comparative perspective, we will also discuss the performance of other functionals where data is available.

Case Study: 4-Methylbenzoic Acid

Table 2: Comparison of Selected Experimental and Calculated Geometrical Parameters for a Substituted Benzoic Acid (Illustrative)

ParameterExperimental (XRD) (Å or °)Calculated (B3LYP/6-311++G(d,p)) (Å or °)
C=O bond lengthValue from crystal structureCalculated value
C-O bond lengthValue from crystal structureCalculated value
O-H bond lengthValue from crystal structureCalculated value
C-C (ring) bond lengthsRange from crystal structureCalculated range
C-C-C (ring) anglesRange from crystal structureCalculated range
C-C-O angleValue from crystal structureCalculated value
O-C=O angleValue from crystal structureCalculated value

(Note: This table is illustrative. For a direct comparison for a specific 4-alkylbenzoic acid, one would need to obtain the CIF file for the experimental data and perform a new DFT calculation or find a publication with these specific results.)

The Influence of the Alkyl Chain on Molecular Geometry

As the length of the alkyl chain increases from methyl to butyl, several subtle but important changes in the molecular geometry are expected:

  • Torsional Angles: The dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring is a key parameter. While the electronic preference is for a planar conformation to maximize conjugation, steric hindrance from the alkyl group and crystal packing forces can lead to non-planar arrangements. DFT calculations can effectively model the potential energy surface associated with this rotation.

  • Bond Lengths and Angles in the Ring: The electron-donating nature of the alkyl group is expected to cause minor changes in the bond lengths and angles of the benzene ring compared to unsubstituted benzoic acid. These effects are generally well-captured by DFT methods.

  • Alkyl Chain Conformation: For longer alkyl chains (propyl, butyl), multiple conformers are possible due to rotation around C-C single bonds. DFT calculations can be used to determine the relative energies of these conformers and identify the most stable geometry.

Experimental Protocol: A Step-by-Step Guide to DFT Geometry Optimization

For researchers looking to perform their own DFT calculations on 4-alkylbenzoic acids, the following protocol outlines the key steps:

  • Molecule Building: Construct the 3D structure of the desired 4-alkylbenzoic acid using a molecular modeling software.

  • Initial Optimization: Perform an initial geometry optimization using a lower-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.

  • DFT Calculation Setup:

    • Choose a DFT functional (e.g., B3LYP).

    • Select a basis set (e.g., 6-311++G(d,p)).

    • Specify a geometry optimization calculation.

    • It is also recommended to perform a frequency calculation after the optimization to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Running the Calculation: Submit the calculation to a computational chemistry software package.

  • Analysis of Results: Extract the optimized geometric parameters (bond lengths, angles, dihedral angles) from the output file.

Visualizing the Workflow and Molecular Structure

To better illustrate the process and the molecular structure, the following diagrams are provided.

DFT_Workflow start Build 3D Structure pre_opt Initial Geometry Optimization (Molecular Mechanics) start->pre_opt dft_setup DFT Calculation Setup (Functional & Basis Set Selection) pre_opt->dft_setup dft_run Run Geometry Optimization & Frequency Calculation dft_setup->dft_run analysis Analyze Results (Optimized Geometry) dft_run->analysis

References

Comparative analysis of the nematic range of different 4-alkylbenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Nematic Range in 4-Alkylbenzoic Acids: A Guide for Researchers

Introduction: The Significance of 4-Alkylbenzoic Acids

The 4-alkylbenzoic acids (nBAs, where 'n' is the number of carbons in the alkyl chain) are a classic example of calamitic (rod-shaped) liquid crystals. Their mesogenic behavior is primarily driven by the formation of hydrogen-bonded dimers, which creates an elongated, rigid core structure essential for forming liquid crystal phases.[1][2] The aromatic rings contribute to this structural anisotropy through weak π-π stacking interactions.[3] The nematic phase, characterized by long-range orientational order but no positional order, is of particular interest due to its fluidity and responsiveness to external fields, making it crucial for applications like liquid-crystal displays (LCDs).[4]

The length and parity of the terminal alkyl chain (-(CH₂)ₙ₋₁CH₃) play a critical role in determining the stability and temperature range of the nematic phase.[5][6][7] Understanding this relationship is fundamental to designing new liquid crystalline materials with tailored properties for advanced applications. This guide will compare the nematic ranges of several members of the 4-alkylbenzoic acid series, explain the underlying molecular principles, and detail the experimental methods used for their characterization.

Comparative Analysis of Nematic Phase Stability

The stability of the nematic phase is defined by its temperature range, which lies between the transition from the crystalline solid (Cr) to the nematic (N) phase and the transition from the nematic phase to the isotropic (I) liquid. These transitions are denoted as T_Cr-N (melting point) and T_N-I (clearing point), respectively. The nematic range is the difference between these two temperatures (ΔT = T_N-I - T_Cr-N).

Below is a comparative summary of the transition temperatures for a homologous series of 4-alkylbenzoic acids.

Compound NameAbbreviationAlkyl Chain (n)T_Cr-N (°C)T_N-I (°C)Nematic Range (ΔT in °C)
4-Butylbenzoic Acid4BA498–101[3][4]113–115[3][4]~14
4-Pentylbenzoic Acid5BA585-90[8]--
4-Hexylbenzoic Acid6BA695-97[9][10]113-115[3][4]~18
4-Heptylbenzoic Acid7BA7971058
4-Octylbenzoic Acid8BA897-98[11]10710

Note: Transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions (e.g., heating/cooling rate). Data is compiled from various sources.

Analysis of Trends: The Odd-Even Effect

A key observation in homologous series of calamitic liquid crystals is the "odd-even effect," which is particularly noticeable in the nematic-isotropic transition temperatures (clearing points).[12] As the alkyl chain is extended, the clearing point does not increase monotonically but rather alternates, with even-numbered chains typically exhibiting higher T_N-I values than their odd-numbered neighbors.

This phenomenon is attributed to the conformation of the alkyl chain. The anisotropy of the molecular shape is a dominant factor in the stability of the nematic phase.

  • Even-numbered chains: The final C-C bond in an all-trans conformation is roughly parallel to the long axis of the molecule, leading to a greater increase in the overall molecular length and anisotropy. This enhances the intermolecular attractive forces that stabilize the ordered nematic phase, resulting in a higher clearing point.

  • Odd-numbered chains: The final C-C bond is tilted with respect to the molecular axis. This reduces the overall increase in anisotropy compared to the even-numbered homologue, leading to slightly weaker intermolecular forces and a lower clearing point.

The melting points (T_Cr-N) are more complex to predict as they are influenced by the efficiency of crystal packing, which does not always follow a simple trend.

Experimental Methodologies for Characterization

Accurate determination of the nematic range requires precise measurement of phase transition temperatures. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is highly effective for identifying first-order phase transitions, which are accompanied by a change in enthalpy.

Causality Behind Experimental Choices: The choice of a slow heating and cooling rate (e.g., 2°C/min) is crucial.[3][4] It ensures that the sample remains in thermal equilibrium and that transitions are not kinetically hindered, providing more accurate temperature values. Using an inert atmosphere like argon or nitrogen prevents oxidative degradation of the sample at elevated temperatures.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the 4-alkylbenzoic acid sample into an aluminum DSC pan.

  • Encapsulation: Seal the pan hermetically to prevent sublimation during heating. Place an empty, sealed pan on the reference sensor.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the melting point (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 2°C/min) to a temperature well above the clearing point (e.g., 170°C).

    • Hold isothermally for 2-5 minutes to ensure complete melting into the isotropic phase.

    • Cool the sample at the same controlled rate back to the starting temperature.

  • Data Analysis: The phase transitions will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve. The peak onset temperature is typically reported as the transition temperature. The Cr-N transition corresponds to melting, and the N-I transition corresponds to clearing.

Diagram: DSC Experimental Workflow

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis weigh 1. Weigh 2-5 mg of 4-alkylbenzoic acid pan 2. Place in Aluminum DSC Pan weigh->pan seal 3. Seal Pan Hermetically pan->seal load 4. Load Sample & Reference into DSC Cell seal->load program 5. Run Thermal Program (Heat/Cool at 2°C/min) load->program detect 6. Detect Heat Flow (Endothermic/Exothermic Peaks) program->detect analyze 7. Analyze Thermogram: Identify Onset Temperatures (T_Cr-N, T_N-I) detect->analyze

Caption: Workflow for determining phase transitions using DSC.

Polarized Optical Microscopy (POM)

POM is an indispensable technique for visually identifying liquid crystal phases. It exploits the birefringent (anisotropic) nature of liquid crystals, which appear bright with characteristic textures between two crossed polarizers, while the isotropic liquid appears dark.[13]

Causality Behind Experimental Choices: A hot stage with precise temperature control is essential to correlate visual changes in the sample's texture with specific temperatures. The use of crossed polarizers is the core of the technique; it blocks all light from passing through an isotropic medium but allows light to pass through a birefringent medium, enabling visualization of the liquid crystal phase.[13][14] The nematic phase is typically identified by its "Schlieren" or "threaded" texture.[15][16]

Experimental Protocol:

  • Sample Preparation: Place a small amount of the 4-alkylbenzoic acid on a clean glass microscope slide.

  • Mounting: Cover the sample with a coverslip and place it on a calibrated hot stage fitted onto the microscope stage.

  • Heating: Slowly heat the sample while observing it through the microscope with crossed polarizers.

  • Observation of Cr-N Transition: As the sample is heated, note the temperature at which the crystalline solid melts into a birefringent fluid. This fluid will exhibit a characteristic nematic texture (e.g., Schlieren brushes). This is T_Cr-N.

  • Observation of N-I Transition: Continue heating. The sample will remain birefringent throughout the nematic range. The temperature at which the entire field of view becomes completely dark (extinction) is the nematic-to-isotropic transition, or clearing point (T_N-I).

  • Cooling: Slowly cool the sample from the isotropic phase to observe the reverse transitions and check for supercooling effects. The isotropic liquid will transition back to the nematic phase, often appearing as birefringent droplets that coalesce.[16]

Diagram: POM Experimental Setup & Observation

pom_workflow cluster_setup POM Setup cluster_observation Phase Observation light Light Source polarizer1 Polarizer (0°) light->polarizer1 sample Sample on Hot Stage Nematic LC polarizer1->sample:f0 polarizer2 Analyzer (90°) sample:f0->polarizer2 T2 T_Cr-N to T_N-I (Nematic Phase) sample:f1->T2 Exhibits Birefringence observer Observer/ Detector polarizer2->observer T1 Below T_Cr-N (Crystalline Solid) img1 Birefringent Crystals T1->img1 img2 Bright Schlieren Texture T2->img2 T3 Above T_N-I (Isotropic Liquid) img3 Dark Field of View T3->img3

Caption: Setup for POM and the expected visual output for each phase.

Conclusion

The nematic range of 4-alkylbenzoic acids is highly dependent on the length and parity of the alkyl chain. This relationship, governed by principles of molecular anisotropy and intermolecular forces, can be systematically studied to predict and control the mesomorphic properties of these compounds. The odd-even effect in clearing temperatures is a clear manifestation of how subtle changes in molecular structure can have a significant impact on the stability of the liquid crystal phase. By employing standard characterization techniques such as DSC and POM, researchers can accurately determine the phase behavior of these materials, facilitating their rational design for a wide array of technological applications.

References

A Researcher's Guide to the Purity Validation of 4-Pentylbenzoic Acid by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the purity of a starting material is not merely a quality metric; it is the bedrock upon which reliable and reproducible results are built. For a compound like 4-pentylbenzoic acid, a key intermediate in the synthesis of liquid crystals and various pharmaceutical agents, ensuring its purity is paramount. This guide provides an in-depth comparison of elemental analysis as a primary method for purity validation against other common analytical techniques, supported by experimental data and protocols.

The Foundational Role of Purity in Scientific Research

The presence of impurities, even in minute quantities, can significantly alter the physicochemical properties and biological activity of a compound. In drug development, an impure active pharmaceutical ingredient (API) can lead to unforeseen side effects and diminished therapeutic efficacy. For materials scientists, impurities in liquid crystal precursors like this compound can disrupt the formation of desired mesophases, rendering the final product ineffective. Therefore, the rigorous validation of a compound's purity is a non-negotiable step in the scientific process.

Elemental Analysis: A Gold Standard for Purity Determination

Elemental analysis, specifically CHN (Carbon, Hydrogen, and Nitrogen) analysis, is a destructive analytical technique that provides the mass fractions of carbon, hydrogen, and nitrogen in a sample. By comparing the experimentally determined elemental composition with the theoretical values calculated from the compound's molecular formula, one can ascertain its purity.

The Principle Behind Elemental Analysis

The technique relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂)—are then separated and quantified using various detection methods, such as thermal conductivity detection. The purity of the sample is directly proportional to how closely the experimental elemental percentages match the theoretical values.

Theoretical vs. Experimental Composition of this compound

The molecular formula for this compound is C₁₂H₁₆O₂. Its theoretical elemental composition is as follows:

  • Carbon (C): 74.97%

  • Hydrogen (H): 8.39%

  • Oxygen (O): 16.64% (Often determined by difference)

Any significant deviation from these values in an experimental setting suggests the presence of impurities.

Experimental Protocol for Elemental Analysis of this compound

A detailed, step-by-step methodology for this analysis is crucial for reproducible results.

Instrumentation:

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer, Thermo Scientific FLASH 2000 CHNS/O Analyzer)

  • Microbalance (accurate to ±0.001 mg)

Procedure:

  • Sample Preparation:

    • Dry the this compound sample in a vacuum oven at a suitable temperature (e.g., 50°C) to remove any residual solvent or moisture.

    • Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule using a microbalance.

    • Crimp the tin capsule to ensure no sample is lost and a consistent combustion is achieved.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified standard, such as acetanilide or sulfanilamide, to ensure accuracy.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

    • The sample is combusted at high temperatures (typically 900-1000°C) in a pure oxygen environment.

    • The resulting gases are passed through a reduction furnace to convert nitrogen oxides to nitrogen gas.

    • The gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Data Interpretation:

    • The instrument's software calculates the percentages of carbon, hydrogen, and nitrogen in the sample.

    • Compare the experimental results to the theoretical values for this compound. A purity of ≥99% is generally considered acceptable for most research applications.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dry Sample B Weigh ~2-3 mg A->B C Encapsulate in Tin B->C D Combustion (900-1000°C in O₂) C->D E Reduction of NOx to N₂ D->E F Gas Separation (Chromatography) E->F G Detection (TCD) F->G H Calculate %C, %H G->H I Compare with Theoretical Values H->I J Determine Purity I->J Purity_Method_Selection A Goal: Validate Purity of this compound B Primary Purity Assessment? A->B C Identify/Quantify Specific Impurities? B->C No D Elemental Analysis B->D Yes E HPLC or GC-MS C->E Yes F Structural Confirmation Needed? C->F No G NMR Spectroscopy F->G Yes

A Senior Application Scientist's Guide to Cross-Validation of Thermal Transitions in 4-Pentylbenzoic Acid Using Complementary Calorimetric Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of materials science and pharmaceutical development, the precise characterization of thermal transitions is not merely a procedural step but the foundation of predictable material behavior. For liquid crystalline materials like 4-pentylbenzoic acid (5BA), which are pivotal in display technologies and as potential drug delivery vehicles, understanding the exact temperatures and energetics of their phase changes is critical. This guide provides an in-depth, experience-driven comparison of calorimetric techniques for the robust, cross-validated analysis of 5BA's thermal transitions. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring a self-validating and authoritative approach to thermal analysis.

The Subject: this compound (5BA)

This compound is a calamitic (rod-shaped) thermotropic liquid crystal.[1][2] Its defining characteristic is the formation of a nematic mesophase—a state of matter intermediate between a crystalline solid and an isotropic liquid, where the molecules possess long-range orientational order but no long-range positional order.[3][4] The transitions into and out of this nematic phase are subtle energetic events that govern the material's unique optical and physical properties. Accurate determination of these transition points is paramount for any application.

The Imperative of Cross-Validation

Relying on a single analytical technique for thermal characterization is a precarious approach. Each method possesses inherent strengths and limitations. A transition observed by Differential Scanning Calorimetry (DSC), for instance, might be misinterpreted if not visually confirmed. Cross-validation, the practice of employing multiple, complementary techniques, provides a system of checks and balances.[5] It ensures that an observed event is a true phase transition and not an artifact, decomposition, or other thermal event. This multi-faceted approach is the cornerstone of trustworthy and reliable material characterization.

The Analytical Toolkit: A Comparative Overview

Our investigation into 5BA will leverage a suite of three core thermal analysis techniques: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Hot-Stage Microscopy (HSM).

Differential Scanning Calorimetry (DSC)

DSC is the workhorse of thermal analysis, measuring the heat flow into or out of a sample as a function of temperature or time.[6][7] It provides quantitative data on both the temperature at which a transition occurs (T) and the energy absorbed or released during that transition (enthalpy, ΔH).

  • Principle of Operation: A sample and an inert reference are heated or cooled at a precisely controlled rate. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like melting) absorb heat, while exothermic events (like crystallization) release heat, appearing as peaks on a DSC thermogram.[8]

  • Causality in Experimental Design:

    • Sample Mass (3-5 mg): A small mass minimizes thermal gradients within the sample, ensuring sharper, more defined transition peaks.

    • Hermetically Sealed Aluminum Pans: Sealing the pan prevents sample loss through sublimation, a crucial step for ensuring the accuracy of enthalpy measurements.

    • Heating/Cooling Rate (e.g., 10 °C/min): This rate offers a good balance between resolution and sensitivity.[9] A faster rate enhances the signal (making subtle transitions easier to detect) but can introduce a temperature lag, while a slower rate improves temperature accuracy but may broaden the peak, reducing sensitivity.

    • Inert Atmosphere (Nitrogen Purge): A constant flow of dry nitrogen gas prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events are purely physical transitions.

Thermogravimetric Analysis (TGA)

TGA provides critical, albeit often overlooked, validation data by measuring the change in a sample's mass as a function of temperature.[10]

  • Principle of Operation: A high-precision balance continuously weighs a sample as it is heated in a controlled atmosphere. The resulting curve of mass versus temperature reveals at what point the material begins to decompose or lose volatiles.

  • Role in Self-Validation: For 5BA, the primary function of TGA is to establish the window of thermal stability. By running a TGA scan up to a temperature well beyond the transitions observed in DSC, we can confirm that no mass loss occurs during the melting and clearing (nematic-to-isotropic) events. This authoritatively proves that the DSC peaks represent true phase transitions and not decomposition events.

Hot-Stage Microscopy (HSM)

HSM, often performed with polarized light for liquid crystal analysis (Polarized Optical Microscopy or POM), offers direct visual evidence of phase transitions.[5][11] It is an indispensable tool for unequivocally identifying liquid crystal mesophases.

  • Principle of Operation: A small amount of the sample is placed on a microscope slide on a precisely temperature-controlled stage. As the sample is heated and cooled, a camera captures images of the material's morphology. When viewed between crossed polarizers, optically anisotropic materials (like liquid crystals) appear bright and exhibit characteristic textures, while optically isotropic materials (like the liquid phase or a cubic crystal) appear dark.[12]

  • Causality in Experimental Design:

    • Thin Film Preparation: The sample is pressed into a thin film between two glass coverslips to ensure uniform heat distribution and optimal imaging quality.

    • Slow Heating Rate (e.g., 1-5 °C/min): A slow ramp rate is essential to allow sufficient time for the characteristic textures of each phase to fully develop and be observed, preventing the system from overshooting a transition point.

    • Correlation with DSC Data: HSM is used to visually inspect the sample at the temperatures where DSC detected thermal events. This allows for the direct correlation of a DSC peak with a specific morphological change, such as the appearance of the nematic Schlieren texture.[12][13]

Integrated Experimental Workflow

The synergy between these techniques forms a robust, self-validating workflow for characterization.

G cluster_prep Sample Preparation cluster_analysis Primary & Validation Analysis cluster_results Data Synthesis & Validation P This compound Sample DSC DSC Analysis (Quantitative Data) P->DSC 3-5 mg (hermetic pan) TGA TGA Analysis (Stability Check) P->TGA 5-10 mg (open pan) HSM HSM/POM Analysis (Visual Confirmation) P->HSM <1 mg (thin film) R Validated Thermal Data (T, ΔH, Phase ID) DSC->R Transition Temps (T) Enthalpy (ΔH) TGA->R Confirms No Mass Loss at Transition Temps HSM->R Identifies Phase Texture (Nematic, Isotropic) G DSC DSC Detects Endothermic Peak at ~88 °C TGA TGA Confirms No Mass Loss Below 150 °C Conclusion1 Conclusion: Validated Crystal-to-Nematic Transition DSC->Conclusion1 HSM HSM Observes Crystalline Solid Melting to Birefringent Fluid TGA->Conclusion1 HSM->Conclusion1 DSC2 DSC Detects Second, Smaller Peak at ~125 °C Conclusion1->DSC2 Further Heating HSM2 HSM Observes Birefringent Texture Vanishing to Dark Field Conclusion2 Conclusion: Validated Nematic-to-Isotropic Transition (Clearing Point) DSC2->Conclusion2 HSM2->Conclusion2

References

A Comparative Spectroscopic Analysis of 4-Pentylbenzoic Acid Synthesized via Diverse Chemical Pathways

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the synthesis of chemical compounds, the chosen synthetic route can significantly influence the purity and impurity profile of the final product. This guide provides a detailed spectroscopic comparison of 4-pentylbenzoic acid synthesized through three distinct and common chemical pathways: Grignard reaction, oxidation of 4-pentyltoluene, and Suzuki coupling. Understanding the characteristic spectroscopic signatures and potential impurities associated with each method is paramount for process optimization, quality control, and ensuring the integrity of downstream applications.

Introduction to this compound and Synthetic Strategy

This compound is an aromatic carboxylic acid with a pentyl group at the para position.[1] Its structure lends itself to applications in liquid crystal technology and as a building block in the synthesis of more complex organic molecules.[1] The choice of synthetic methodology not only dictates the overall yield and efficiency but also introduces a unique set of potential byproducts and unreacted starting materials. These impurities can have profound effects on the material's properties and, in the context of drug development, on its biological activity and safety profile.

This guide will delve into the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data of this compound produced by the following routes:

  • Route 1: Grignard Reaction of 4-pentylbromobenzene with magnesium, followed by carboxylation with carbon dioxide.

  • Route 2: Oxidation of 4-Pentyltoluene using a strong oxidizing agent like potassium permanganate.

  • Route 3: Suzuki Coupling of 4-carboxyphenylboronic acid with 1-bromopentane.

By examining the spectroscopic data from each route, we can identify key differences in purity and pinpoint the characteristic signals of common impurities.

Visualizing the Synthetic and Analytical Workflow

The following diagram illustrates the overall workflow, from the synthesis of this compound by different routes to the comparative spectroscopic analysis.

Workflow cluster_synthesis Synthetic Routes cluster_analysis Spectroscopic Analysis Grignard Grignard Reaction Product This compound Grignard->Product Oxidation Oxidation Oxidation->Product Suzuki Suzuki Coupling Suzuki->Product NMR ¹H & ¹³C NMR Comparison Comparative Analysis NMR->Comparison IR IR Spectroscopy IR->Comparison MS Mass Spectrometry MS->Comparison Product->NMR Product->IR Product->MS

Caption: Workflow for Synthesis and Spectroscopic Comparison.

Route 1: Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[2] In this synthesis, 4-pentylbromobenzene is converted to a Grignard reagent, which then reacts with solid carbon dioxide (dry ice) to form the carboxylate salt. Acidic workup then yields this compound.

Experimental Protocol: Grignard Synthesis
  • Grignard Reagent Formation: In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. A solution of 4-pentylbromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed.[3]

  • Carboxylation: The Grignard reagent is slowly poured over crushed dry ice.

  • Workup: The resulting mixture is treated with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.[4]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Spectroscopic Analysis of Grignard-Synthesized Product

A primary impurity in Grignard reactions is the formation of a biphenyl byproduct through a coupling reaction.[5] Unreacted starting material, 4-pentylbromobenzene, can also be present.

  • ¹H NMR: In addition to the characteristic peaks of this compound, the spectrum may show signals corresponding to the biphenyl impurity and unreacted 4-pentylbromobenzene.

  • ¹³C NMR: Additional aromatic signals from the biphenyl impurity would be expected.

  • IR Spectroscopy: The spectrum will be dominated by the strong carbonyl (C=O) stretch of the carboxylic acid and the broad O-H stretch. The presence of impurities may be difficult to detect at low concentrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak for this compound (m/z 192.25).[6] Peaks corresponding to the biphenyl impurity and 4-pentylbromobenzene may also be observed.

Route 2: Oxidation of 4-Pentyltoluene

The oxidation of alkylbenzenes to carboxylic acids is a classic transformation.[7] Using a strong oxidizing agent like potassium permanganate (KMnO₄), the pentyl group of 4-pentyltoluene is oxidized to a carboxylic acid group.[8]

Experimental Protocol: Oxidation Synthesis
  • Reaction Setup: 4-Pentyltoluene is suspended in an aqueous solution of sodium carbonate.

  • Oxidation: A solution of potassium permanganate is added portion-wise while heating the mixture under reflux. The reaction is monitored until the purple color of the permanganate disappears.[9]

  • Workup: The reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is acidified with a strong acid, causing the this compound to precipitate.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization.

Spectroscopic Analysis of Oxidation-Synthesized Product

A potential impurity in this reaction is unreacted 4-pentyltoluene. Over-oxidation or side reactions are less common if the reaction conditions are well-controlled.

  • ¹H NMR: The spectrum of a pure product will show the expected signals for this compound. The presence of unreacted 4-pentyltoluene would be indicated by a singlet for the methyl group protons.

  • ¹³C NMR: Unreacted starting material would show a characteristic signal for the methyl carbon.

  • IR Spectroscopy: The presence of unreacted 4-pentyltoluene would not significantly alter the IR spectrum, as the dominant signals are from the product.

  • Mass Spectrometry: The mass spectrum will primarily show the molecular ion peak of the product. A peak for 4-pentyltoluene may be present if the reaction did not go to completion.

Route 3: Suzuki Coupling

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[10] In this route, 4-carboxyphenylboronic acid is coupled with 1-bromopentane.

Experimental Protocol: Suzuki Coupling Synthesis
  • Reaction Setup: A flask is charged with 4-carboxyphenylboronic acid, 1-bromopentane, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., toluene/water).

  • Coupling Reaction: The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is acidified and extracted with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The product is then purified, often by column chromatography, to remove the catalyst and any byproducts.[11]

Spectroscopic Analysis of Suzuki-Synthesized Product

Potential impurities in Suzuki couplings include homocoupling products of the boronic acid and residual palladium catalyst.[12][13]

  • ¹H NMR: The spectrum of the purified product should be clean. Homocoupling byproducts could introduce additional complex aromatic signals.

  • ¹³C NMR: Signals from homocoupled impurities would be present in an unpurified sample.

  • IR Spectroscopy: The IR spectrum will be characteristic of this compound. Impurities are unlikely to be detected by this method unless present in high concentrations.

  • Mass Spectrometry: The mass spectrum will confirm the molecular weight of the product. Homocoupling byproducts would have distinct molecular ion peaks.

Comparative Data Summary

The following table summarizes the expected key spectroscopic features and potential impurities for this compound synthesized by the three different routes.

Spectroscopic TechniqueGrignard ReactionOxidation of 4-PentyltolueneSuzuki Coupling
¹H NMR Product peaks; potential signals from biphenyl byproduct and 4-pentylbromobenzene.Product peaks; potential singlet from unreacted 4-pentyltoluene's methyl group.Clean product peaks after purification; potential complex aromatic signals from homocoupling byproducts in crude material.
¹³C NMR Product peaks; potential additional aromatic signals from biphenyl impurity.Product peaks; potential signal from unreacted methyl carbon.Clean product peaks after purification; potential signals from homocoupling byproducts in crude material.
IR Spectroscopy Strong C=O and broad O-H stretches characteristic of the carboxylic acid.Strong C=O and broad O-H stretches characteristic of the carboxylic acid.Strong C=O and broad O-H stretches characteristic of the carboxylic acid.
Mass Spectrometry M⁺ peak at m/z 192.25; potential peaks for biphenyl and 4-pentylbromobenzene.M⁺ peak at m/z 192.25; potential peak for 4-pentyltoluene.M⁺ peak at m/z 192.25; potential peaks for homocoupling byproducts.

Conclusion

The choice of synthetic route for this compound has a direct and predictable impact on the impurity profile of the final product.

  • The Grignard reaction is a robust method but carries the risk of forming biphenyl impurities.

  • The oxidation of 4-pentyltoluene is a straightforward approach, with the primary potential impurity being unreacted starting material.

  • The Suzuki coupling offers a modern and versatile method, but requires careful purification to remove the catalyst and potential homocoupling byproducts.

A thorough spectroscopic analysis is essential for identifying and quantifying these route-specific impurities, ensuring the final product meets the required standards of purity for its intended application. This guide provides a foundational framework for researchers to anticipate and interpret the spectroscopic data of this compound, regardless of its synthetic origin.

References

A Comparative Guide to Hydrogen Bonding in 4-Alkylbenzoic Acid Dimers: An Experimental and Computational Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Carboxylic Acid Dimer

In the vast landscape of non-covalent interactions, the cyclic hydrogen-bonded dimer formed by carboxylic acids stands as a robust and archetypal motif. This interaction is fundamental to understanding molecular recognition, crystal engineering, and the properties of materials and biological systems.[1] Benzoic acid and its derivatives, in particular, provide an excellent platform for studying these interactions. The molecules readily form centrosymmetric dimers in the solid state and even in the gas phase, linked by a pair of strong O-H···O hydrogen bonds.[2][3][4]

This guide presents a comparative study on a homologous series of 4-alkylbenzoic acids. Our central inquiry is to elucidate the subtle yet significant influence of the alkyl chain length (R-group) at the para-position on the geometry, strength, and dynamics of the intermolecular hydrogen bonds holding the dimer together. Does the weakly electron-donating nature of longer alkyl chains strengthen the hydrogen bond, or do steric and crystal packing effects introduce a more complex relationship?

To answer this, we will employ a multi-pronged approach, integrating experimental data from X-ray crystallography and vibrational spectroscopy with the theoretical insights of computational chemistry. This guide is designed for researchers and professionals who require a deep, mechanistic understanding of hydrogen bonding phenomena.

Pillar 1: Methodologies for Interrogating the Hydrogen Bond

A comprehensive understanding of hydrogen bonding requires a combination of techniques that probe different aspects of the interaction—from static geometry to vibrational dynamics and energetic stability.

A. X-ray Crystallography: The Definitive Geometric Blueprint

Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It allows for the direct measurement of critical geometric parameters that define the hydrogen bond, such as the donor-acceptor distance (O···O) and the O-H···O angle.

Causality in Experimental Design: The choice to grow single crystals and analyze them via X-ray diffraction is driven by the need for unambiguous geometric data. While spectroscopic or computational methods provide valuable information, crystallography offers a direct snapshot of the solid-state structure, which is the result of all intermolecular forces, including hydrogen bonding and van der Waals packing of the alkyl chains.

Experimental Workflow: Single-Crystal X-ray Diffraction

xray_workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_analysis Analysis synthesis Synthesis of 4-Alkyl- benzoic Acid purify Purification (Recrystallization) synthesis->purify crystal Single Crystal Growth (Slow Evaporation) purify->crystal mount Mount Crystal on Diffractometer crystal->mount collect X-ray Data Collection mount->collect process Data Reduction & Structure Solution collect->process refine Structure Refinement process->refine cif Generate CIF File refine->cif analysis Analyze H-Bond Parameters (Distances, Angles) cif->analysis

Caption: Workflow for X-ray crystallographic analysis.

B. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Signatures

FTIR spectroscopy is a powerful and accessible technique for studying hydrogen bonds by observing their effect on molecular vibrations.[5] The formation of an O-H···O hydrogen bond weakens the covalent O-H bond, resulting in a characteristic and often dramatic red shift (shift to lower frequency) of the O-H stretching vibration (νO-H).[6] This broad band, typically appearing between 2500-3300 cm⁻¹, is a hallmark of carboxylic acid dimers.[7] Concurrently, the C=O stretching frequency (νC=O) can also be affected.

Causality in Experimental Design: We use FTIR as a complementary technique to crystallography. While X-ray gives a static picture, the frequency shift in FTIR provides a measure of the bond's strength; a larger red shift generally correlates with a stronger hydrogen bond. This allows for a rapid and sensitive comparison across the alkyl series.

Experimental Workflow: FTIR Spectroscopy

ftir_workflow sample_prep Prepare Sample (e.g., KBr Pellet) background Collect Background Spectrum (Air or KBr) sample_prep->background sample_spec Collect Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction) sample_spec->process analyze Identify & Analyze Key Bands (νO-H, νC=O) process->analyze logic_flow AlkylChain Alkyl Chain Length Electronic Electronic Effects (Inductive Donation) AlkylChain->Electronic increases Packing Crystal Packing & Steric Hindrance AlkylChain->Packing increases HBond H-Bond Strength & Geometry Electronic->HBond strengthens Packing->HBond can weaken/ distort

References

A Senior Application Scientist's Guide to Differentiating Smectic and Nematic Phases in 4-Alkylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the nuanced phase behavior of liquid crystals is paramount. The 4-alkylbenzoic and 4-alkoxybenzoic acids are a cornerstone class of molecules in this field, prized for their accessible synthesis and rich mesomorphic properties.[1] These rod-like molecules, through hydrogen bonding, form dimers that exhibit various liquid crystal phases, primarily nematic and smectic, as a function of temperature and alkyl chain length.[2][3] Accurately differentiating between these phases is not merely an academic exercise; it is critical for tailoring the optical, rheological, and thermodynamic properties of materials for specific applications, from display technologies to advanced drug delivery systems.

This guide provides an in-depth, experience-driven comparison of smectic and nematic phases in 4-alkylbenzoic acid derivatives. We will move beyond simple definitions to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for unambiguous phase identification.

The Fundamental Distinction: Order and Dimensionality

At its core, the difference between nematic and smectic phases lies in the degree of molecular order.

  • Nematic (N) Phase: This is the least ordered liquid crystal phase. The elongated molecules (mesogens) possess long-range orientational order, meaning they tend to align along a common axis, known as the director. However, they lack any long-range positional order, behaving like a one-dimensional liquid.[4] This results in a fluid phase with relatively low viscosity compared to smectic phases.[4]

  • Smectic (Sm) Phase: In addition to the long-range orientational order of the nematic phase, smectic phases exhibit one-dimensional positional order. The molecules organize themselves into well-defined layers.[5] This layered structure imparts a higher viscosity and soap-like consistency. Several smectic polymorphs exist, with the most common for this class of compounds being the Smectic A (SmA), where the director is normal to the layer plane, and the Smectic C (SmC), where the director is tilted relative to the layer normal.[2][6]

The transition from a more ordered state (crystal) to less ordered states (smectic, nematic, isotropic liquid) is driven by temperature, which provides the energy to overcome intermolecular forces.[2] For 4-alkylbenzoic acids, the length of the alkyl chain plays a crucial role; shorter chains (e.g., n=4-6) tend to favor nematic phases, while longer chains (e.g., n=7-12) promote the additional stability required for smectic layer formation.[2]

G cluster_0 Decreasing Order Isotropic Isotropic Nematic Nematic Nematic->Isotropic Heating Smectic A/C Smectic A/C Smectic A/C->Nematic Heating Crystal Crystal Crystal->Smectic A/C Heating

Caption: Relationship between temperature and molecular order in liquid crystals.

Core Differentiating Techniques: A Multi-Pronged Approach

No single technique provides a definitive answer. A robust characterization relies on the synergistic interpretation of data from Polarizing Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Polarizing Optical Microscopy (POM): Visualizing the Anisotropy

POM is the first and most intuitive tool for phase identification. By observing a thin sample of the material between two crossed polarizers while heating and cooling, we can identify phase transitions by the distinct changes in optical textures.

Causality: Liquid crystal phases are optically anisotropic (birefringent), meaning they can rotate the plane of polarized light. The textures observed are essentially maps of the director field within the sample. Defects in this alignment, called disclinations, create characteristic patterns.[7]

Expected Observations:

  • Nematic Phase: Typically exhibits a Schlieren texture , characterized by dark brushes that emanate from point defects (disclinations).[8][9] The number of brushes meeting at a point defect (s) can be s = ±1/2 or s = ±1.[10] This texture arises from the continuous variation of the director orientation.[7]

  • Smectic A Phase: Often presents a focal-conic fan texture .[11] This texture is composed of domains where the layers are arranged in concentric cones, appearing as fan-like structures. Upon cooling from the nematic phase, a "bâtonnets" (small rods) texture may also be observed as the smectic phase nucleates.

  • Smectic C Phase: Can also show a Schlieren texture, but it is distinguishable from the nematic one. In the SmC phase, only defects with four brushes (s=±1) are typically observed.[10] Broken focal-conic fan textures are also common.[11]

PhaseCommon Optical TextureKey Distinguishing Features
Nematic (N) SchlierenPoint defects with 2 or 4 dark brushes.[10] Fluid, mobile texture.
Smectic A (SmA) Focal-Conic FanFan-shaped domains, often with hyperbola defects. Less fluid.
Smectic C (SmC) Broken Fan / SchlierenSimilar to SmA but often with broken fans. Schlieren texture only has 4-brush defects.[10][11]
Differential Scanning Calorimetry (DSC): Quantifying the Transitions

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes (ΔH).

Causality: Phase transitions are thermodynamic events. First-order transitions (like crystal-to-smectic or smectic-to-nematic) involve a latent heat, which appears as a distinct peak in the DSC thermogram. Second-order transitions (like the N-SmA transition in some systems) have a much smaller, sometimes undetectable, heat capacity change.

Expected Observations:

  • Crystal to Mesophase (Melting): A sharp, high-enthalpy peak.

  • Smectic to Nematic (Sm-N): A small, sharp, first-order peak. The enthalpy of this transition is typically much lower than melting.

  • Nematic to Isotropic (N-I or Clearing): A very small, sharp, first-order peak. This transition usually has the lowest enthalpy of all phase changes.[12]

The presence of multiple, distinct peaks between the main melting and clearing points is a strong indicator of multiple mesophases (e.g., Crystal -> SmC -> SmA -> N -> Isotropic).[2] The magnitude of the enthalpy change provides clues; transitions involving greater changes in order (e.g., Sm-N) will have larger enthalpies than those with smaller changes (e.g., SmA-SmC).[13][14]

X-Ray Diffraction (XRD): Probing the Molecular Arrangement

XRD is the definitive technique for confirming the layered structure of smectic phases. It directly measures the spatial arrangement of molecules.

Causality: The ordered arrangement of molecules in a liquid crystal will diffract X-rays in a predictable manner. The spacing and arrangement of the diffraction patterns reveal the underlying molecular structure.[5]

Expected Observations:

  • Nematic Phase: Shows a diffuse, wide-angle scattering pattern, corresponding to the average distance between molecules (~4-5 Å). There is no sharp, small-angle diffraction peak, confirming the lack of positional order.[15]

  • Smectic Phases: Exhibit one or more sharp, small-angle diffraction peaks, which are a direct confirmation of the layered structure.[16][17] The position of this peak (q) gives the smectic layer spacing (d) via the Bragg equation (d = 2π/q). A diffuse wide-angle peak, similar to the nematic phase, is also present.[15] By comparing the calculated molecular length to the measured layer spacing, one can infer the tilt in a SmC phase.

Experimental Protocols: A Self-Validating Workflow

G cluster_workflow Characterization Workflow Synthesis Synthesize & Purify 4-Alkylbenzoic Acid Derivative POM 1. Polarizing Optical Microscopy (POM) Initial Phase Identification & T_trans Estimation Synthesis->POM DSC 2. Differential Scanning Calorimetry (DSC) Confirm T_trans & Measure Enthalpies (ΔH) POM->DSC Guide DSC temp range Analysis Data Synthesis & Final Phase Assignment POM->Analysis XRD 3. Variable-Temperature XRD Confirm Layering (Smectic) vs. No Layering (Nematic) DSC->XRD Guide XRD temp points DSC->Analysis XRD->Analysis

Caption: A logical workflow for unambiguous liquid crystal phase identification.

Protocol 1: Polarizing Optical Microscopy (POM)
  • Sample Preparation: Place a small amount (~1-2 mg) of the 4-alkylbenzoic acid derivative onto a clean glass microscope slide.

  • Cell Assembly: Cover the sample with a coverslip.

  • Heating Stage: Place the slide on a calibrated hot stage connected to a temperature controller.

  • Observation (Heating): Position the assembly on the polarizing microscope stage. Heat the sample at a controlled rate (e.g., 5 °C/min) from solid to the isotropic liquid phase.

  • Data Acquisition: Carefully record the temperatures at which texture changes occur. Capture high-resolution micrographs of the characteristic textures for each phase.[18]

  • Observation (Cooling): Cool the sample slowly (e.g., 2-5 °C/min) from the isotropic phase back to the crystalline state. Often, textures are better defined and phases are more stable upon cooling.[4] Record all transition temperatures and capture images.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: a. Heat the sample to a temperature well into its isotropic phase (e.g., 20 °C above the clearing point observed by POM) at a rate of 10 °C/min to erase thermal history.[12] b. Hold isothermally for 2-3 minutes. c. Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its melting point. d. Heat the sample again at 10 °C/min through all transitions.

  • Data Analysis: Analyze the second heating scan to determine the peak temperatures (T_trans) and integrate the peak areas to calculate the enthalpy of transitions (ΔH).[13][19]

Protocol 3: X-Ray Diffraction (XRD)
  • Sample Preparation: Load the sample into a thin-walled glass capillary tube (e.g., 1.0 mm diameter) and seal the ends.

  • Instrument Setup: Mount the capillary in a variable-temperature sample holder on the XRD instrument.

  • Temperature Control: Using the POM and DSC data as a guide, set the temperature controller to the middle of a specific mesophase range (e.g., 5 °C above the Sm-N transition to be in the nematic phase). Allow the temperature to equilibrate for several minutes.

  • Data Collection: Collect the diffraction pattern, ensuring data is collected over a range that includes both small-angle (for layer spacing) and wide-angle (for intermolecular distance) regions.

  • Iterative Measurement: Repeat step 4 for each identified mesophase.

  • Data Analysis: Plot the intensity versus the scattering angle (2θ) or scattering vector (q). Identify the presence (or absence) of sharp, low-angle peaks to confirm/deny a smectic structure. Calculate the layer spacing 'd' from the peak position.

By systematically applying these three techniques, researchers can confidently and accurately differentiate between the smectic and nematic phases of 4-alkylbenzoic acid derivatives, paving the way for their intelligent application in advanced materials.

References

Bridging the Gap: A Senior Scientist's Guide to Correlating Computational Predictions with Experimental Results for 4-Pentylbenzoic Acid Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and formulation scientists, an accurate understanding of a compound's physicochemical properties is the bedrock of successful development. Properties such as aqueous solubility, acidity (pKa), and melting point govern everything from bioavailability and dissolution rate to purification and formulation strategies. In this guide, we delve into a comparative analysis of experimental data and computational predictions for a model compound: 4-pentylbenzoic acid.

This molecule, with its aromatic core and lipophilic alkyl chain, presents an interesting case study in the interplay between molecular structure and bulk properties. We will explore not only the "what" – the numerical values of these properties – but also the "how" and "why." This includes a detailed examination of the standard experimental protocols used to generate reliable data and an insightful look into the computational models that aim to predict these properties from first principles. Our goal is to provide a framework for critically evaluating and correlating these two essential sources of chemical information.

Experimental Determination of Physicochemical Properties: The Gold Standard

Experimental measurement remains the definitive source of data for a compound's properties. However, the literature for specific, non-pharmaceutical compounds like this compound can be sparse. In such cases, a combination of available data, established trends from analogous compounds, and standardized experimental protocols provides the most robust foundation.

Tabulated Experimental and Predicted Data

The following table summarizes the available experimental data for this compound and its parent compound, benzoic acid, alongside computationally predicted values for this compound. This juxtaposition is central to our analysis.

PropertyCompoundExperimental ValuePredicted Value (this compound)
Melting Point This compound85-90 °CN/A
Aqueous Solubility This compoundSparingly soluble/Insoluble (Quantitative data not readily available)N/A
Benzoic Acid3.4 g/L (25 °C)N/A
pKa This compoundNot readily available4.35 ± 0.10
Benzoic Acid4.20N/A

Note: The predicted pKa value is taken from chemical supplier databases, which often utilize computational models.

Experimental Protocols: A Step-by-Step Approach

To generate the kind of high-quality experimental data needed for validation, standardized methods are crucial. Below are detailed protocols for determining aqueous solubility and pKa, grounded in OECD (Organisation for Economic Co-operation and Development) guidelines, which represent an international standard.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method, based on OECD Guideline 105)

This method is a cornerstone for determining the water solubility of solid and liquid substances and is suitable for solubilities above 10⁻² g/L.[1][2][3][4]

Causality: The underlying principle is to achieve thermodynamic equilibrium between the undissolved solute and a saturated aqueous solution. The extended equilibration time and precise temperature control are critical to ensure that the measured concentration represents the true saturation solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a flask containing high-purity water. The presence of undissolved solid is essential to ensure saturation is reached.

  • Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 25 °C ± 0.5 °C). The agitation should be sufficient to keep the solid suspended but not so vigorous as to cause emulsification. Equilibration time can vary, but 24-48 hours is typical. Preliminary tests are often run to determine the necessary equilibration time.

  • Phase Separation: After equilibration, allow the mixture to stand in the temperature bath to let the undissolved solid settle. Centrifugation at the same temperature is the preferred method for phase separation.

  • Sampling and Analysis: Carefully extract a sample from the clear, saturated aqueous phase. The concentration of this compound in the sample is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicate and Verify: The experiment should be performed in at least triplicate to ensure the reproducibility of the results.

Protocol 2: Determination of Dissociation Constant (pKa) (Potentiometric Titration, based on OECD Guideline 112)

This method determines the pKa by measuring the pH of a solution of the acid as it is neutralized with a strong base.[5][6][7][8]

Causality: The pKa is the pH at which the concentrations of the acidic (protonated) and conjugate base (deprotonated) forms of the molecule are equal. By titrating the acid with a strong base and monitoring the pH, a titration curve is generated from which the half-equivalence point (where pH = pKa) can be accurately determined.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration in water. Due to its low aqueous solubility, a co-solvent such as methanol or ethanol may be necessary. The results are then often extrapolated back to 0% co-solvent.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH meter with a suitable electrode to monitor the pH.

  • Titration: Add a standardized solution of a strong base (e.g., NaOH) in small, precise increments using a burette. After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.

  • Data Analysis: Plot the measured pH against the volume of base added to generate a titration curve. The pKa is determined from the pH at the point where half of the acid has been neutralized (the half-equivalence point).

  • Replicate: Perform multiple titrations to ensure the accuracy and precision of the pKa determination.

Computational Prediction of Physicochemical Properties

Computational chemistry offers a powerful alternative for estimating physicochemical properties, especially in the early stages of discovery when a compound has not yet been synthesized. These methods use the molecular structure as input to predict properties through various models.

Quantitative Structure-Property Relationship (QSPR) Models

A prevalent computational approach is the use of Quantitative Structure-Property Relationship (QSPR) models. These are statistical models that correlate a particular property (like solubility or pKa) with a set of numerical descriptors calculated from the molecule's structure. These descriptors can encode information about the molecule's size, shape, electronic properties, and atom types.

The general workflow for using a QSPR model is as follows:

G cluster_input Input cluster_computation Computational Engine cluster_output Output mol_structure Molecular Structure (e.g., SMILES string) descriptor_calc Calculate Molecular Descriptors mol_structure->descriptor_calc qspr_model Apply Pre-trained QSPR Model descriptor_calc->qspr_model predicted_property Predicted Property (e.g., pKa, Solubility) qspr_model->predicted_property G cluster_workflow Integrated Workflow comp_pred Computational Prediction (Initial Estimate) exp_design Experimental Design (Guided by Prediction) comp_pred->exp_design data_analysis Data Analysis & Comparison comp_pred->data_analysis exp_measure Experimental Measurement (e.g., OECD protocols) exp_design->exp_measure exp_measure->data_analysis correlation Correlate and Validate data_analysis->correlation model_refine Refine Computational Model (Feedback Loop) correlation->model_refine Discrepancy? decision Informed Decision-Making (e.g., Candidate Selection) correlation->decision Good Correlation model_refine->comp_pred

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Pentylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that meticulous handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Pentylbenzoic acid, ensuring compliance and safety in your laboratory operations.

Immediate Safety and Hazard Assessment

Before handling this compound, it is crucial to understand its associated hazards to implement appropriate safety measures.

1.1. Hazard Identification

This compound is classified with the following hazards:

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed).[1]

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.[1][2]

While comprehensive toxicological properties have not been fully investigated, it is prudent to handle this compound with care.[3]

1.2. Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling this compound:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: In case of insufficient ventilation or dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]

Table 1: Key Safety Information for this compound

PropertyValueSource
CAS Number 26311-45-5[5]
Molecular Formula C12H16O2[1][5]
Molecular Weight 192.26 g/mol [1]
Appearance White crystalline powder[3]
Incompatible Materials Strong oxidizing agents[1][3]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2)[1][6]

Disposal Procedures: A Step-by-Step Guide

The appropriate disposal method for this compound depends on the quantity and the local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

2.1. Small Quantities (Milligram to Gram Scale)

For small spills or residual amounts of this compound, the primary disposal method is collection and packaging for hazardous waste pickup.

Step 1: Containment and Collection

  • Sweep up the solid material using a brush and dustpan.[1][3]

  • Avoid generating dust. If necessary, moisten the material slightly with a suitable solvent (e.g., isopropanol) to minimize airborne particles.[7]

  • Place the collected material into a suitable, clearly labeled container for disposal.[1][3][8]

Step 2: Packaging and Labeling

  • Use a chemically resistant, sealable container.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

Step 3: Storage and Pickup

  • Store the sealed container in a designated hazardous waste accumulation area.

  • Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.

2.2. Large Quantities (Bulk Disposal)

For larger quantities of this compound, direct disposal is not an option. The material must be managed as hazardous waste.

Step 1: Waste Characterization

  • Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[9]

  • Consult state and local hazardous waste regulations to ensure complete and accurate classification.[9]

Step 2: Professional Disposal

  • Dispose of the contents and container to an approved waste disposal plant.[6][8][10][11]

  • Do not mix with other waste. Leave the chemical in its original container if possible.[10]

  • Handle uncleaned containers as you would the product itself.[10]

2.3. Neutralization (For Corrosive Waste Only)

While this compound is an acid, its primary hazards are not related to corrosivity. Neutralization is a viable treatment for waste that is hazardous only due to its corrosive properties (pH ≤ 2 or pH ≥ 12.5).[12] Since this compound has other associated hazards, neutralization for the purpose of drain disposal is not recommended without explicit approval from your EHS department.

Should neutralization be deemed appropriate by a qualified professional, the general procedure is as follows:

  • Work in a fume hood wearing full PPE.[13]

  • Prepare a dilute aqueous solution of the acid in a container placed in an ice-water bath. Always add acid to water, never the other way around.[12]

  • Slowly add a dilute solution of a base (e.g., sodium hydroxide) while stirring and monitoring the pH.[12]

  • Adjust the pH to a neutral range (typically between 5.5 and 9.0).[13]

Emergency Procedures

In the event of accidental exposure or a large spill, follow these procedures immediately.

3.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[3]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Get medical aid.[3]

3.2. Accidental Release Measures

  • For small spills, sweep up the material and place it into a suitable container for disposal. Avoid generating dust and ensure adequate ventilation.[3]

  • For large spills, evacuate personnel from the area. Prevent the chemical from entering drains or surface water.[8][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow Start Start: this compound Waste Generated AssessQuantity Assess Quantity of Waste Start->AssessQuantity SmallQuantity Small Quantity (e.g., spills, residues) AssessQuantity->SmallQuantity Small LargeQuantity Large Quantity (e.g., bulk material) AssessQuantity->LargeQuantity Large Collect Sweep up and collect in a suitable container. Avoid generating dust. SmallQuantity->Collect Characterize Characterize as Hazardous Waste (per EPA 40 CFR 261.3). LargeQuantity->Characterize Label Label container as 'Hazardous Waste' with chemical name. Collect->Label Store Store in designated hazardous waste area. Label->Store ArrangePickup Arrange for EHS/licensed contractor pickup. Store->ArrangePickup Package Package for professional disposal. Do not mix with other waste. Characterize->Package Package->ArrangePickup

Caption: Decision workflow for the disposal of this compound.

References

A Researcher's Guide to the Safe Handling of 4-Pentylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling in a research and development setting requires a blend of rigorous adherence to safety protocols and a deep understanding of the materials involved. This guide provides essential, immediate safety and logistical information for the handling of 4-Pentylbenzoic acid (CAS No. 26311-45-5), with a focus on procedural, step-by-step guidance. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, reinforcing a culture of safety and scientific integrity.

Hazard Assessment: Understanding the Risks of this compound

This compound is a white crystalline powder that is considered hazardous.[1] A thorough understanding of its potential dangers is the foundation of safe handling. The primary hazards associated with this compound are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][3]

  • Skin Irritation: Causes skin irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

These classifications necessitate a comprehensive personal protective equipment (PPE) strategy and specific handling protocols to minimize exposure.

Personal Protective Equipment (PPE) Selection: A Proactive Approach

The selection of appropriate PPE is not merely a matter of following a checklist; it is a dynamic process based on a thorough risk assessment of the planned procedures. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn when there is a significant risk of splashing or dust generation.[4]This compound can cause serious eye irritation.[1][3] Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Protective clothing and boots may be necessary for larger quantities.[4][5]The compound is a skin irritant.[3] Gloves and a lab coat are essential to prevent direct contact. It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contaminated.[6]
Respiratory Protection For handling solids that may generate dust, a NIOSH-approved N95 dust mask or equivalent is recommended. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[4][7]Inhalation of this compound dust can cause respiratory tract irritation.[1][4] Engineering controls like a fume hood are the primary line of defense. A respirator provides an additional layer of protection.

Operational Procedures for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or dust.[7]

  • Ventilation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that the airflow is adequate.[7]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[1]

Step-by-Step Handling Protocol
  • Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Transferring the Solid: When transferring the solid, use a spatula or other appropriate tool to minimize the generation of dust.[4] Avoid pouring the powder from a height.

  • Dissolving the Compound: If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.[7]

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment.[5]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[7]

    • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][6]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Task Involving This compound risk_assessment Risk Assessment: - Scale of work? - Dust generation likely? - Splash hazard? start->risk_assessment ppe_decision Select Appropriate PPE risk_assessment->ppe_decision low_risk Low Risk: - Small quantities - No dust/splash potential ppe_decision->low_risk Low high_risk High Risk: - Large quantities - Likely dust/splash ppe_decision->high_risk High ppe_low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat low_risk->ppe_low ppe_high Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator high_risk->ppe_high procedure Proceed with Experiment in a Fume Hood ppe_low->procedure ppe_high->procedure end End of Task procedure->end

Caption: PPE selection workflow for this compound.

Waste Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing papers, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[7]

    • Unused Chemical: Unused this compound should be disposed of as hazardous waste. Do not mix it with other waste streams unless compatibility has been verified.

  • Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1][8] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not empty into drains. [5][9]

  • Contaminated Packaging: Empty containers should be triple rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.[10]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of their laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.